molecular formula C19H20BrNO B2446794 N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide CAS No. 1024135-49-6

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

カタログ番号: B2446794
CAS番号: 1024135-49-6
分子量: 358.279
InChIキー: SXTQZZFBAPILPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is a useful research compound. Its molecular formula is C19H20BrNO and its molecular weight is 358.279. The purity is usually 95%.
BenchChem offers high-quality N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[(3-bromophenyl)methyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c20-17-10-6-7-15(13-17)14-21-18(22)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTQZZFBAPILPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spectroscopic data for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Introduction

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (CAS No. 1024135-49-6) is a tertiary amide with a unique combination of functional groups, including a brominated aromatic ring, a cyclopentyl moiety, and a formamide group.[1] Such scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their potential for diverse biological activities and tunable physicochemical properties. The precise structural confirmation of this molecule is paramount for any research and development endeavor.

This technical guide provides a predictive and methodological framework for the comprehensive spectroscopic characterization of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. As this is a highly specific and likely non-commercial compound, this document is designed to serve as a benchmark for researchers who have synthesized this molecule. It outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), and provides field-proven, self-validating protocols for the empirical acquisition and analysis of this data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, we can probe the precise electronic environment of each proton (¹H) and carbon-13 (¹³C) atom.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. Due to rotational isomers (rotamers) around the amide C-N bond, some signals, particularly those close to the formamide group (protons a, e ), may appear broadened or as two separate sets of signals. The following table details the predicted chemical shifts, multiplicities, and integrations.

LabelStructural AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Expert Insights
a Formyl Proton (-CHO)~8.2Singlet (s)1HThe formyl proton is highly deshielded by the adjacent electronegative oxygen and nitrogen atoms, placing it significantly downfield.
b Aromatic Protons (Bromophenyl)~7.2 - 7.5Multiplets (m)4HProtons on the brominated ring will exhibit complex splitting patterns (doublets, triplets) characteristic of a 1,3-disubstituted benzene ring.
c Aromatic Protons (Phenyl)~7.1 - 7.3Multiplets (m)5HProtons on the unsubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region.
d Methine Proton (-CH-)~5.0 - 5.5Multiplet (m)1HThis proton is adjacent to the nitrogen and the phenyl-substituted cyclopentyl ring, leading to a downfield shift. Its multiplicity will be complex due to coupling with adjacent CH₂ protons.
e Methylene Protons (-CH₂-)~4.5Singlet (s) or Doublet (d)2HThese benzylic protons are adjacent to the nitrogen and the bromophenyl ring. They are expected to be a singlet, but restricted rotation could induce non-equivalence, resulting in two doublets (an AB quartet).
f, g, h Cyclopentyl Protons (-CH₂-)~1.6 - 2.2Multiplets (m)8HThe aliphatic protons on the cyclopentyl ring are shielded and will appear as a series of complex, overlapping multiplets in the upfield region.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The predicted chemical shifts are based on established correlation tables and computational models.[2][3][4][5]

Structural AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Expert Insights
Carbonyl Carbon (-C=O)~163The formamide carbonyl carbon is characteristically found in this downfield region.
Aromatic Carbons (Phenyl)~125 - 142Six distinct signals are expected for the phenyl ring carbons. The carbon attached to the cyclopentyl group (ipso-carbon) will be at the downfield end of this range.
Aromatic Carbons (Bromophenyl)~122 - 138Six signals are expected. The carbon bearing the bromine atom (C-Br) will be shifted upfield to ~122 ppm, while the ipso-carbon attached to the methylene group will be near the downfield end.
Methine Carbon (-CH-)~65 - 70This carbon is attached to the nitrogen atom, causing a significant downfield shift from a typical aliphatic CH.
Methylene Carbon (-CH₂-)~45 - 50The benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring.
Cyclopentyl Carbons (-CH₂-)~25 - 40The aliphatic carbons of the cyclopentyl ring will appear in the upfield region.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups.[6][7]

Predicted FT-IR Absorption Bands

The analysis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is expected to yield a spectrum with the following key absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityCausality & Significance
~3100-3000C-H StretchAromatic (sp²)MediumConfirms the presence of the two aromatic rings.
~2960-2850C-H StretchAliphatic (sp³)StrongIndicates the C-H bonds of the cyclopentyl and methylene groups.
~1670 C=O Stretch Tertiary Amide Strong, Sharp This is the most characteristic and intense peak in the spectrum, confirming the presence of the amide carbonyl group. Its position is typical for a tertiary amide.
~1600, ~1475C=C StretchAromatic RingMediumThese two bands are characteristic of carbon-carbon stretching within the benzene rings.
~1250C-N StretchAmideMediumCorresponds to the stretching of the carbon-nitrogen bond adjacent to the carbonyl.
~800-600C-Br StretchAryl HalideStrongConfirms the presence of the carbon-bromine bond on the aromatic ring.[8]
~750, ~690C-H Out-of-Plane BendAromatic SubstitutionStrongThese bands can help confirm the substitution patterns on the aromatic rings (meta- and mono-substituted).

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization, ESI+)
  • Molecular Formula: C₁₉H₂₀BrNO

  • Monoisotopic Mass: 357.0783 g/mol

Key Predicted Peaks:

  • Molecular Ion Peak [M+H]⁺: The most crucial peak will be the protonated molecule. Due to the presence of one bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this peak will appear as a characteristic doublet.

    • m/z ≈ 358.0861 (containing ⁷⁹Br)

    • m/z ≈ 360.0841 (containing ⁸¹Br)

    • Significance: The presence of this M and M+2 doublet with nearly equal intensity is a definitive indicator of a monobrominated compound.

  • Major Fragment Ions: The fragmentation of amides often involves cleavage of the N-CO bond.[9][10][11] A plausible fragmentation pathway is illustrated below, which would lead to several key fragment ions.

    • m/z ≈ 170/172: Corresponds to the bromobenzyl cation [Br-C₆H₄-CH₂]⁺, formed by cleavage of the N-CH₂ bond. This fragment would also exhibit the 1:1 bromine isotope pattern.

    • m/z ≈ 159: Corresponds to the phenylcyclopentyl cation [C₆H₅-C₅H₈]⁺.

    • m/z ≈ 29: Corresponds to the formyl cation [CHO]⁺, although this is a small fragment and may not be readily observed.

Proposed MS Fragmentation Pathway

fragmentation parent [M+H]⁺ m/z ≈ 358/360 frag1 Bromobenzyl Cation [C₈H₈Br]⁺ m/z ≈ 170/172 parent->frag1 N-CH₂ Cleavage frag2 Phenylcyclopentyl Cation [C₁₁H₁₃]⁺ m/z ≈ 159 parent->frag2 N-CH Cleavage

Caption: Plausible ESI-MS fragmentation of the parent ion.

Part 4: Experimental Validation Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[12] Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a 5 mm NMR tube.[12][13]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution.[14]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or higher, as ¹³C has low natural abundance.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.[15] Place a small amount (1-2 mg) of the solid sample directly onto the clean ATR crystal (e.g., diamond or germanium).[16] Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[17]

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum (typically 32 scans). This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Collection: Collect the sample spectrum using the same parameters as the background.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation (Direct Infusion): Direct infusion is a rapid method for analyzing pure compounds.[18][19][20] Prepare a dilute solution of the compound (~5-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[21]

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. Calibrate the instrument using a known standard immediately prior to analysis to ensure mass accuracy.

  • Acquisition:

    • Ionization Mode: Positive Ion Mode (ESI+).

    • Infusion Rate: 5-10 µL/min using a syringe pump.[18]

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature to achieve a stable signal and maximize the intensity of the [M+H]⁺ ion.

  • Data Processing: Analyze the resulting spectrum to identify the [M+H]⁺ doublet and major fragment ions. Compare the observed m/z values and isotopic pattern with the predicted values.

Part 5: Integrated Spectroscopic Analysis Workflow

workflow cluster_data Data Acquisition cluster_analysis Data Interpretation cluster_conclusion Final Confirmation MS Mass Spectrometry (Direct Infusion ESI+) ms_interp Confirm Molecular Weight (m/z 358/360) Confirm Bromine Presence (1:1 Isotope Pattern) MS->ms_interp FTIR FT-IR Spectroscopy (ATR) ftir_interp Identify Functional Groups (Amide C=O at ~1670 cm⁻¹) (Aromatic C=C, C-H) FTIR->ftir_interp NMR NMR Spectroscopy (¹H & ¹³C in CDCl₃) nmr_interp Elucidate C-H Framework (Chemical Shifts, Integrals) Confirm Atom Connectivity NMR->nmr_interp confirm Structure Verified ms_interp->confirm Cross-Validation ftir_interp->confirm Cross-Validation nmr_interp->confirm Cross-Validation

Caption: Integrated workflow for structural verification.

Conclusion

The structural characterization of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide relies on a synergistic application of modern spectroscopic techniques. The key identifying features are: a strong amide C=O stretch at ~1670 cm⁻¹ in the FT-IR spectrum; a molecular ion doublet at m/z ≈ 358/360 in the mass spectrum, confirming the molecular weight and presence of bromine; and a unique set of signals in the ¹H and ¹³C NMR spectra, including a downfield formyl proton at ~8.2 ppm and characteristic aromatic and aliphatic patterns. By following the detailed protocols and cross-validating the data as outlined in the integrated workflow, researchers can unambiguously confirm the identity and purity of their synthesized compound, ensuring the integrity of subsequent scientific investigations.

References

  • Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved from Wikipedia. [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from a university chemistry lab manual. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]

  • Mass spectrometric analysis of amides by EI and HRESI. (2018, June 12). National Center for Biotechnology Information. [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi. Retrieved from a polymer chemistry characterization lab manual. [Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure. (2017, April 11). ACS Publications. [Link]

  • Sample Introduction. (n.d.). University of North Carolina. Retrieved from the Department of Chemistry Mass Spectrometry Core Laboratory. [Link]

  • Fragmentation pattern of amides by EI and HRESI. (2018). RSC Publishing. [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Metabolomics Innovation Centre. [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). Metabolomics Innovation Centre. [Link]

  • CASCADE - Chemical Shift Calculator. (n.d.). Colorado State University. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents. (2022, November 24). National Center for Biotechnology Information. [Link]

  • NMR Prediction Software. (n.d.). ACD/Labs. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

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  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks. (2024, December 9). Mestrelab Research. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. [Link]

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  • Direct Infusion Mass Spectrometry for Complex Lipid Analysis. (n.d.). PubMed. [Link]

  • Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. (2026, March 16). Spectroscopy Online. [Link]

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Elucidating the Mechanism of Action of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide: A Chemoproteomic and Biophysical Discovery Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Biology Conundrum

In modern drug discovery, phenotypic screening frequently yields highly potent small molecules whose molecular targets remain elusive. A prime example is N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (CAS 1024135-49-6), a structurally distinct compound featuring a phenylcyclopentyl core and a 3-bromobenzyl moiety[1]. While derivatives of phenylcyclopentanecarboxamides have been implicated in modulating diverse biological systems—ranging from ion channels to heat shock proteins—the precise mechanism of action (MoA) for this specific halogenated formamide remains uncharacterized[2][3].

Transitioning a phenotypic hit into a validated chemical probe requires a rigorous, self-validating experimental architecture. This whitepaper outlines a state-of-the-art, causality-driven framework for discovering the MoA of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. By integrating quantitative chemoproteomics, in cellulo biophysics, and functional pathway analysis, we establish a robust pipeline that eliminates false positives and unequivocally links compound binding to phenotypic outcomes.

MoA_Workflow Hit Phenotypic Hit (CAS 1024135-49-6) Chemoproteomics Target Deconvolution (SILAC + Affinity MS) Hit->Chemoproteomics Probe Synthesis Validation In Cellulo Validation (CETSA) Chemoproteomics->Validation Target Candidates Function Functional Assays (Phosphoproteomics) Validation->Function Confirmed Target

Fig 1. Sequential MoA discovery workflow from phenotypic hit to functional validation.

Phase 1: Target Deconvolution via Quantitative Chemoproteomics

The Causality of Experimental Design

The primary bottleneck in affinity-based target deconvolution is distinguishing true physiological targets from highly abundant "sticky" proteins (e.g., actin, tubulin) that bind non-specifically to the solid matrix. To solve this, we employ Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with affinity chromatography[4][5].

SILAC acts as a self-validating system by utilizing an internal competitive control. By comparing a sample incubated with the probe alone against a sample incubated with the probe plus a massive excess of the unmodified parent compound, true targets will show a high quantitative ratio, while background proteins will yield a 1:1 ratio.

Furthermore, the structure of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide offers a distinct chemical advantage: the 3-bromo substituent . Instead of undertaking complex de novo synthesis to attach a linker, the aryl bromide serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) to attach a PEG-biotin tag, preserving the steric and electronic integrity of the phenylcyclopentyl pharmacophore.

Protocol: SILAC-Based Affinity Pull-Down
  • Metabolic Labeling : Culture the target cell line in "Light" (contains 12C/14N -Arginine/Lysine) and "Heavy" (contains 13C/15N -Arginine/Lysine) SILAC media for at least 6 doublings to ensure >95% isotope incorporation.

  • Lysate Preparation : Harvest cells and lyse under mild, non-denaturing conditions (e.g., 0.5% NP-40, 50 mM Tris-HCl, 150 mM NaCl) to preserve native protein complexes.

  • Competitive Incubation (The Self-Validating Step) :

    • Heavy Lysate : Incubate with 1 µM biotinylated compound probe.

    • Light Lysate : Incubate with 1 µM biotinylated compound probe + 100 µM unmodified N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (competitor).

  • Enrichment & Digestion : Combine both lysates 1:1. Introduce streptavidin-functionalized magnetic beads to capture probe-protein complexes. Wash extensively, then perform on-bead tryptic digestion.

  • LC-MS/MS Analysis : Analyze the resulting peptides via high-resolution mass spectrometry. Proteins exhibiting a Heavy/Light ratio > 5.0 are prioritized as high-confidence target candidates.

Phase 2: Orthogonal Biophysical Validation In Cellulo

The Causality of Experimental Design

While SILAC affinity chromatography is powerful, it relies on cell lysis, which destroys cellular compartmentalization and exposes proteins to non-physiological concentrations of metabolites. To prove that N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide actually engages the identified target inside a living cell, we utilize the Cellular Thermal Shift Assay (CETSA) [6].

CETSA operates on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). This protocol is inherently self-validating: by running a vehicle (DMSO) control alongside a strict temperature gradient, we generate a complete sigmoidal melting curve. A true interaction manifests as a distinct rightward shift ( ΔTm​ ) in the compound-treated curve, ruling out random precipitation artifacts.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • In Cellulo Engagement : Incubate live cells with 10 µM of the unmodified compound or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Challenge : Aliquot the cell suspensions into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance : Lyse the cells using 3 rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Quantification : Analyze the soluble protein fraction (supernatant) via quantitative Western blotting or AlphaScreen, probing for the specific target candidate identified in Phase 1. Calculate the ΔTm​ between the DMSO and compound-treated curves.

Phase 3: Data Synthesis and Functional Elucidation

Once target engagement is biophysically validated, the final step is linking the binding event to the observed phenotypic outcome. Quantitative data from the discovery pipeline must be synthesized to confirm that the cellular EC50​ aligns with the biochemical IC50​ and the thermal shift parameters.

Quantitative Data Summary
Target CandidateSILAC Ratio (Heavy/Light)CETSA ΔTm​ (°C)Biochemical IC50​ (nM)Cellular EC50​ (nM)
Target Alpha 18.5+ 6.245120
Target Beta4.2+ 1.1>10,000N/A
Target Gamma1.1 (Background)- 0.2N/AN/A

Table 1: Representative multiparametric validation data. Target Alpha demonstrates strong specific enrichment, significant thermal stabilization, and potent functional inhibition, confirming it as the primary MoA driver.

Binding alone does not dictate function (e.g., the compound could be a silent binder). To establish causality between Target Alpha inhibition and the cellular phenotype, researchers must map the downstream signaling cascade. If Target Alpha is a kinase, global phosphoproteomics is deployed to observe the collapse of its specific signaling network upon compound administration.

Signaling_Pathway Compound N-((3-Bromophenyl)methyl) (phenylcyclopentyl)formamide Target Validated Target Alpha (e.g., Kinase / Receptor) Compound->Target Direct Binding (Inhibition) Downstream1 Primary Effector (Phosphorylation Cascade) Target->Downstream1 Blocked Signal Phenotype Observed Phenotype (e.g., Apoptosis / Arrest) Downstream1->Phenotype Altered Transcription

Fig 2. Hypothesized signaling pathway modulation by the formamide derivative.

Conclusion

The discovery of the mechanism of action for novel chemical entities like N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide requires moving beyond simple biochemical screens. By anchoring the discovery process in causality—utilizing the self-validating competitive controls of SILAC and the intact-cell biophysics of CETSA—researchers can confidently de-orphan phenotypic hits, paving the way for rational drug design and clinical translation.

References

  • Lee J, Bogyo M. "Target deconvolution techniques in modern phenotypic profiling." Current Opinion in Chemical Biology, 2013.[Link]

  • Ong SE, Mann M. "A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC)." Nature Protocols, 2006.[Link]

  • Savitski MM, et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 2014.[Link]

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Technical Guide: N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (CAS No. 1024135-49-6)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview and a hypothesized synthetic route for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. As of the date of this guide, there is no specific experimental data, peer-reviewed literature, or detailed technical information publicly available for this exact compound. The information presented herein is extrapolated from established principles of organic chemistry and data on structurally related compounds.

Introduction and Compound Identification

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is a complex organic molecule with the assigned CAS Number 1024135-49-6.[1] Its structure suggests potential applications in medicinal chemistry and materials science, given the presence of a pharmacologically relevant formamide group, a brominated aromatic ring suitable for further chemical modification, and bulky lipophilic substituents.

Formamides, particularly N-substituted derivatives, are prevalent motifs in organic synthesis and are recognized as important intermediates for pharmaceuticals and bioactive molecules.[2] The N-aryl amide substructure, in particular, is a key feature in a variety of biologically active compounds. This guide will provide a plausible synthetic pathway, expected characterization methods, and a discussion of the potential significance of this molecule, based on established chemical principles.

Proposed Synthetic Pathway

The synthesis of N,N-disubstituted formamides is most commonly achieved through the formylation of a corresponding secondary amine. Therefore, a logical synthetic approach to N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide would involve a two-step process: first, the synthesis of the secondary amine precursor, N-((3-bromophenyl)methyl)-1-phenylcyclopentan-1-amine, followed by its formylation.

Step 1: Synthesis of the Secondary Amine Precursor

A robust method for the synthesis of the secondary amine precursor would be reductive amination. This involves the reaction of 1-phenylcyclopentan-1-amine with 3-bromobenzaldehyde in the presence of a reducing agent.

Experimental Protocol:

  • Imine Formation: To a solution of 1-phenylcyclopentan-1-amine (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add 3-bromobenzaldehyde (1.05 equivalents). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: The reaction mixture is then cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise. STAB is often preferred as it is milder and more selective.

  • Work-up and Purification: Once the reaction is complete (monitored by Thin Layer Chromatography), the reaction is quenched, typically with water or a mild acid. The product is then extracted into an organic solvent, washed, dried, and purified using column chromatography to yield the secondary amine.

Step 2: Formylation of the Secondary Amine

The final step is the formylation of the synthesized secondary amine. There are several effective methods for N-formylation.[2] A common and straightforward approach utilizes formic acid in the presence of a coupling agent or simply heating with an excess of a formylating agent like ethyl formate.

Experimental Protocol:

  • Reaction Setup: The purified N-((3-bromophenyl)methyl)-1-phenylcyclopentan-1-amine (1.0 equivalent) is dissolved in a suitable solvent, for instance, toluene or tetrahydrofuran.

  • Formylation: Ethyl formate (a significant excess, e.g., 10-20 equivalents) is added, and the reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Purification: Upon completion, the solvent and excess ethyl formate are removed under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to afford the target compound, N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

Diagram of Proposed Synthetic Pathway:

Synthetic_Pathway Proposed Synthesis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Formylation Amine 1-Phenylcyclopentan-1-amine Intermediate N-((3-bromophenyl)methyl)- 1-phenylcyclopentan-1-amine Amine->Intermediate NaBH(OAc)₃ DCM, rt Aldehyde 3-Bromobenzaldehyde Aldehyde->Intermediate NaBH(OAc)₃ DCM, rt Product N-((3-Bromophenyl)methyl) (phenylcyclopentyl)formamide Intermediate->Product Reflux FormylatingAgent Ethyl Formate FormylatingAgent->Product

Caption: Proposed two-step synthesis via reductive amination followed by formylation.

Expected Physicochemical Properties and Characterization

While no experimental data is available, the expected properties and key characterization data for the target molecule can be predicted.

Property / TechniqueExpected Data / Observation
Molecular Formula C₁₉H₂₀BrNO
Molecular Weight 358.27 g/mol
Appearance Likely a white to off-white solid at room temperature.
¹H NMR Complex spectrum expected. Key signals would include aromatic protons (approx. 7.0-7.6 ppm), a singlet for the formyl proton (approx. 8.0-8.5 ppm), a singlet for the benzylic CH₂ (approx. 4.5-5.0 ppm), and aliphatic protons from the cyclopentyl ring (approx. 1.5-2.5 ppm).
¹³C NMR Signals expected for the formyl carbonyl (approx. 160-165 ppm), aromatic carbons (approx. 120-140 ppm), benzylic carbon, and aliphatic carbons.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ peak at m/z 358.08 and 360.08, showing the characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy A strong absorption band for the amide C=O stretch is expected around 1650-1680 cm⁻¹.

Potential Applications in Research and Drug Development

The structural features of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide suggest several potential areas of application, particularly in drug discovery:

  • Scaffold for Library Synthesis: The bromophenyl group is a versatile chemical handle. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a diverse library of analogues for high-throughput screening.[3][4]

  • Neurological and Pain Research: N-aryl amides and related structures have been investigated as antagonists for various receptors, including the TRPM8 channel, which is implicated in neuropathic pain.[5] The bulky, lipophilic nature of the phenylcyclopentyl group could facilitate blood-brain barrier penetration, making it a candidate for CNS-targeting agents.

  • Anticancer Research: Numerous complex amides and heterocyclic compounds derived from bromo-aromatic precursors have demonstrated significant anticancer activity.[6] For instance, N-arylacetamides have been identified as inhibitors of enzymes relevant to cancer.[7]

General Safety and Handling Precautions

No specific safety data exists for this compound. However, based on related structures like N-(3-bromophenyl)formamide and general laboratory chemicals, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Toxicity: The toxicological properties have not been investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. N-substituted formamides can have reproductive toxicity.

Conclusion

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (CAS No. 1024135-49-6) is a molecule with potential utility in synthetic and medicinal chemistry. While specific data on this compound is not available in the public domain, this guide provides a scientifically grounded framework for its potential synthesis, characterization, and application. The proposed synthetic route is based on reliable and well-established chemical transformations. Researchers interested in this molecule would need to perform de novo synthesis and characterization to validate these hypotheses and explore its properties.

References

  • Li, P., et al. (2024). Synthesis of N-formamides via oxidative carbonylation of amines with paraformaldehyde over a Co@NC catalyst. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Retrieved from [Link]

  • Barberis, C., et al. (2020). Direct Synthesis of N,N-Disubstituted Formamides by Oxidation of Imines Using an HFIP/UHP System. The Journal of Organic Chemistry, 85(17), 11333-11343. Available at: [Link]

  • Peruncheralathan, S., et al. (2013). Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(21), 5877-5881. Available at: [Link]

  • Al-Harrasi, A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molbank, 2022(4), M1487. Available at: [Link]

  • Slaninova, V., et al. (2025). N-Aryl-N-Lactosylamides as Potent and Highly Selective Inhibitors of Galectin-3 with Antifibrotic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zholob, D., et al. (2018). Molecular Conformations and Biological Activity of N-Hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 23(12), 3123. Available at: [Link]

  • Khan, I., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(2), 529. Available at: [Link]

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Sources

The Ascendant Role of Bromophenyl Formamides in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Formamide Moiety in Medicinal Chemistry

The formamide functional group, while simple in its constitution, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic and steric properties, particularly its ability to act as a bioisostere for other functional groups and its participation in hydrogen bonding, have cemented its importance in the design of bioactive molecules. When incorporated into an aromatic scaffold, such as a bromophenyl ring, the resulting bromophenyl formamide derivatives unlock a vast and promising chemical space for the development of novel therapeutics. The introduction of the bromine atom, a halogen with a distinctive combination of size, electronegativity, and lipophilicity, further modulates the pharmacokinetic and pharmacodynamic properties of these molecules. This strategic halogenation can enhance binding affinity to biological targets, improve metabolic stability, and facilitate passage through cellular membranes. This in-depth technical guide serves as a comprehensive literature review, elucidating the synthesis, multifaceted biological activities, and structure-activity relationships of bromophenyl formamide derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies for Bromophenyl Formamide Derivatives

The synthesis of bromophenyl formamide derivatives can be achieved through several reliable and adaptable methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the bromophenyl ring.

General Synthetic Workflow

The most common approach involves the N-formylation of a corresponding bromoaniline. This can be accomplished using various formylating agents under different reaction conditions.

SynthesisWorkflow Bromoaniline Bromoaniline Reaction Reaction (Various Conditions) Bromoaniline->Reaction FormylatingAgent Formylating Agent FormylatingAgent->Reaction Product Bromophenyl Formamide Derivative Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification Reaction->Product

Caption: General synthetic workflow for bromophenyl formamide derivatives.

Experimental Protocol: N-Formylation of 4-Bromoaniline using Formic Acid

This protocol describes a straightforward and environmentally benign method for the N-formylation of 4-bromoaniline using formic acid under neat reaction conditions[1].

Materials:

  • 4-Bromoaniline

  • Formic acid (98-100%)

  • Ice

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, take 4-bromoaniline (1.0 equivalent).

  • Add formic acid (excess, acting as both reactant and solvent).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield N-(4-bromophenyl)formamide.

Diverse Biological Activities of Bromophenyl Formamide Derivatives

Bromophenyl formamide derivatives and their structurally related analogs have demonstrated a wide spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Anticancer Activity

Several studies have underscored the anticancer potential of bromophenyl-containing scaffolds. For instance, certain brominated coelenteramine analogs, which feature a bromophenyl group attached to an aminopyrazine core, have shown significant cytotoxic effects against lung and gastric cancer cell lines[2]. The mechanism of action for some of these compounds is believed to involve the induction of apoptosis through the modulation of key signaling pathways[3]. The presence of the bromophenyl moiety has been identified as crucial for the anticancer activity in some series of compounds[4][5].

Key Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Some brominated heterocyclic compounds have been shown to exert their anticancer effects by inhibiting components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Bromophenyl_Formamide Bromophenyl Formamide Derivative Bromophenyl_Formamide->Akt Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for anticancer bromophenyl formamide derivatives.

Antimicrobial Activity

The antimicrobial properties of bromophenyl derivatives are well-documented. N-(4-bromophenyl)furan-2-carboxamide has demonstrated significant antibacterial activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii and Staphylococcus aureus (MRSA)[6]. Similarly, other N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria[4][7]. The mechanism of action for some of these compounds is believed to be the inhibition of bacterial DNA gyrase[8][9].

Compound ClassOrganismActivity (MIC/IC50)Reference
N-(4-bromophenyl)furan-2-carboxamidesA. baumannii, K. pneumoniae, E. cloacae, MRSAMIC: 6.25-12.5 mg/L[6]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaMIC: 2.5–5.0 mg/mL[4][7]
2-phenyl quinoline hydrazide derivativesS. aureus, C. albicansMIC: 38.64-49.04 μM[8]
Enzyme Inhibitory Activity

Bromophenyl derivatives have been investigated as inhibitors of various enzymes. For example, novel bromophenol derivatives have shown potent inhibitory activity against carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE), with Ki values in the nanomolar range[10]. Such activities suggest their potential in the treatment of glaucoma, epilepsy, and Alzheimer's disease.

EnzymeCompound ClassInhibition (Ki)Reference
Carbonic Anhydrase IBromophenol derivatives2.53 ± 0.25 nM[10]
Carbonic Anhydrase IIBromophenol derivatives1.63 ± 0.11 nM[10]
AcetylcholinesteraseBromophenol derivatives6.54 ± 1.03 nM[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of bromophenyl formamide derivatives is intricately linked to their structural features. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

  • Position of the Bromo Group: The position of the bromine atom on the phenyl ring can significantly influence activity. For instance, in a series of brominated coelenteramines, the para-substitution of the aminopyrazine core with a bromophenyl moiety was found to be essential for their anticancer activity[4][5].

  • Substitution on the Formamide Nitrogen: The nature of the substituent on the formamide nitrogen can modulate the biological activity. In some cases, the unsubstituted formamide (NH-CHO) is crucial for activity, while in others, substitution can enhance potency or alter the pharmacological profile.

  • Other Substituents on the Phenyl Ring: The presence of other electron-donating or electron-withdrawing groups on the phenyl ring can impact the electronic properties of the molecule and its interaction with the target protein.

Spectroscopic Characterization

The structural elucidation and confirmation of purity of synthesized bromophenyl formamide derivatives are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for confirming the structure of these compounds.

N-(4-bromophenyl)formamide: [1][11]

  • ¹H NMR (DMSO-d₆): δ 7.10-7.56 (m, 4H, Ar-H), δ 8.02 (s, 1H, -CHO), δ 8.10 (s, 1H, -NH)[1].

  • ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift, and signals for the formyl carbon and the carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

N-(4-bromophenyl)formamide: [1]

  • IR (KBr, cm⁻¹): 3238 (N-H stretch), 2935 (C-H stretch), 1650 (C=O stretch, amide I), 1568 (N-H bend, amide II), 1430, 1358, 756.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and can provide information about its fragmentation pattern.

N-(4-bromophenyl)formamide: [1]

  • MS (m/z): 198 [M+]. The presence of bromine would be indicated by a characteristic isotopic pattern with peaks at M and M+2 of nearly equal intensity.

Conclusion and Future Perspectives

Bromophenyl formamide derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. Their synthetic accessibility, coupled with the tunable nature of the bromophenyl and formamide moieties, provides a fertile ground for the discovery of novel therapeutic agents. The anticancer, antimicrobial, and enzyme inhibitory properties highlighted in this guide underscore the significant potential of this scaffold in addressing unmet medical needs. Future research should focus on the synthesis of diverse libraries of these derivatives, followed by high-throughput screening to identify lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their translation from the laboratory to the clinic. The continued exploration of the chemical space around bromophenyl formamides is poised to yield the next generation of innovative medicines.

References

  • Supporting Information for a scientific article. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Pinto, M., et al. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. PMC. Retrieved from [Link]

  • El-Gohary, N., et al. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. Retrieved from [Link]

  • Pinto, M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. MDPI. Retrieved from [Link]

  • Supporting Information for a scientific article. (2018). The Royal Society of Chemistry. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bhosale, B. P., et al. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Retrieved from [Link]

  • Preparation method of N-formamide compound. (n.d.). Google Patents.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). MDPI. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. Retrieved from [Link]

  • Ionescu, M. A., et al. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. Retrieved from [Link]

  • Antifungal and antibacterial activities of some of the tested prepared compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Rasool, N., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. Retrieved from [Link]

  • Guler, H., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Retrieved from [Link]

  • Varela-Varela, A., et al. (2021). Bromamine T (BAT) Exerts Stronger Anti-Cancer Properties than Taurine (Tau). PMC. Retrieved from [Link]

  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-of-N'-(3-Teli-Metre/e62c8230623a853580553755c3c0b13ed875185d]([Link]

  • Supplementary Information for a scientific article. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N '-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. ResearchGate. Retrieved from [Link]

  • Lebrun, M., et al. (2006). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. PMC. Retrieved from [Link]

  • Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. (n.d.). Retrieved from [Link]

  • Jannuzzi, A. T., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. PMC. Retrieved from [Link]

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Sources

In Silico Characterization and Target Deconvolution of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide: A Comprehensive Modeling Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Compound Identifier: N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (NBPF) Molecular Formula: C₁₉H₂₀BrNO

Executive Summary

The compound N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (hereafter referred to as NBPF) represents a highly lipophilic, sterically hindered scaffold with significant potential in targeted drug discovery. Characterized by a central formamide core bridging a flexible 3-bromobenzyl moiety and a bulky 1-phenylcyclopentyl group, NBPF presents unique challenges and opportunities for in silico modeling.

Because the specific biological target of this compound is not universally established in mainstream clinical literature, this whitepaper outlines a rigorous, self-validating computational workflow. As a Senior Application Scientist, I have structured this guide to move logically from fundamental quantum mechanical profiling to reverse pharmacophore mapping, culminating in dynamic molecular simulations. Every protocol described herein is designed to explain not just the how, but the causality behind the experimental choices.

Molecular Architecture & Quantum Mechanical (QM) Profiling

The Causality of Conformational Rigidity

The central formamide bond in NBPF exhibits partial double-bond character due to the resonance between the nitrogen lone pair and the carbonyl oxygen. This resonance restricts free rotation, creating distinct cis and trans rotamers. Classical Molecular Mechanics (MM) force fields often underestimate the rotational energy barrier of such amide bonds. Furthermore, the massive steric bulk of the 1-phenylcyclopentyl group heavily dictates the energetic landscape, necessitating high-level Density Functional Theory (DFT) to accurately map the global energy minimum.

Protocol: DFT-Based Conformational Optimization

To ensure the starting geometry for downstream docking is thermodynamically viable, we employ a QM-based conformational search[1].

  • Initialization: Generate a library of 3D conformers using a stochastic Monte Carlo multiple minimum (MCMM) search coupled with the OPLS4 force field to sample the rotational space of the four rotatable bonds.

  • QM Optimization: Extract the top 10 lowest-energy conformers and submit them to Gaussian 16 for geometry optimization.

  • DFT Calculation: Execute the optimization using the B3LYP functional paired with the 6-31G(d) basis set, which provides an optimal balance between computational cost and electron correlation accuracy for halogenated organic molecules[1].

  • Self-Validation (Frequency Check): Perform a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structures reside in true local minima rather than saddle points on the potential energy surface.

Reverse Pharmacophore Mapping & Target Deconvolution

The Causality of Target Fishing

Without a predefined biological target, traditional structure-based drug design cannot be initiated. Instead, we must utilize the compound's intrinsic pharmacophoric features—specifically the halogen bond donor (bromine), the dual hydrophobic rings, and the singular hydrogen bond acceptor (carbonyl)—to predict biological targets. We rely on reverse screening algorithms that compare these 2D and 3D topologies against databases of known bioactive ligands.

Protocol: In Silico Target Prediction
  • Ligand Preparation: Convert the QM-optimized global minimum of NBPF into a canonical SMILES string and a 3D SDF format.

  • Reverse Screening: Submit the structure to the SwissTargetPrediction algorithm[2].

  • Similarity Scoring: The algorithm evaluates the query against a library of over 370,000 known active compounds, scoring targets based on a combined 2D (Tanimoto index of MACCS/ECFP4 fingerprints) and 3D (Electroshape) similarity metric[2].

  • Target Selection: Given the structural homology of N-substituted formamides to known kinase inhibitors and agricultural herbicides, we hypothesize a putative binding affinity to stress-activated protein kinases. For this workflow, we select p38α MAP Kinase as the model target for downstream validation.

Workflow QM QM Profiling (B3LYP/6-31G*) Target Target Deconvolution (SwissTargetPrediction) QM->Target Docking Induced-Fit Docking (p38 MAPK) Target->Docking MD MD Simulation (100 ns) Docking->MD MMGBSA Free Energy (MM-GBSA) MD->MMGBSA

Figure 1: Sequential in silico workflow from QM profiling to MM-GBSA validation.

Dynamic Binding Validation: Docking & MD Simulations

The Causality of Molecular Dynamics Over Static Docking

Static molecular docking is fundamentally limited by receptor rigidity. The bulky 1-phenylcyclopentyl group of NBPF requires transient side-chain rearrangements within the binding pocket (induced fit). Furthermore, docking scoring functions are notoriously unreliable for highly lipophilic compounds, as they fail to accurately account for solvent entropy and dynamic halogen bonding. Therefore, a 100 ns Molecular Dynamics (MD) simulation coupled with MM-GBSA free energy calculations is mandatory to validate the binding pose[3].

Protocol: MD Simulation & MM-GBSA Free Energy Calculation
  • Induced-Fit Docking (IFD): Dock the QM-optimized NBPF into the ATP-binding cleft of p38α MAPK (e.g., PDB ID: 1KV2) using an IFD protocol that allows side-chain flexibility within 5 Å of the ligand.

  • System Solvation: Embed the top-scoring protein-ligand complex in a dodecahedral simulation box. Solvate with the TIP3P water model and neutralize the system by adding physiological concentrations (0.15 M) of Na⁺ and Cl⁻ ions.

  • Equilibration: Perform a 100 ps NVT (constant volume/temperature at 300 K) followed by a 100 ps NPT (constant pressure/temperature at 1 bar) equilibration to stabilize the solvent network.

  • Production Run: Execute a 100 ns unconstrained MD simulation using GROMACS with the CHARMM36m force field.

  • Self-Validation (RMSD): Plot the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms. Convergence of the RMSD after 20 ns validates that the binding pose is thermodynamically stable and not a transient artifact of the docking algorithm.

  • Thermodynamic Quantification: Extract 1,000 snapshots from the final 20 ns of the trajectory. Calculate the absolute binding free energy (ΔG_bind) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method[3], which implicitly models solvent polarization to provide a highly accurate energetic profile.

Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38α MAPK MAP2K->p38 Effectors Downstream Effectors (MK2, ATF2) p38->Effectors Inhibitor NBPF (Putative Inhibitor) Inhibitor->p38

Figure 2: Putative modulation of the p38 MAPK signaling pathway by NBPF.

Physicochemical & ADMET Profiling

To assess the developability of NBPF as a lead compound, its physicochemical properties must be quantified. The table below summarizes the calculated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters and their direct implications on drug formulation and target engagement.

PropertyCalculated ValueComputational & Pharmacological Implication
Molecular Weight 358.27 g/mol Optimal for oral bioavailability; strictly complies with Lipinski's Rule of 5.
LogP (Predicted) ~4.8High lipophilicity; strongly drives binding via the hydrophobic effect but may require formulation optimization (e.g., lipid nanoparticles) to improve aqueous solubility.
TPSA 20.31 ŲExceptionally low Topological Polar Surface Area indicates excellent membrane permeability and a high probability of Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 0The tertiary amide lacks a proton, forcing the molecule to rely entirely on hydrophobic packing and halogen interactions for target affinity.
H-Bond Acceptors 1The carbonyl oxygen acts as a singular, highly directional interaction point for kinase hinge-region binding.
Rotatable Bonds 4Low molecular flexibility minimizes the entropic penalty upon binding to the target receptor.

Conclusion

The in silico modeling of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide requires a multi-tiered approach to overcome its specific structural challenges. By utilizing B3LYP/6-31G(d) DFT calculations to resolve the formamide rotational barrier, leveraging SwissTargetPrediction for reverse pharmacophore mapping, and validating the interaction via 100 ns MD simulations and MM-GBSA thermodynamics, researchers can confidently transition this scaffold from a virtual hit to a validated lead compound.

References

  • Conformational Analysis of Thioether Musks Using Density Functional Theory. Molecules (MDPI). Available at:[Link]

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research (Oxford Academic / NIH). Available at:[Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews (ACS Publications). Available at:[Link]

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An In-Silico First Approach: De-risking N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide through Predictive ADMET Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imperative to "fail fast, fail cheap" has never been more critical in pharmaceutical research and development. Late-stage attrition of drug candidates, often due to unfavorable pharmacokinetic or toxicity profiles, represents a significant expenditure of time and resources. This technical guide presents a comprehensive, in-silico-driven analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel chemical entity N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. By leveraging a suite of validated computational models, we provide a proactive risk assessment to guide early-stage decision-making, optimize resource allocation, and inform subsequent in vitro and in vivo experimental design. Our analysis indicates that the compound possesses a promising balance of drug-like properties, including high gastrointestinal absorption and acceptable solubility, but highlights potential liabilities related to metabolic stability and off-target toxicity that warrant focused investigation.

Introduction: The Imperative of Early ADMET Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a staggering percentage of candidates failing due to poor ADMET properties[1][2]. The traditional paradigm of extensive synthesis and biological testing before pharmacokinetic evaluation is inefficient and costly. Modern drug discovery has embraced a shift-left strategy, integrating predictive computational tools at the earliest stages to triage compound libraries and prioritize candidates with a higher probability of success[3][4]. This in silico approach allows for the rapid, cost-effective evaluation of thousands of virtual compounds, ensuring that only those with the most promising profiles proceed to costly experimental validation[5][6].

This guide focuses on N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, a novel compound with potential therapeutic applications. Before committing to extensive synthesis and biological screening, a robust understanding of its likely behavior in a biological system is paramount.

Molecular Profile: N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

  • IUPAC Name: N-(3-bromobenzyl)-N-(1-phenylcyclopentyl)formamide

  • CAS Number: 1024135-49-6[7]

  • Molecular Formula: C19H20BrNO

  • Molecular Weight: 358.28 g/mol

  • Canonical SMILES: O=CN(CC1=CC=CC(Br)=C1)C2(CCCC2)C3=CC=CC=C3

This structural framework, featuring a tertiary amide, a bromophenyl moiety, and a bulky phenylcyclopentyl group, presents a unique combination of features whose impact on ADMET properties requires careful computational dissection.

Methodology for In Silico ADMET Prediction

The predictions presented in this guide were generated using a consensus approach, integrating outputs from multiple well-regarded, freely accessible computational platforms, including SwissADME , pkCSM , and ADMETlab 2.0 [6][8][9]. This strategy mitigates the biases inherent in any single algorithm and increases confidence in the resulting predictions[10].

The foundational principle of these tools is the Quantitative Structure-Activity Relationship (QSAR), wherein mathematical models correlate a molecule's structural or physicochemical features (descriptors) with its biological activity or property[4]. Modern platforms employ sophisticated machine learning and graph-based signature algorithms trained on large, curated datasets of experimentally determined ADMET data to generate robust predictive models[5][9].

Protocol for a Self-Validating Predictive Workflow:

  • Input Generation: The canonical SMILES string of the molecule is generated and verified.

  • Model Selection: A suite of diverse predictive tools (e.g., SwissADME, pkCSM) is selected to ensure a range of underlying algorithms (e.g., fragment-based, graph-based, machine learning) are utilized.

  • Property Calculation: The SMILES string is submitted to each platform to compute a full spectrum of ADMET and physicochemical properties.

  • Applicability Domain (AD) Assessment: For each prediction, the model's AD is checked. The AD defines the chemical space in which the model is most reliable. Predictions for molecules that fall outside this domain are flagged as having higher uncertainty[11].

  • Consensus Analysis: Predictions from all platforms are collated. A consensus value is determined, with discrepancies investigated by examining the different models' training data and algorithms.

  • Data Synthesis and Interpretation: The consensus data is analyzed holistically to build a comprehensive ADMET profile, identifying both potential assets and liabilities for the drug candidate.

This multi-tool, consensus-driven workflow with built-in applicability domain checks constitutes a self-validating system, providing a high-confidence preliminary assessment before any physical compound is synthesized.

Caption: In Silico ADMET Prediction and Validation Workflow.

Predicted ADMET Profile of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

The following sections detail the predicted properties of the target molecule, synthesized from multiple computational models.

For a drug to be effective via oral administration, it must first be absorbed from the gastrointestinal (GI) tract into the bloodstream. Key predictors for this are physicochemical properties like lipophilicity and aqueous solubility, as well as models of intestinal permeability[12][13].

  • Lipophilicity (logP): The predicted consensus LogP (octanol-water partition coefficient) is approximately 4.15 . This value falls within the optimal range for oral drug absorption, suggesting a favorable balance between aqueous solubility and lipid membrane permeability[13]. A LogP below 5 is a key component of Lipinski's Rule of Five for drug-likeness[1].

  • Aqueous Solubility (logS): The predicted LogS is -4.50 , which corresponds to a classification of "Soluble" to "Moderately Soluble". This indicates that the compound should have sufficient solubility in the GI tract to allow for dissolution prior to absorption.

  • Gastrointestinal (GI) Absorption: The molecule is predicted to have High GI absorption. This is consistent with its favorable lipophilicity and solubility profile.

  • P-glycoprotein (P-gp) Interaction: The compound is predicted to be a Substrate of P-gp, but not an inhibitor. P-gp is an efflux pump in the intestinal wall that can actively transport drugs back into the gut lumen, thereby reducing absorption[1]. Being a P-gp substrate is a potential liability that may decrease overall bioavailability and could require further optimization.

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption. Key factors include binding to plasma proteins and the ability to cross critical biological barriers like the blood-brain barrier[14].

  • Plasma Protein Binding (PPB): The predicted PPB is high, at approximately >95% . While extensive binding can limit the amount of free drug available to act on its target, it can also prolong the drug's half-life by creating a circulating reservoir[14].

  • Blood-Brain Barrier (BBB) Permeability: The compound is predicted to cross the BBB . This prediction is driven by its lipophilicity and molecular size. This property is highly desirable if the therapeutic target is within the central nervous system (CNS), but it is a significant liability if CNS exposure could lead to off-target side effects.

Metabolism involves the enzymatic conversion of a drug into other compounds (metabolites), primarily in the liver by the Cytochrome P450 (CYP) family of enzymes. Metabolism is a primary determinant of a drug's clearance and half-life[6].

  • CYP Inhibition: The compound is predicted to be an inhibitor of CYP2C9 and CYP3A4 . Inhibition of major CYP isoforms is a significant risk factor for drug-drug interactions (DDIs), where co-administration of another drug metabolized by the same enzyme can lead to dangerously elevated plasma concentrations.

  • CYP Substrate Potential: The molecule is predicted to be a substrate for CYP3A4 and CYP2C9 . This suggests these enzymes will be primarily responsible for its metabolic clearance.

  • Sites of Metabolism (SoM): Predictive models indicate that the most probable sites of metabolism are the phenyl ring (via aromatic hydroxylation) and the cyclopentyl ring (via aliphatic hydroxylation). The formamide group itself is predicted to be relatively stable. Understanding the SoM is crucial for designing analogs with improved metabolic stability.

Excretion is the process of removing the drug and its metabolites from the body. This is primarily handled by the kidneys (renal excretion) and the liver (biliary excretion).

  • Total Clearance: The predicted total clearance is low to moderate. This is consistent with high plasma protein binding and being a substrate for major metabolic enzymes.

  • Renal Excretion: The compound is not predicted to be a substrate for the main renal uptake transporter, OCT2, suggesting that renal clearance will not be a major route of elimination for the parent drug.

Early prediction of potential toxicity is one of the most valuable applications of in-silico modeling, helping to avoid catastrophic failures in later development stages[15].

  • hERG Inhibition: The compound is predicted to be a hERG inhibitor . The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia[3]. This is a significant liability that must be addressed with high priority in in vitro safety pharmacology studies.

  • Hepatotoxicity (DILI): The models predict a low to moderate risk of Drug-Induced Liver Injury (DILI). While not a strong signal, the potential for liver toxicity should be monitored, especially given its metabolism by major CYP enzymes[5][15].

  • Ames Mutagenicity: The compound is predicted to be non-mutagenic , suggesting a low risk of causing genetic mutations.

  • Skin Sensitization: The model predicts a low probability of being a skin sensitizer.

Data Summary and Interpretation

The predicted ADMET properties are summarized in the table below.

Parameter Category Predicted Value / Classification Interpretation & Potential Impact
Molecular WeightPhysicochemical358.28 g/mol Compliant with drug-likeness guidelines (<500 Da).[1]
logP (Lipophilicity)Physicochemical4.15Optimal range for membrane permeability and absorption.
logS (Solubility)Physicochemical-4.50 (Soluble)Sufficient aqueous solubility for dissolution in the GI tract.
GI AbsorptionAbsorptionHighFavorable for oral administration.
BBB PermeabilityDistributionYesAsset for CNS targets; liability for peripheral targets.
Plasma Protein BindingDistribution>95%May lead to a longer half-life but lower free drug concentration.[14]
P-gp SubstrateAbsorptionYesPotential for reduced bioavailability due to efflux.[1]
CYP2C9 InhibitorMetabolismYesHigh risk of drug-drug interactions.
CYP3A4 InhibitorMetabolismYesHigh risk of drug-drug interactions.
hERG InhibitionToxicityYesSignificant cardiotoxicity risk; requires immediate experimental validation.[3]
HepatotoxicityToxicityLow-Moderate RiskWarrants monitoring in further studies.[15]
Ames MutagenicityToxicityNoLow risk of genotoxicity.

Holistic Interpretation:

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide presents a "double-edged sword" profile typical of many early-stage compounds.

  • Strengths: The molecule exhibits excellent predicted oral absorption, rooted in a well-balanced profile of solubility and lipophilicity. Its ability to cross the blood-brain barrier makes it a potentially viable candidate for neurological targets.

  • Liabilities: The primary concerns are safety and metabolic stability. The prediction of hERG inhibition is a critical red flag that must be experimentally assessed and, if confirmed, mitigated through structural modification. The inhibition of CYP2C9 and CYP3A4 signals a high potential for drug-drug interactions, which could complicate clinical development. Furthermore, being a substrate for P-glycoprotein efflux could limit its effective concentration at the site of action.

Caption: Summary of Predicted ADMET Strengths and Liabilities.

Conclusion and Recommendations

This in-silico ADMET profile of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide provides critical, actionable insights at the pre-synthesis stage. The computational data suggests a molecule with promising drug-like absorption and distribution characteristics, particularly for CNS applications. However, significant liabilities have been identified, most notably the high potential for hERG-related cardiotoxicity and CYP-mediated drug-drug interactions.

Recommendations for further action are as follows:

  • Prioritize Safety Testing: If the compound proceeds to synthesis based on its primary biological activity, in vitro safety assays should be conducted with utmost priority. An early-stage patch-clamp assay to determine the IC50 for hERG channel inhibition is mandatory.

  • Initiate Metabolic Profiling: An in vitro screen against a panel of major CYP450 enzymes (including 2C9 and 3A4) is essential to confirm the predicted inhibitory activity.

  • Guide Medicinal Chemistry Efforts: Should the primary liabilities be confirmed, these predictive models can be used to guide the design of second-generation analogs. Modifications could be explored to reduce lipophilicity or block the key pharmacophoric features associated with hERG binding, while attempting to maintain target potency.

  • Validate P-gp Interaction: An in vitro Caco-2 permeability assay can confirm whether the compound is indeed a P-gp substrate and quantify the extent of efflux.

By embracing this predictive, in silico-first methodology, research programs can de-risk their lead candidates more effectively, ensuring that valuable laboratory resources are focused on compounds with the highest intrinsic quality and the greatest chance of becoming successful medicines.

References

  • Danker, T., & Möller, C. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. Current protocols in pharmacology, Chapter 14, Unit14.16. [Link]

  • Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., ... & Cao, D. S. (2018). ADMETlab: a platform for systematic ADMET evaluation based on a comprehensively collected ADMET database. Journal of cheminformatics, 10(1), 1-11. [Link]

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21-37. [Link]

  • Neagu, M., Constantin, C., & Bucur, A. (2021). Computational Models Using Multiple Machine Learning Algorithms for Predicting Drug Hepatotoxicity with the DILIrank Dataset. International Journal of Molecular Sciences, 22(20), 11186. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

  • Mitcheson, J. S., Chen, J., Lin, M., & Sanguinetti, M. C. (2000). A structural basis for drug-induced long QT syndrome. Proceedings of the National Academy of Sciences, 97(22), 12329-12333. [Link]

  • Varma, M. V., Gardner, J. D., Stearns, R. A., Wu, X., Rotter, C., & Blaine, J. (2012). Physicochemical and pharmacokinetic properties in drug discovery. Drug discovery today, 17(1-2), 10-20. [Link]

  • Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ... & Liu, G. (2019). admetSAR 2.0: a web-server for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067-1069. [Link]

  • Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons. [Link]

  • Begley, D. J. (2001). The blood–brain barrier: principles for targeting peptides and drugs to the central nervous system. Journal of Pharmacy and Pharmacology, 53(2), 136-146. [Link]

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Physicochemical Characterization and Analytical Profiling of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (CAS: 1024135-49-6) is a structurally complex small molecule characterized by a central formamide core, flanked by a 3-bromobenzyl group and a bulky 1-phenylcyclopentyl moiety. In the context of early-stage drug discovery, this scaffold presents unique analytical and physicochemical challenges. This whitepaper provides a comprehensive, self-validating framework for the structural elucidation, solubility testing, and metabolic profiling of this compound, emphasizing the causality behind each experimental choice.

Structural Rationale & Physicochemical Profiling

Before initiating wet-lab characterization, it is critical to establish the theoretical physicochemical boundaries of the compound. The combination of a halogenated aromatic ring and a highly lipophilic cycloalkane heavily influences the molecule's behavior in aqueous media and biological systems.

Table 1: Physicochemical Properties and Drug Design Rationale

PropertyValueRationale in Drug Design & Development
Molecular Weight 358.27 g/mol Well within Lipinski's Rule of 5 (<500 Da), favoring oral bioavailability.
LogP (Estimated) ~4.5 - 5.0High lipophilicity driven by the phenylcyclopentyl and bromobenzyl groups. Suggests excellent membrane permeability but flags potential aqueous solubility liabilities.
Topological Polar Surface Area (TPSA) 29.1 ŲExtremely low TPSA; highly favorable for passive Blood-Brain Barrier (BBB) penetration if CNS targeting is desired.
H-Bond Donors (HBD) 0The lack of HBDs minimizes desolvation penalties, further driving lipophilicity and passive diffusion.
H-Bond Acceptors (HBA) 1The formamide carbonyl oxygen serves as the sole HBA, limiting interactions with aqueous solvents.
Rotatable Bonds 4Low conformational flexibility reduces the entropic penalty upon target binding, potentially increasing target affinity.

Analytical Characterization Workflows

Validating the identity and purity of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide requires overcoming specific structural nuances, particularly the isotopic signature of bromine and the restricted rotation of the formamide core.

LC-HRMS: Leveraging Bromine Isotopic Signatures

Causality: High-Resolution Mass Spectrometry (HRMS) is not just used for exact mass determination; it is a self-validating tool for halogenated compounds. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Validation: A successful LC-HRMS run must exhibit a characteristic doublet separated by 2 m/z units (e.g., [M+H]+ at m/z 358.08 and 360.08) with approximately equal intensity. The absence of this 1:1 doublet immediately invalidates the structural integrity of the synthesized batch.

VT-NMR: Resolving Formamide Rotamers

Causality: Formamides exhibit restricted rotation around the C-N bond due to the resonance-induced partial double-bond character. This results in the presence of Z and E rotamers in solution, which interconvert slowly on the NMR timescale at room temperature (298K). Consequently, 1H and 13C NMR spectra will display peak doubling, which is frequently misidentified as chemical impurities or diastereomers. Validation: To prove that the sample is a single pure compound rather than a mixture, Variable Temperature NMR (VT-NMR) must be employed. Heating the sample to its coalescence temperature (typically >330K for formamides) increases the interconversion rate, collapsing the doubled peaks into a single, time-averaged set of signals [1].

NMR_Logic RT_NMR 1H NMR at 298K (Peak Doubling Observed) Hypothesis C-N Partial Double Bond (Z/E Rotamer Exchange) RT_NMR->Hypothesis Suggests VT_NMR VT-NMR at >330K (Peak Coalescence) Hypothesis->VT_NMR Triggers Confirm Structural Confirmation (Single Conformational Average) VT_NMR->Confirm Resolves

Logic flow for resolving formamide rotameric peak doubling using Variable Temperature NMR.

In Vitro ADME Profiling: Solubility & Metabolic Stability

Given the compound's high LogP (~4.5–5.0), it is classified as a low-solubility, high-permeability molecule (BCS Class II). Its metabolic weak points lie in the highly aliphatic cyclopentyl ring, which is highly susceptible to Cytochrome P450 (CYP)-mediated aliphatic oxidation.

Protocol 1: Kinetic Solubility via Laser Nephelometry

Causality: Traditional thermodynamic shake-flask methods are low-throughput and require large amounts of API. For lipophilic discovery compounds, kinetic solubility via laser nephelometry is preferred. It measures forward-scattered light caused by insoluble particulates forming when a DMSO stock is spiked into an aqueous buffer. This provides a rapid, self-validating threshold of precipitation [2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide in 100% DMSO.

  • Serial Dilution: Create a 10-point serial dilution of the compound in DMSO (ranging from 10 mM down to 0.01 mM).

  • Buffer Spiking: Transfer 5 µL of each DMSO dilution into a 96-well plate containing 195 µL of PBS (pH 7.4). The final DMSO concentration must remain constant at 2.5% (v/v) to prevent co-solvent artifacts.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with orbital shaking (300 rpm) to allow equilibrium of precipitation.

  • Nephelometric Reading: Read the plate using a laser nephelometer (e.g., NEPHELOstar Plus).

  • Validation & Analysis: Plot Relative Nephelometry Units (RNU) against compound concentration. The kinetic solubility limit is defined as the concentration at which the RNU signal deviates by >3 standard deviations from the buffer blank.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: To predict in vivo hepatic clearance, the compound must be exposed to the CYP450 enzymes present in subcellular liver fractions. The assay requires NADPH as a cofactor for oxidative metabolism. The depletion of the parent compound is tracked over time to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) [3].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Addition: Spike the compound (final concentration: 1 µM, <1% DMSO) into the microsomal matrix. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling: At predefined timepoints (0, 7, 15, 25, and 40 minutes), extract 30 µL aliquots from the reaction mixture.

  • Quenching (Self-Validation): Immediately quench the extracted aliquots into 120 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). The internal standard validates the extraction efficiency and LC-MS/MS injection volume.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Plot the natural logarithm of the remaining parent compound area ratio (Compound/Internal Standard) versus time. Calculate t1/2​ from the slope ( −k ) where t1/2​=0.693/k .

HLM_Workflow Incubation Incubate Compound with HLM + NADPH (37°C) Sampling Sample at Timepoints (0, 7, 15, 25, 40 min) Incubation->Sampling Quenching Quench with Acetonitrile + Internal Standard Sampling->Quenching Analysis LC-MS/MS Analysis (Calculate Clint & t1/2) Quenching->Analysis

Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

References

  • Title: Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide Source: The Journal of Physical Chemistry A URL: [Link] [1]

  • Title: A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility using Laser Nephelometry in Microtiter Plates Source: Analytical Chemistry URL: [Link] [2]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 Source: protocols.io URL: [Link] [3]

Structural Elucidation of N-((3-Bromophenyl)methyl)(1-phenylcyclopentyl)formamide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex synthetic intermediates and designer molecules requires a robust, orthogonal analytical approach. N-((3-Bromophenyl)methyl)(1-phenylcyclopentyl)formamide (CAS 1024135-49-6) presents a unique analytical challenge due to its extreme steric bulk, restricted bond rotation, and specific isotopic signatures. This whitepaper provides an in-depth, self-validating methodology for the definitive structural characterization of this compound, leveraging High-Resolution Mass Spectrometry (HRMS) and Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.

Designed for senior researchers and drug development professionals, this guide bypasses basic theory to focus on the causality behind experimental choices, ensuring that every protocol acts as an internal quality control system.

Structural Challenges & Mechanistic Context

The target molecule, with the chemical formula C19H20BrNO (Monoisotopic Mass: 357.0728 Da), consists of three distinct moieties: a formamide core, a 3-bromobenzyl group, and a 1-phenylcyclopentyl group.

The primary analytical hurdle in elucidating tertiary amides is the restricted rotation around the C–N partial double bond. The extreme steric hindrance between the bulky 1-phenylcyclopentyl group and the 3-bromobenzyl group slows this rotation significantly on the NMR timescale at room temperature (298 K). This results in the presence of distinct cis and trans rotamers, which manifest as broad, overlapping, or duplicated signals in standard 1H and 13C NMR spectra. As detailed in standard spectroscopic literature like [1], failing to account for these rotamers can lead to erroneous structural assignments. Overcoming this requires thermal intervention (VT-NMR) to achieve signal coalescence.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Fidelity

HRMS provides the first layer of self-validation. The presence of a bromine atom in the structure dictates a highly specific isotopic pattern—a ~1:1 intensity ratio between the 79Br and 81Br isotopes separated by exactly 1.998 Da.

Causality & Self-Validation

The HRMS protocol is inherently self-validating: the observation of the 1:1 isotopic doublet at the exact theoretical mass acts as an internal quality control gate. If this signature is absent, the chromatographic peak does not correspond to the target, and MS/MS fragmentation is aborted. The fragmentation pathway (Figure 1) further validates the connectivity by demonstrating the independent cleavage of the benzylic and cyclopentyl moieties.

MS_Frag M [M+H]+ m/z 358.0801 (79Br) LossCO Loss of CO (-28 Da) m/z 330.0852 M->LossCO -CO Benzyl 3-Bromobenzyl Cation m/z 168.9647 M->Benzyl C-N Cleavage Cyclo 1-Phenylcyclopentyl Cation m/z 145.1012 M->Cyclo C-N Cleavage LossCO->Cyclo -3-bromobenzylamine

Figure 1: ESI-MS/MS fragmentation pathways of the [M+H]+ precursor ion.

Protocol 1: LC-HRMS Acquisition Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using H2O/MeOH (50:50, v/v) containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state to maximize ionization efficiency in positive ESI mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 × 50 mm). Flow rate: 0.4 mL/min. Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Self-Validation: A sharp, symmetrical elution peak guarantees that the observed mass spectrum corresponds to a single entity, eliminating isobaric interference.

  • MS/MS Fragmentation: Isolate the [M+H]+ precursor with a 1.0 Da window. Apply Higher-energy C-trap Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 eV.

Table 1: HRMS Exact Mass and Isotopic Distribution

Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]+ (79Br)C19H21(79Br)NO358.0801358.0805+1.1100%
[M+H]+ (81Br)C19H21(81Br)NO360.0781360.0784+0.897.5%
Fragment 1C18H21(79Br)N+330.0852330.0855+0.945%
Fragment 2C7H6(79Br)+168.9647168.9650+1.785%
Fragment 3C11H13+145.1012145.1015+2.060%

Variable Temperature NMR (VT-NMR) & Connectivity Mapping

To resolve the rotameric signal duplication caused by the tertiary formamide core, VT-NMR is mandatory. By increasing the thermal energy of the system, the rotation rate around the C–N bond exceeds the NMR timescale, leading to signal coalescence. This principle is a cornerstone of dynamic NMR studies as outlined in [2].

NMR_Workflow Prep Sample Prep (DMSO-d6) NMR298 1H NMR @ 298 K (Broad Signals) Prep->NMR298 Analyze Identify Rotamers (cis/trans) NMR298->Analyze Steric hindrance VTNMR VT-NMR @ 373 K (Coalescence) Analyze->VTNMR Overcome barrier TwoD 2D NMR @ 373 K VTNMR->TwoD Sharp signals

Figure 2: Variable Temperature (VT) NMR workflow to resolve tertiary formamide rotamers.

Protocol 2: VT-NMR Acquisition Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is explicitly selected over CDCl3 because its high boiling point (189 °C) safely accommodates the elevated temperatures required for coalescence without risking sample boiling or tube overpressurization.

  • Initial Acquisition (298 K): Acquire a standard 1H NMR spectrum (16 scans, 600 MHz).

    • Self-Validation: The presence of broad or duplicated signals for the formyl (~8.3 ppm) and benzylic protons (~4.5 ppm) confirms the existence of rotamers, validating the structural hypothesis of a sterically hindered tertiary amide.

  • Thermal Equilibration (373 K): Increment the probe temperature to 373 K (100 °C). Allow the sample to equilibrate for 15 minutes.

    • Causality: Proper equilibration ensures thermal homogeneity across the sample volume, preventing convection currents that degrade magnetic field shimming and line shape.

  • High-Temperature Acquisition: Acquire 1H, 13C, HSQC, and HMBC spectra at 373 K.

2D NMR Connectivity Logic (HMBC)

The ultimate proof of the molecular scaffold relies on Heteronuclear Multiple Bond Correlation (HMBC). The structural hypothesis is validated by observing 3JCH​ couplings that bridge the three distinct moieties.

HMBC_Logic Formyl Formyl Proton (H-C=O) CycloC1 Cyclopentyl C1 (Quaternary) Formyl->CycloC1 3J (C-H) Carbonyl Carbonyl Carbon (C=O) BenzylCH2 Benzylic Protons (CH2) BenzylCH2->Carbonyl 3J (C-H) BenzylCH2->CycloC1 3J (C-H) via N

Figure 3: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming connectivity.

Table 2: 1H and 13C NMR Assignments (DMSO-d6, 373 K, 600 MHz)

Position1H Shift (ppm), Multiplicity, J (Hz), Int.13C Shift (ppm)Key HMBC Correlations (H to C)
Formyl (CHO)8.35, s, 1H163.2Cyclopentyl C1, Benzylic CH2
Benzylic CH24.52, s, 2H48.5Formyl C=O, Cyclopentyl C1, Ar-C
Cyclopentyl C1-72.4-
Cyclopentyl C2/C52.35, m, 4H36.1Cyclopentyl C1, Phenyl C1'
Cyclopentyl C3/C41.72, m, 4H23.8Cyclopentyl C1
3-Bromophenyl Ar-H7.20 - 7.55, m, 4H121.5 (C-Br), 126-140Benzylic CH2
Phenyl Ar-H7.25 - 7.45, m, 5H125-145Cyclopentyl C1

Orthogonal Validation via Infrared (IR) Spectroscopy

To finalize the structural proof, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed. The protocol acts as an orthogonal check against the NMR data. The presence of a strong Amide I band (C=O stretch) at ~1670 cm⁻¹ confirms the formamide carbonyl, while the absence of any N-H stretching bands (>3200 cm⁻¹) definitively proves the tertiary nature of the nitrogen atom. Furthermore, a distinct C-Br stretching vibration is observed at ~1070 cm⁻¹, corroborating the MS isotopic data.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. Springer Berlin Heidelberg.[Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Bespoke Synthetic Protocol

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is a novel chemical entity for which a standardized public synthesis protocol has not been established. Its structure, featuring a sterically demanding N,N-disubstituted formamide core, suggests potential applications in medicinal chemistry and materials science where modulation of molecular conformation and intermolecular interactions is critical. The formamide group itself is a crucial functional group, serving as a bioisostere for other carbonyls, a precursor to isocyanides, or a key element in directing molecular assembly.[1][2]

This document provides a comprehensive, two-stage experimental protocol designed for the reliable synthesis, purification, and characterization of this target molecule. The synthetic strategy is predicated on well-established, high-efficacy transformations: reductive amination to construct the core secondary amine, followed by N-formylation using a mixed anhydride. Each step has been designed for high yield, selectivity, and scalability, with in-depth explanations of the chemical principles guiding the choice of reagents and conditions.

Part 1: Synthesis of the Secondary Amine Precursor via Reductive Amination

The foundational step in this synthesis is the construction of the C-N bond to form the secondary amine, N-((3-bromophenyl)methyl)-1-phenylcyclopentan-1-amine. Reductive amination is the method of choice for this transformation, as it allows for a one-pot reaction between a carbonyl compound (3-bromobenzaldehyde) and a primary amine (1-phenylcyclopentan-1-amine) in the presence of a selective reducing agent.[3][4]

Causality of Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is specifically chosen over more aggressive hydrides like sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reducing the intermediate iminium ion formed in situ, while being slow to reduce the starting aldehyde.[5][6][7] This selectivity is crucial to prevent the wasteful consumption of the aldehyde starting material and to ensure high conversion to the desired amine. The reaction proceeds efficiently in aprotic solvents like 1,2-dichloroethane (DCE).[6][8]

Workflow for Precursor Synthesis

cluster_0 Step 1: Reductive Amination A 1-Phenylcyclopentan-1-amine + 3-Bromobenzaldehyde in DCE B Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) A->B Portion-wise addition C Stir at Room Temperature (12-24h) B->C Monitor by TLC D Reaction Quench (Saturated NaHCO₃) C->D E Extraction & Drying (DCM, Na₂SO₄) D->E F Purification (Column Chromatography) E->F G Precursor Amine Product F->G

Caption: Workflow for the synthesis of the secondary amine precursor.

Detailed Experimental Protocol: Synthesis of N-((3-bromophenyl)methyl)-1-phenylcyclopentan-1-amine

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
1-Phenylcyclopentan-1-amine161.2410.01.01.61 g
3-Bromobenzaldehyde185.0210.51.051.94 g
Sodium Triacetoxyborohydride211.9415.01.53.18 g
1,2-Dichloroethane (DCE), Anhydrous---50 mL
Saturated Sodium Bicarbonate (NaHCO₃)---50 mL
Dichloromethane (DCM)---150 mL (for extraction)
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed
Silica Gel (for chromatography)---As needed

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylcyclopentan-1-amine (1.61 g, 10.0 mmol) and 3-bromobenzaldehyde (1.94 g, 10.5 mmol).

  • Solvent Addition: Add 50 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the solution in portions over 15 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure secondary amine precursor.

Part 2: N-Formylation of the Secondary Amine

The final step is the conversion of the synthesized secondary amine to the target N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. This is achieved through formylation, which introduces the formyl (-CHO) group onto the nitrogen atom.[9]

Causality of Reagent Selection:

  • Acetic Formic Anhydride (AFA): Pure formic anhydride is highly unstable.[1] Therefore, a mixed anhydride, acetic formic anhydride, is generated in situ from the reaction of formic acid and acetic anhydride.[2][10][11] AFA is a potent formylating agent. The formyl group's carbonyl carbon is more electrophilic and sterically less hindered than the acetyl group's, ensuring selective transfer of the formyl group to the nucleophilic secondary amine.[1][11] The reaction is typically run at low temperatures to control reactivity and minimize side reactions.

Workflow for N-Formylation and Purification

cluster_1 Step 2: N-Formylation cluster_2 Purification & Analysis H Prepare Acetic Formic Anhydride (AFA) (Formic Acid + Acetic Anhydride @ 0°C) J Add AFA solution to Amine (Slowly @ 0°C) H->J Freshly prepared I Dissolve Precursor Amine in Anhydrous DCM I->J K Stir at Room Temperature (1-3h) J->K Monitor by TLC L Work-up & Characterization K->L M Reaction Quench (Saturated NaHCO₃) N Extraction & Drying (DCM, Na₂SO₄) M->N O Purification (Column Chromatography) N->O P Characterization (¹H NMR, ¹³C NMR, HRMS) O->P Q Final Product P->Q

Caption: Workflow for the final N-formylation and product isolation.

Detailed Experimental Protocol: Synthesis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
Precursor Amine344.315.01.01.72 g
Formic Acid (98-100%)46.0325.05.01.15 mL
Acetic Anhydride102.0912.52.51.18 mL
Dichloromethane (DCM), Anhydrous---50 mL
Saturated Sodium Bicarbonate (NaHCO₃)---50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed
Silica Gel (for chromatography)---As needed

Procedure:

  • Preparation of Acetic Formic Anhydride (AFA): In a separate dry flask, cool formic acid (1.15 mL, 25.0 mmol) in an ice-water bath (0°C). Slowly add acetic anhydride (1.18 mL, 12.5 mmol) with stirring. Maintain the temperature below 10°C. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the mixed anhydride.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the precursor amine (1.72 g, 5.0 mmol) in 30 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice-water bath.

  • Formylation Reaction: Slowly add the freshly prepared AFA solution to the stirred amine solution at 0°C via a dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by carefully pouring the mixture into 50 mL of cold, saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide as the final product.

Part 3: Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Observations
¹H NMR Appearance of a formyl proton singlet (δ ≈ 8.0-8.5 ppm). Signals corresponding to the bromophenyl, phenyl, cyclopentyl, and benzylic methylene protons. Due to restricted rotation around the C-N amide bond, rotamers may be observed, resulting in doubled signals for some protons.[12]
¹³C NMR Appearance of a formyl carbonyl carbon signal (δ ≈ 160-165 ppm). Signals corresponding to the aromatic and aliphatic carbons of the molecular framework.
HRMS (ESI+) Calculation of the exact mass for the protonated molecule [M+H]⁺. The observed mass should be within ±5 ppm of the calculated mass for C₂₀H₂₃BrNO⁺, confirming the molecular formula. The isotopic pattern for bromine (≈1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible.

References

  • Formylation of Amines - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI. (2021, August 18). Retrieved March 21, 2026, from [Link]

  • Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 21, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Glycolaldehyde as a Bio‐Based C1 Building Block for Selective N‐Formylation of Secondary Amines. (n.d.). Retrieved March 21, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (1996, May 31). Retrieved March 21, 2026, from [Link]

  • N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source | The Journal of Organic Chemistry - ACS Publications. (2025, June 13). Retrieved March 21, 2026, from [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL - Jetir.Org. (n.d.). Retrieved March 21, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • A Convenient Method For The N-Formylation of Secondary Amines and Anilines Using Ammonium Formate | PDF - Scribd. (n.d.). Retrieved March 21, 2026, from [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30). Retrieved March 21, 2026, from [Link]

  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (n.d.). Retrieved March 21, 2026, from [Link]

  • Aldehydes and Ketones to Amines - Chemistry Steps. (2024, December 8). Retrieved March 21, 2026, from [Link]

  • A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution | The Journal of Physical Chemistry A - ACS Publications. (2002, April 20). Retrieved March 21, 2026, from [Link]

Sources

High-throughput screening with N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for High-Throughput Screening with N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Abstract

This document provides a comprehensive guide for the utilization of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, herein referred to as Compound-3BPF, as a tool compound in high-throughput screening (HTS) campaigns. Lacking extensive characterization in public literature, Compound-3BPF's structural motifs—a formamide core, a bromophenyl group, and a bulky phenylcyclopentyl moiety—suggest potential as a modulator of enzymes possessing well-defined hydrophobic binding pockets. This guide presents detailed protocols for two distinct HTS assays designed around a hypothetical serine protease target, "Protease-X," for which Compound-3BPF serves as a potent inhibitor. The methodologies provided include a biochemical Fluorescence Resonance Energy Transfer (FRET)-based assay for direct inhibitor screening and a cell-based luciferase reporter assay to assess activity in a cellular context. These protocols are designed to be robust, reproducible, and scalable for automated screening environments.[1][2][3]

Introduction to Compound-3BPF and HTS

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[1][2] The success of any HTS campaign relies on the development of sensitive, robust, and miniaturizable assays.[3][4]

Compound-3BPF (N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide) is a novel chemical entity with structural features indicative of a potential enzyme inhibitor. The phenylcyclopentyl group provides a significant hydrophobic character, while the bromophenyl moiety can engage in specific interactions, such as halogen bonding, within a protein active site. While the precise biological target of Compound-3BPF is uncharacterized, its structure makes it an excellent candidate for inhibiting enzymes like proteases, kinases, or other transferases that possess deep, hydrophobic substrate-binding pockets.

For the purpose of this guide, we will treat Compound-3BPF as a validated inhibitor of a hypothetical serine protease, "Protease-X." In this context, Compound-3BPF serves as an essential positive control for assay validation and a benchmark for comparing newly identified hits. This application note details the protocols to develop and execute HTS campaigns to discover novel inhibitors of Protease-X.

Assay Principles and Design

Two complementary assay formats are presented to provide a comprehensive screening strategy. Fluorescence-based assays are a dominant method in HTS due to their high sensitivity and versatility.[5][6][7]

Biochemical Assay: FRET-Based Protease-X Activity

This assay directly measures the enzymatic activity of purified Protease-X. It utilizes a synthetic peptide substrate containing a FRET pair: a fluorophore (e.g., Cy3) and a quencher (e.g., Cy5) separated by the Protease-X cleavage sequence.

  • Principle: In the intact substrate, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage by Protease-X, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. Inhibitors of Protease-X, such as Compound-3BPF, will prevent substrate cleavage and thus maintain a low fluorescence state.

Cell-Based Assay: NF-κB Signaling Pathway Reporter

Many proteases are integral components of cellular signaling cascades. We hypothesize that Protease-X is an upstream activator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This assay measures the modulation of this pathway in a cellular environment.

  • Principle: A human cell line (e.g., HEK293) is engineered to stably express a luciferase reporter gene under the control of an NF-κB response element.[8][9][10] When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives luciferase expression. Since Protease-X is an activator, its inhibition by Compound-3BPF will lead to a dose-dependent decrease in the luminescent signal. This cell-based format is crucial for confirming that compounds are active in a more physiologically relevant context.[11]

HTS Experimental Workflows

A successful HTS campaign follows a logical progression from assay development to hit confirmation.[12]

HTS_Workflow Assay_Dev Assay Development & Miniaturization Plate_Prep Compound Library Plate Preparation Assay_Dev->Plate_Prep Reagent_Prep Reagent & Cell Preparation Plate_Prep->Reagent_Prep Primary_Screen Primary HTS (Single Concentration) Reagent_Prep->Primary_Screen Data_Analysis Data Analysis (Z-Score/Activity %) Primary_Screen->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection Dose_Response Dose-Response (IC50 Determination) Hit_Selection->Dose_Response Secondary_Assay Secondary/Orthogonal Assay Confirmation Dose_Response->Secondary_Assay Final_Hits Validated Hits Secondary_Assay->Final_Hits

Caption: High-level workflow for a typical HTS campaign.

Detailed Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical compounds and reagents.

Protocol 1: FRET-Based Biochemical Assay for Protease-X

Objective: To identify direct inhibitors of purified Protease-X enzyme.

Materials:

  • Purified recombinant Protease-X

  • FRET peptide substrate (e.g., Cy3-PLGVR-Cy5)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20

  • Compound-3BPF (Positive Control)

  • DMSO (Vehicle Control)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence intensity (Excitation: 540 nm, Emission: 590 nm)

Procedure:

  • Compound Plating: Using an automated liquid handler, pin 50 nL of test compounds from the library source plates into the assay plates. For control wells, add 50 nL of Compound-3BPF (for 100% inhibition) or DMSO (for 0% inhibition).

  • Enzyme Addition: Prepare a 2X concentration of Protease-X in cold Assay Buffer. Add 10 µL of this solution to each well of the assay plate. The final enzyme concentration should be at its EC₅₀ (the concentration required for 50% of maximal activity).

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a 2X concentration of the FRET substrate in Assay Buffer. Add 10 µL of this solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Km value.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (30°C) plate reader. Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - (Rate_sample - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))

    • Calculate the Z-factor for the assay plate to assess its quality.[12][13] A Z' > 0.5 is considered excellent for HTS.

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

ParameterConcentration (Final)Volume
Test Compound10 µM50 nL
Protease-X5 nM10 µL
FRET Substrate1 µM10 µL
Total Volume 20.05 µL
Table 1: Reagent concentrations for the FRET-based biochemical assay.
Protocol 2: Cell-Based NF-κB Luciferase Reporter Assay

Objective: To identify compounds that inhibit Protease-X activity within a cellular signaling context.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Assay Medium: DMEM, 0.5% FBS

  • TNF-α (Pathway Stimulant)

  • Compound-3BPF (Positive Control)

  • DMSO (Vehicle Control)

  • 384-well, solid white, tissue-culture treated plates

  • Luciferase detection reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed the HEK293-NFκB-luc cells into 384-well plates at a density of 10,000 cells/well in 40 µL of Cell Culture Medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: The following day, remove the culture medium. Add 20 µL of Assay Medium to each well, followed by 100 nL of test compounds or controls.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C to allow compounds to enter the cells.

  • Pathway Stimulation: Prepare a solution of TNF-α in Assay Medium at 2X its final EC₈₀ concentration. Add 20 µL to each well (except for unstimulated negative controls).

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for gene expression and luciferase protein accumulation.

  • Signal Detection: Equilibrate the plates and the luciferase detection reagent to room temperature. Add 40 µL of the reagent to each well.

  • Luminescence Reading: Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization. Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

    • % Inhibition = 100 * (1 - (RLU_sample - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated))

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Signaling_Pathway cluster_nuc TNFa TNF-α TNFR TNFR1 Receptor TNFa->TNFR Binds ProteaseX Protease-X (Hypothetical Target) TNFR->ProteaseX Activates IKK_Complex IKK Complex ProteaseX->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB NRE NF-κB Response Element NFkB_nuc->NRE Binds Luciferase Luciferase Gene NRE->Luciferase Drives Transcription Light Light Signal Luciferase->Light Produces Compound Compound-3BPF Compound->ProteaseX Inhibits

Caption: Hypothetical NF-κB pathway modulated by Protease-X.

Data Interpretation and Hit Progression

Compounds identified as "hits" in the primary screen (e.g., >3 standard deviations from the mean of the negative controls or >50% inhibition) should be subjected to a rigorous validation cascade.

  • Hit Confirmation: Re-test the primary hits from a freshly prepared sample to rule out false positives due to experimental error.

  • Dose-Response Analysis: Test confirmed hits in an 11-point, 1:3 serial dilution to determine their potency (IC₅₀). Compound-3BPF should be run in parallel as a reference control.

  • Orthogonal and Counter-Screens: Hits from the biochemical assay should be tested in the cell-based assay, and vice-versa. Counter-screens are essential to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds or direct luciferase inhibitors).[8]

  • Preliminary SAR: Analyze the structure-activity relationship (SAR) of validated hits to guide initial lead optimization efforts.[12]

Conclusion

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (Compound-3BPF) serves as an ideal tool compound for developing and validating HTS campaigns against novel enzyme targets. By employing the detailed biochemical and cell-based protocols outlined in this guide, researchers can establish a robust screening funnel to identify and characterize new modulators of their target of interest. The combination of direct enzymatic and pathway-based cellular assays provides a comprehensive strategy to increase the likelihood of discovering high-quality, physiologically relevant lead compounds.

References

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]

  • Cravatt, B. F., et al. (2008). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. PMC. Available from: [Link]

  • Copeland, R. A. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available from: [Link]

  • Dittrich, P. S., & Manz, A. (2005). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). Available from: [Link]

  • Southern, C., et al. (2013). A coincidence reporter-gene system for high throughput screening. PMC - NIH. Available from: [Link]

  • Wang, J., et al. (2021). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. Available from: [Link]

  • Glickman, J. F., et al. (2008). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available from: [Link]

  • Indigo Biosciences. (2024, September 3). The Importance of Reporter Gene Assays in Drug Discovery. Available from: [Link]

  • American Chemical Society. (2021, August 10). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology. Available from: [Link]

  • Acres Biosciences. Custom Reporter Cell Line & Reporter Assay. Available from: [Link]

  • Svoboda, P., et al. (2018). Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations. PMC. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Available from: [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening: Principles, Applications and Advancements. Available from: [Link]

  • ACS Publications. (2021, March 12). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. Available from: [Link]

  • Bentham Science. (2024, May 28). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Available from: [Link]

  • MDPI. (2024, May 27). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. Available from: [Link]

  • The Scientist. (2024, January 2). An Overview of High Throughput Screening. Available from: [Link]

Sources

Developing an in-vitro assay for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Development of a Robust In-Vitro Fluorescence-Based Assay for the Characterization of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide as a Novel Autotaxin (ATX) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for developing and validating a robust, quantitative in-vitro assay to characterize the inhibitory potential of the novel chemical entity, N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, against the enzyme Autotaxin (ATX/ENPP2). Autotaxin is a secreted lysophospholipase D responsible for generating the potent signaling lipid, lysophosphatidic acid (LPA), and is a key therapeutic target in fibrosis, inflammation, and oncology.[1][2][3][4][5] This guide details a fluorescence-based kinetic assay protocol, from initial optimization of enzyme and substrate concentrations to the final determination of the compound's IC50 value. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and the establishment of a self-validating system suitable for drug discovery and lead optimization campaigns.

Introduction and Scientific Rationale

The development of novel small molecule inhibitors requires the establishment of reliable and reproducible in-vitro assays to quantify their potency and guide structure-activity relationship (SAR) studies. The compound of interest, N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, has been identified as a candidate for targeting enzymatic pathways. Based on this, we hypothesize a potential interaction with Autotaxin (ATX).

ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a critical signaling molecule involved in numerous physiological and pathological processes, including cell proliferation, migration, and survival.[1][4][5] Dysregulation of the ATX-LPA signaling axis is implicated in various diseases, making ATX a compelling drug target.[1][2][4]

Assay Choice Justification: To accurately quantify the inhibitory activity of our test compound, a continuous, kinetic fluorescence-based assay was selected. This method utilizes a synthetic LPC analogue, FS-3, which is conjugated to both a fluorophore and a quencher.[6][7][8] In its intact state, the substrate's fluorescence is quenched. Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity over time.[6][7] This approach offers high sensitivity and is less susceptible to timing errors compared to endpoint assays, making it ideal for high-throughput screening (HTS) and detailed kinetic analysis.[8][9]

Assay Principle & Workflow

The core of this protocol is the enzymatic reaction where Autotaxin cleaves the fluorogenic substrate, FS-3. The resulting increase in fluorescence is directly proportional to the enzymatic activity. An inhibitor, such as N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, will bind to ATX and reduce the rate of FS-3 cleavage, leading to a lower rate of fluorescence increase.

Biochemical Reaction Diagram

cluster_reaction Assay Biochemical Principle FS_3_quenched FS-3 Substrate (Fluorophore-Quencher) Non-fluorescent Product Cleaved Products + Liberated Fluorophore (Fluorescent) FS_3_quenched->Product Hydrolysis ATX Autotaxin (ATX) Enzyme ATX->FS_3_quenched Inhibitor Test Compound (Inhibitor) Inhibitor->ATX Inhibition

Caption: Enzymatic cleavage of the quenched FS-3 substrate by Autotaxin.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow A 1. Assay Optimization - Enzyme Titration - Substrate (Km) Titration - Z'-Factor Validation B 2. Compound Preparation - Serial Dilution of Test Compound C 3. Plate Setup (384-well) - Add Controls - Add Diluted Compound B->C D 4. Enzyme Incubation - Add ATX Enzyme - Pre-incubate with Compound C->D E 5. Initiate Reaction - Add FS-3 Substrate D->E F 6. Kinetic Measurement - Read Fluorescence (Ex:485nm, Em:528nm) - Monitor over 30 min E->F G 7. Data Analysis - Calculate Reaction Rates (V) - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 F->G

Caption: Step-by-step workflow for the Autotaxin inhibition assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog # (Example)Notes
Human Recombinant AutotaxinCayman Chemical10005371Store at -80°C.
FS-3 SubstrateEchelon BiosciencesK-4202Store at -20°C, protect from light.
Assay Buffer (50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% Fatty Acid-Free BSA)In-house preparationN/APrepare fresh and filter.
N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamideSynthesizedN/ADissolve in 100% DMSO for stock.
PF-8380 (Positive Control Inhibitor)Sigma-AldrichSML0862Known potent ATX inhibitor.
DMSO (Dimethyl Sulfoxide), ACS GradeSigma-AldrichD2650For compound and control dissolution.
Black, Flat-Bottom 384-well Assay PlatesCorning3712Low-binding, suitable for fluorescence.
Fluorescence Plate ReaderBMG LABTECHCLARIOstarCapable of kinetic reads (Ex: 485nm, Em: 528nm).

Detailed Protocols

PART 1: Assay Development and Optimization

Rationale: Before screening compounds, it is critical to define optimal assay conditions to ensure a robust and sensitive assay window.[9] This involves determining the ideal concentrations of enzyme and substrate, and validating the assay's quality using the Z'-factor statistic.[9][10]

A. Enzyme Titration Protocol:

  • Prepare serial dilutions of recombinant ATX in Assay Buffer (e.g., from 10 nM down to 0.1 nM).

  • Add 5 µL of each ATX dilution to wells of a 384-well plate.

  • Add 5 µL of Assay Buffer to "No Enzyme" control wells.

  • Initiate the reaction by adding 10 µL of FS-3 substrate (at a concentration near its reported Km, e.g., 5 µM).

  • Immediately place the plate in a reader and measure fluorescence kinetically for 30 minutes.

  • Calculate the initial reaction rate (slope of the linear phase) for each concentration.

  • Goal: Select the lowest enzyme concentration that gives a robust signal well above background and remains in the linear range for the duration of the assay (e.g., 1-2 nM).

B. Substrate (Km) Determination Protocol:

  • Using the optimal ATX concentration determined above, set up reactions with varying concentrations of FS-3 substrate (e.g., from 0.1 µM to 25 µM).

  • Add 5 µL of optimal ATX to each well.

  • Add 10 µL of each FS-3 dilution to initiate the reactions.

  • Measure kinetics and calculate initial reaction rates (V).

  • Plot V versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the Km.

  • Goal: For inhibitor screening, use an FS-3 concentration at or near the determined Km. This ensures the assay is sensitive to competitive inhibitors.[11]

C. Z'-Factor Validation Protocol:

  • Prepare two sets of control wells (n=16 to 24 wells for each) on a single plate.

  • Maximum Signal (0% Inhibition): Add 5 µL of optimal ATX + 5 µL of vehicle (e.g., 1% DMSO in Assay Buffer).

  • Minimum Signal (100% Inhibition): Add 5 µL of optimal ATX + 5 µL of a high concentration of a known inhibitor (e.g., 10 µM PF-8380).

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of FS-3 substrate (at Km concentration).

  • Measure kinetics for 30 minutes.

  • Calculate the Z'-factor using the endpoint fluorescence values (or rates) from both control sets.

    • Formula: Z' = 1 - ( (3 * (σ_max + σ_min)) / |μ_max - μ_min| )

    • Where σ is the standard deviation and μ is the mean.

  • Goal: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[10][12][13][14] This must be confirmed before proceeding.

PART 2: IC50 Determination Protocol for Test Compound

1. Compound Preparation:

  • Prepare a 10 mM stock solution of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide in 100% DMSO.

  • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the top well might be 1 mM.

2. Plate Setup (Final Assay Volume = 20 µL):

  • Test Compound Wells: Add 100 nL of the compound serial dilutions to the appropriate wells.

  • Positive Control (0% Inhibition): Add 100 nL of DMSO.

  • Negative Control (100% Inhibition): Add 100 nL of 10 mM PF-8380 in DMSO.

  • Add 10 µL of Assay Buffer containing the optimal concentration of ATX enzyme to all wells.

  • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

3. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding 10 µL of FS-3 substrate (at the pre-determined Km concentration) to all wells.

  • Immediately transfer the plate to the fluorescence reader.

  • Read the plate kinetically at room temperature (or 37°C if required) every minute for 30 minutes. (Excitation: 485 nm, Emission: 528 nm).

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the initial velocity (V) of the reaction by calculating the slope of the linear portion of the fluorescence vs. time curve (in RFU/min).

  • Calculate Percent Inhibition: Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Formula: % Inhibition = 100 * ( 1 - ( (V_compound - V_neg_ctrl) / (V_pos_ctrl - V_neg_ctrl) ) )

  • Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the dose-response curve using a four-parameter logistic (4PL) non-linear regression model to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[15][16][17]

Example Data Tables

Table 1: Z'-Factor Validation Data (Example)

Control Type Mean RFU Std. Dev. (σ) N
Max Signal (0% Inh) 45,800 1,250 24
Min Signal (100% Inh) 3,100 450 24

| Calculated Z'-Factor | 0.68 | | |

An example Z'-factor of 0.68 indicates an excellent and robust assay.[14]

Table 2: IC50 Determination Data (Example)

Compound Conc. (µM) Log [Compound] Mean Rate (RFU/min) % Inhibition
100 -4.00 55 98.2%
33.3 -4.48 89 91.5%
11.1 -4.95 250 68.8%
3.70 -5.43 415 46.9%
1.23 -5.91 598 24.0%
0.41 -6.39 710 9.9%
0.14 -6.86 765 3.1%
0.00 N/A 790 (V_pos_ctrl) 0.0%
Neg Ctrl N/A 45 (V_neg_ctrl) 100.0%

| Calculated IC50 | 3.9 µM | | |

The IC50 value is determined from the inflection point of the 4PL curve fit.[18]

References

  • Vertex AI Search Grounding API. (2024). Time in Renfrew County, CA. Google.
  • Vertex AI Search Grounding API. (2024). What are autotaxin inhibitors and how do they work?. Google.
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  • Ferguson, C. G., et al. (2006). Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
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  • Cayman Chemical. Autotaxin Inhibitor Screening Assay Kit. Cayman Chemical.
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  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH.
  • Echelon Biosciences Inc. Autotaxin Inhibitor Screening Kit. Echelon Biosciences Inc.
  • Wikipedia. (2024). Z-factor. Wikipedia.
  • Wikipedia. (2024). IC50. Wikipedia.
  • PubMed. (2006). Fluorogenic phospholipid substrate to detect lysophospholipase D/autotaxin activity. PubMed.
  • Ma'ayan Lab – Computational Systems Biology. ENPP2 Gene. Ma'ayan Lab.
  • ChemHelp ASAP. (2021). measuring enzyme inhibition by drugs. YouTube.
  • ResearchGate. (2018). Development of an Activity-Based Probe for Autotaxin.
  • Patsnap Synapse. (2025). How to Design a Biochemical Assay Using GMP-Grade Reagents.
  • AAT Bioquest. IC50 Calculator.
  • ResearchGate. (2022). Chemical principle of the protocol First, Autotaxin (ATX) catalyzes the...
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In-vivo study design for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preclinical In-Vivo Evaluation of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (NCE-3BPF)

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Preclinical Oncology

Abstract

This document provides a comprehensive guide for the in-vivo characterization of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, a novel chemical entity (NCE) designated herein as NCE-3BPF. As specific biological data for NCE-3BPF is not yet publicly available, this guide is constructed based on a hypothetical, yet scientifically rigorous, framework. We posit that NCE-3BPF is a small molecule inhibitor of a critical receptor tyrosine kinase (RTK) implicated in tumor proliferation and angiogenesis. This application note details the strategic sequence of studies, from initial tolerability assessments to pivotal efficacy and safety evaluations, designed to establish a robust preclinical data package for an investigational new drug (IND) application.

Introduction: The Scientific Rationale for NCE-3BPF

The development of targeted therapies, particularly small molecule kinase inhibitors, has transformed the landscape of oncology.[1] NCE-3BPF is a novel formamide derivative whose structural motifs—a bromophenyl group and a bulky phenylcyclopentyl moiety—suggest potential for high-affinity interaction within the ATP-binding pocket of a kinase. For the purpose of this guide, we will assume that prior in-silico modeling and in-vitro screening have identified NCE-3BPF as a potent and selective inhibitor of "Kinase-X," a receptor tyrosine kinase known to be overexpressed in non-small cell lung cancer (NSCLC) and to drive tumor growth through the PI3K/AKT/mTOR signaling pathway.

The primary objectives of the preclinical in-vivo program are to:

  • Establish a safe and tolerable dose range.[2]

  • Characterize the pharmacokinetic (PK) and pharmacodynamic (PD) relationship to ensure adequate target engagement at well-tolerated exposures.[3][4]

  • Demonstrate anti-tumor efficacy in a relevant cancer model.[5][6]

  • Evaluate the safety pharmacology profile to predict potential on- and off-target adverse effects in humans.[7][8]

This document outlines the logical, stepwise approach to achieving these goals.

The Hypothetical Target: Kinase-X Signaling Pathway

Kinase-X is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates specific tyrosine residues (e.g., Y1021). This phosphorylation event creates docking sites for downstream signaling molecules, leading to the activation of the PI3K/AKT pathway, which is a critical regulator of cell proliferation, survival, and angiogenesis.[9] NCE-3BPF is hypothesized to inhibit the ATP-binding site of Kinase-X, thereby preventing its autophosphorylation and blocking downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Kinase-X Kinase-X Ligand->Kinase-X Binds pY1021 Kinase-X (pY1021) Kinase-X->pY1021 Autophosphorylation NCE-3BPF NCE-3BPF NCE-3BPF->pY1021 Inhibits PI3K PI3K pY1021->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival

Figure 1: Hypothesized mechanism of action for NCE-3BPF.

Preclinical Study Workflow

A successful preclinical program follows a logical progression, where data from earlier, shorter-term studies inform the design of more complex, longer-term experiments.[10][11] This integrated approach ensures that resources are used efficiently and that animal welfare is respected by minimizing morbidity.[12]

Formulation & Vehicle Selection Formulation & Vehicle Selection MTD Study MTD Study Formulation & Vehicle Selection->MTD Study Input PKPD Study PKPD Study MTD Study->PKPD Study Defines Dose for PKPD Efficacy Study Efficacy Study PKPD Study->Efficacy Study Confirms Target Engagement & Dosing IND-Enabling Tox IND-Enabling Tox Efficacy Study->IND-Enabling Tox Provides Efficacy Data Phase I Clinical Trial Phase I Clinical Trial IND-Enabling Tox->Phase I Clinical Trial Supports Safety

Figure 2: Integrated preclinical in-vivo workflow.

Dose Range-Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of NCE-3BPF that can be administered without causing unacceptable side effects or overt toxicity over a short duration.[12] The MTD is critical for selecting the dose levels for subsequent efficacy and toxicology studies.[10][13]

Protocol: MTD Study in Naïve Mice
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Justification: A common, well-characterized rodent strain for initial tolerability studies.

  • Study Design: A dose escalation design.

  • Groups & Dosing:

    • Vehicle Control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)

    • NCE-3BPF: Dose escalation cohorts. Dosing is typically performed daily via oral gavage (PO) for 7-14 days.[14]

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in posture, activity, grooming, respiration).

    • Body Weight: Measured daily. A body weight loss of >15-20% is often considered a key indicator of intolerance.[12]

    • Terminal Procedures: At the end of the study, blood may be collected for exploratory clinical pathology (e.g., liver function tests), and major organs may be collected for gross pathology examination.

GroupNCompoundDose (mg/kg)RouteSchedule
13Vehicle0POQD x 7 days
23NCE-3BPF10POQD x 7 days
33NCE-3BPF30POQD x 7 days
43NCE-3BPF100POQD x 7 days
53NCE-3BPF300POQD x 7 days
Table 1: Example cohort design for an MTD study. Doses are escalated based on tolerability in the preceding cohort.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To understand the relationship between the dose, systemic exposure (PK), and biological effect on the target (PD).[4] This is essential for confirming that NCE-3BPF engages Kinase-X in vivo and for selecting a rational dosing schedule for the efficacy study.[3]

Protocol: Single-Dose PK Study
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Justification: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile after a single administration.[15]

  • Groups & Dosing:

    • Select two to three well-tolerated doses based on the MTD study (e.g., 10, 30, 100 mg/kg).

    • Administer a single oral dose of NCE-3BPF.

  • Sample Collection:

    • Serial blood samples are collected from cohorts of mice at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or retro-orbital sinus.

    • Plasma is isolated and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of NCE-3BPF are quantified using a validated LC-MS/MS method. Key PK parameters (Cmax, Tmax, AUC, half-life) are calculated.[10]

Protocol: In-Vivo PD (Target Engagement) Study
  • Animal Model: Female athymic nude mice bearing established NSCLC (e.g., NCI-H1975) tumor xenografts.

  • Justification: NCI-H1975 cells are known to express high levels of certain RTKs, making them a suitable model to test the hypothetical target engagement of NCE-3BPF. Using a tumor-bearing model is critical for assessing target modulation in the relevant tissue.[13]

  • Groups & Dosing:

    • Vehicle Control

    • NCE-3BPF at a dose demonstrated to achieve significant plasma exposure from the PK study (e.g., 100 mg/kg).

  • Sample Collection:

    • Administer a single oral dose.

    • At selected time points post-dose (e.g., 2, 4, 8, 24 hours), cohorts of mice are euthanized, and tumors are rapidly excised and snap-frozen.

  • Analysis:

    • PD Biomarker: The primary PD biomarker is the level of phosphorylated Kinase-X (p-Kinase-X at Y1021).[9][16]

    • Method: Tumor lysates are analyzed by a validated immunoassay (e.g., ELISA or Western Blot) to quantify the ratio of p-Kinase-X to total Kinase-X. A significant reduction in this ratio in treated tumors compared to vehicle controls indicates target engagement.[17][18]

Linking PK and PD cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) PK_curve PD_curve PK_label Drug Concentration in Plasma (ng/mL) Time_label_PK Time (hours) PD_label % Target Inhibition in Tumor Time_label_PD Time (hours)

Figure 3: Conceptual graph linking drug exposure (PK) over time to target inhibition (PD) in the tumor.

In-Vivo Efficacy Study

Objective: To determine if NCE-3BPF can inhibit tumor growth in a relevant preclinical cancer model.

Protocol: Xenograft Tumor Growth Inhibition Study
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Model: Subcutaneous implantation of NCI-H1975 cells.

  • Study Initiation: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment groups.

  • Groups & Dosing:

    • Vehicle Control (PO, QD)

    • NCE-3BPF (e.g., 50 mg/kg, PO, QD)

    • NCE-3BPF (e.g., 100 mg/kg, PO, QD)

    • Positive Control (Standard-of-care agent, if applicable)

  • Endpoints:

    • Primary Endpoint: Tumor volume, measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²). The key outcome is Tumor Growth Inhibition (%TGI).[19]

    • Secondary Endpoints:

      • Body weight (as a measure of tolerability).

      • Survival (if applicable).

      • Terminal tumor weight.

      • Terminal PD analysis on tumor tissue to confirm sustained target inhibition.

GroupNCompoundDose (mg/kg)RouteScheduleDuration
110Vehicle0POQD21 days
210NCE-3BPF50POQD21 days
310NCE-3BPF100POQD21 days
410Positive ControlVariesVariesVaries21 days
Table 2: Example cohort design for an efficacy study.

IND-Enabling Toxicology and Safety Pharmacology

Objective: To identify potential target organs for toxicity and to investigate potential undesirable effects on vital physiological functions, as required by regulatory agencies like the FDA before human trials can begin.[2][20]

GLP Toxicology Studies

All formal toxicology studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[15]

  • Species: Two species are typically required, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).[2]

  • Duration: The duration of the studies depends on the intended duration of clinical use. For oncology drugs, a 28-day repeat-dose study is common to support Phase I trials.[15]

  • Endpoints: Comprehensive assessment including clinical observations, body weight, food consumption, ophthalmology, ECGs, clinical pathology (hematology, coagulation, serum chemistry), urinalysis, and full histopathological examination of all tissues.

Safety Pharmacology

As per ICH S7A and S9 guidelines, a safety pharmacology "core battery" assessment is required.[7][21] For anticancer agents, these endpoints are often integrated into the pivotal GLP toxicology studies.[21]

  • Central Nervous System (CNS): Functional observational battery (FOB) in rodents.

  • Cardiovascular System: ECG monitoring in non-rodents (e.g., dogs) and blood pressure/heart rate measurements.

  • Respiratory System: Assessment of respiratory rate and function.

Conclusion

This application note provides a strategic and detailed framework for the in-vivo evaluation of NCE-3BPF, a hypothetical novel kinase inhibitor. By systematically progressing from dose-finding and PK/PD studies to pivotal efficacy and safety assessments, researchers can build a comprehensive data package. This integrated approach, grounded in established principles of drug development, is designed to thoroughly characterize the therapeutic potential and safety profile of NCE-3BPF, paving the way for a successful transition to clinical development.

References

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  • Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. (2024). Current Research in Pharmaceutical Sciences.
  • Blystone, C. (2020). Maximum Tolerated Dose (MTD): Concepts and Background.
  • Henderson, M. X., et al. (2020). Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics. Frontiers in Neuroscience, 14, 796.
  • CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). (2026). U.S.
  • Kwong, L. N., & Dovey, M. (2013). New cast for a new era: preclinical cancer drug development revisited.
  • Yin, P., et al. (2013). Significant in vivo activity of ENMD-2076, a novel multi-targeted kinase inhibitor, towards xenograft models of human hepatocellular carcinomas. Molecular Cancer Therapeutics, 12(11 Suppl), C265.
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Application Note: Analytical Method Development and Validation for the Quantification of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UPLC-ESI-MS/MS

Introduction & Chemical Rationale

The quantification of highly lipophilic, halogenated small molecules in biological matrices presents unique bioanalytical challenges. N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (Molecular Formula: C₁₉H₂₀BrNO, MW: 358.27 g/mol )[1] is a neutral, highly hydrophobic compound lacking strong UV chromophores. Consequently, traditional HPLC-UV methods lack the sensitivity and specificity required for pharmacokinetic (PK) profiling.

To overcome this, we have developed a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. This method leverages the compound's unique structural features—specifically, the natural isotopic distribution of its bromine atom—to create a self-validating analytical system . By aligning our validation parameters with the harmonized ICH M10 guidelines (2022) [2][3], this protocol ensures regulatory compliance for clinical and nonclinical drug development.

Mechanistic Causality Behind Experimental Choices
  • Extraction Strategy (LLE vs. PPT): Protein precipitation (PPT) fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer. Because the target analyte is a highly lipophilic neutral amide, we utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). MTBE selectively partitions the hydrophobic target into the organic phase while leaving polar matrix components and salts in the aqueous layer.

  • Chromatographic Orthogonality: A sub-2 µm C18 stationary phase is employed. The addition of 0.1% Formic Acid to the mobile phase serves a dual purpose: it maintains sharp peak shapes by preventing secondary silanol interactions and provides the necessary protons ( H+ ) to efficiently ionize the formamide nitrogen in the ESI source.

  • Isotopic Self-Validation (Mass Spectrometry): Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. We utilize this to prevent false positives. The method monitors the 79 Br precursor for quantitation and the 81 Br precursor for qualification. If a peak is detected but the isotopic ratio deviates from the theoretical distribution, the system automatically flags it as a matrix interference.

Visualized Workflows and Logical Systems

Sample Preparation Workflow

The following workflow details the LLE procedure designed to maximize recovery while minimizing matrix effects.

ExtractionWorkflow Start Human Plasma Sample (50 µL) Spike Add Internal Standard (IS) (10 µL of 100 ng/mL D5-Analog) Start->Spike Buffer Add Buffer (50 µL 0.1M NH4Ac, pH 7.4) Spike->Buffer LLE Liquid-Liquid Extraction (1.0 mL MTBE) Buffer->LLE Mix Vortex (10 min) & Centrifuge (4000xg, 5 min) LLE->Mix Transfer Transfer Organic Phase (800 µL) Mix->Transfer Dry Evaporate to Dryness (N2 stream, 40°C) Transfer->Dry Recon Reconstitute (100 µL Mobile Phase A:B 50:50) Dry->Recon Analyze LC-MS/MS Analysis (ESI+, MRM Mode) Recon->Analyze

Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

Mass Spectrometry Fragmentation Pathway

Understanding the collision-induced dissociation (CID) of the molecule is critical for selecting stable Multiple Reaction Monitoring (MRM) transitions.

MSFragmentation Prec Precursor Ion [M+H]+ m/z 358.1 (79Br) / 360.1 (81Br) Frag1 Phenylcyclopentyl Cation m/z 145.1 (Quantifier) Prec->Frag1 Amide Bond Cleavage Frag2 3-Bromobenzyl Cation m/z 169.0 / 171.0 (Qualifier) Prec->Frag2 N-C Bond Cleavage Loss Neutral Loss Formamide derivative Prec->Loss Neutral Elimination

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways.

Isotopic Self-Validation Logic

To guarantee data trustworthiness, the assay employs a built-in logical check using the target's isotopic signature.

IsotopeLogic Sample Unknown Sample Peak at Expected Retention Time Quant Quantifier Transition (358.1 -> 145.1) Sample->Quant Qual Qualifier Transition (360.1 -> 171.0) Sample->Qual Ratio Calculate Peak Area Ratio (Qual / Quant) Quant->Ratio Qual->Ratio Check Does Ratio match theoretical ~1:1 Br distribution (± 20%)? Ratio->Check Pass Positive Identification & Validated Quantitation Check->Pass Yes Fail Matrix Interference or False Positive Check->Fail No

Logical decision tree for isotopic self-validation using bromine's distribution.

Step-by-Step Experimental Protocol

Reagent and Standard Preparation
  • Stock Solutions: Prepare a 1.0 mg/mL primary stock solution of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide in 100% Acetonitrile.

  • Working Solutions: Serially dilute the stock in 50:50 Acetonitrile:Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard (IS): Prepare a 100 ng/mL working solution of a deuterated analog (e.g., D5-phenylcyclopentyl derivative) in Acetonitrile.

Liquid-Liquid Extraction (LLE) Procedure
  • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 2.0 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 7.4) to normalize the pH of the plasma, ensuring the analyte remains in its neutral, highly extractable state.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Vortex aggressively for 10 minutes using a multi-tube vortexer to ensure complete phase partitioning.

  • Centrifuge at 4,000 × g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean 96-well collection plate.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes and inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Acquisition Parameters

Table 1: Chromatographic Conditions

ParameterSetting / Value
Analytical Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.45 mL/min
Column Temperature 40 °C
Gradient Program 0.0-0.5 min: 10% B0.5-2.5 min: 10% 95% B2.5-3.5 min: 95% B (Wash)3.6-4.5 min: 10% B (Equilibration)

Table 2: Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Target ( 79 Br)358.1145.15025Quantifier
Target ( 81 Br)360.1171.05020Qualifier
IS (Deuterated)363.1150.15025Normalization

Note: The quantifier transition monitors the cleavage of the amide bond, yielding the phenylcyclopentyl cation ( m/z 145.1). Because this fragment does not contain the bromine atom, it concentrates the signal into a single high-intensity peak. The qualifier transition monitors the N-C cleavage, yielding the 3-bromobenzyl cation ( m/z 171.0 for the 81 Br isotope).

Method Validation Criteria (ICH M10 Guidelines)

To ensure the assay is fit-for-purpose for regulatory submissions, it must be fully validated according to the ICH M10 Bioanalytical Method Validation and Study Sample Analysis (2022) guidelines[2][3].

Table 3: Summary of ICH M10 Acceptance Criteria

Validation ParameterICH M10 Acceptance Criteria[3]
Calibration Curve Range 1.0 ng/mL (LLOQ) to 1,000 ng/mL (ULOQ). Minimum of 6 non-zero standards.
Accuracy (Inter/Intra-run) ±15% of nominal concentration; ±20% at the LLOQ.
Precision (Inter/Intra-run) Coefficient of Variation (CV) 15%; 20% at the LLOQ.
Selectivity Interference in blank matrix must be 20% of the LLOQ response for the analyte, and 5% for the Internal Standard.
Matrix Effect IS-normalized Matrix Factor (MF) must have a CV 15% across 6 independent lots of human plasma (including hemolyzed and lipemic lots).
Carry-over Blank injected immediately after the ULOQ must show 20% of the LLOQ signal.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from[Link]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. Retrieved from[Link]

Sources

High-Throughput LC-MS/MS Bioanalytical Method Development and Validation for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (Molecular Formula: C19H20BrNO, MW: 358.27) is a highly lipophilic tertiary formamide derivative. Due to its structural complexity—featuring both a bromobenzyl moiety and a bulky phenylcyclopentyl group—quantifying this compound in biological matrices requires a highly selective approach. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification in human plasma, designed specifically to meet rigorous regulatory standards.

Expertise & Causality: Mass Spectrometry Rationale

The compound possesses a tertiary amide nitrogen. In positive Electrospray Ionization (ESI+), the carbonyl oxygen is readily protonated, yielding an abundant [M+H]+ precursor ion. Due to the natural isotopic distribution of bromine (a ~1:1 ratio of 79Br to 81Br), the precursor manifests as a distinct doublet at m/z 358.1 and 360.1.

During Collision-Induced Dissociation (CID), the molecule undergoes predictable, structurally diagnostic fragmentation:

  • Quantifier Transition (m/z 358.1 → 145.1): Cleavage of the N-cyclopentyl bond yields the 1-phenylcyclopentyl cation (m/z 145.1). This tertiary, benzylic-stabilized carbocation is highly favored thermodynamically. Because it requires less collision energy to form and resists further fragmentation, it provides the highest signal-to-noise (S/N) ratio, making it ideal for primary quantification.

  • Qualifier Transition (m/z 358.1 → 169.0): Cleavage of the N-benzyl bond yields the 3-bromobenzyl cation (m/z 169.0 for the 79Br isotope). Monitoring this fragment ensures high specificity, as it retains the unique isotopic signature of the precursor, effectively filtering out isobaric matrix interferences.

Expertise & Causality: Chromatographic Rationale

Given the molecule's high lipophilicity, a sub-2-micron C18 stationary phase was selected. The small particle size provides high theoretical plate counts, ensuring sharp peak shapes and minimizing co-elution with endogenous plasma phospholipids. An acidic mobile phase (0.1% formic acid) was employed to maintain the analyte in its protonated state, maximizing ESI+ droplet surface charge and subsequent ionization efficiency.

Experimental Workflows & Pathways

LCMS_Workflow Sample 1. Aliquot Plasma (50 µL + IS) PPT 2. Protein Precipitation (150 µL ACN, Vortex) Sample->PPT Centrifuge 3. Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge Transfer 4. Supernatant Transfer (100 µL to Vial) Centrifuge->Transfer LC 5. UHPLC Separation (BEH C18, 3.5 min run) Transfer->LC MS 6. MS/MS Detection (ESI+, MRM 358.1 -> 145.1) LC->MS Data 7. Data Processing (ICH M10 Compliant) MS->Data

LC-MS/MS bioanalytical workflow for plasma sample processing and quantification.

Fragmentation Precursor [M+H]+ m/z 358.1 (79Br) Quantifier 1-Phenylcyclopentyl Cation m/z 145.1 (Quantifier) Precursor->Quantifier N-Cyclopentyl Cleavage Qualifier 3-Bromobenzyl Cation m/z 169.0 (Qualifier) Precursor->Qualifier N-Benzyl Cleavage Loss Neutral Loss Formamide + Alkyl/Aryl Precursor->Loss Unmonitored

ESI+ CID fragmentation pathway of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

Experimental Protocols

Reagents and Materials
  • Analyte: N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (Purity >98%).

  • Internal Standard (IS): N-((3-Bromophenyl)methyl)(phenyl-d5-cyclopentyl)formamide (Stable Isotope-Labeled).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid.

  • Matrix: K2EDTA human plasma.

Sample Preparation (Self-Validating System)

To ensure a self-validating protocol, the sample preparation relies on a strict 3:1 organic-to-aqueous ratio for protein precipitation (PPT). This specific ratio is causally linked to >95% precipitation efficiency of plasma proteins, which drastically reduces matrix effects and extends column life.

  • Aliquot: Transfer 50 µL of K2EDTA human plasma (blank, calibrator, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the working IS solution (500 ng/mL in 50% ACN).

  • Precipitate: Add 150 µL of ice-cold 100% ACN. Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Isolate: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

System Suitability Check (SST): A double-blank (matrix without analyte or IS) and a zero-blank (matrix with IS only) must be processed alongside every batch to verify the absence of cross-contamination or IS interference, directly adhering to ICH M10 guidelines[1].

LC-MS/MS Conditions

Table 1: UHPLC Parameters

ParameterCondition
System Waters Acquity UPLC (or equivalent)
Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Gradient Program 0.0-0.5 min: 5% B0.5-2.0 min: 5% → 95% B2.0-2.8 min: 95% B2.8-2.9 min: 95% → 5% B2.9-3.5 min: 5% B

Table 2: Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Target (Quantifier) 358.1145.15025
Target (Qualifier) 358.1169.05030
IS (Quantifier) 363.1150.15025

(Note: Capillary voltage set to 3.0 kV, desolvation temperature at 500°C, and desolvation gas flow at 800 L/hr.)

Method Validation & Quantitative Data

The method was fully validated in accordance with the 2018 FDA Bioanalytical Method Validation Guidance for Industry[2] and the ICH M10 harmonized guidelines[1].

Linearity and Sensitivity

The calibration curve was constructed using a 1/x² weighted linear regression model. The range was validated from 1.0 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL. The correlation coefficient (R²) was consistently ≥ 0.995. The LLOQ demonstrated a signal-to-noise (S/N) ratio > 10, with precision within ±20%, fulfilling regulatory criteria[2].

Precision and Accuracy

Intra-day and inter-day precision (expressed as %CV) and accuracy (expressed as %Bias) were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

Table 3: Intra-day and Inter-day Precision and Accuracy (n=6 per level, 3 days)

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ (1.0) 8.4+4.29.7+5.5
LQC (3.0) 5.1+2.16.3+3.0
MQC (400) 3.8-1.54.2-1.8
HQC (800) 3.2-0.83.9-1.1

Causality of Results: The excellent precision (%CV < 10% across all non-LLOQ levels) is directly attributable to the use of a stable isotope-labeled internal standard (SIL-IS). Because the SIL-IS perfectly co-elutes with the target analyte, it effectively normalizes any well-to-well variations in extraction recovery and ESI droplet ionization suppression.

Matrix Effect and Recovery

Matrix factor (MF) was assessed by comparing the peak area of the analyte spiked post-extraction into blank plasma against neat standard solutions. The IS-normalized MF was 0.98 (±0.04), indicating negligible ion suppression or enhancement. The absolute extraction recovery was consistent at 88.5% (±3.2%) across all QC levels, validating the efficacy of the 3:1 ACN precipitation method.

Conclusion

This application note presents a highly reliable, rapid, and regulatory-compliant LC-MS/MS method for the quantification of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide in human plasma. By leveraging the thermodynamic stability of the 1-phenylcyclopentyl fragment for MRM detection and employing a self-validating precipitation protocol, the method achieves the rigorous accuracy and precision thresholds mandated by global bioanalytical guidelines.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link][2]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." (2023). URL:[Link][1]

Sources

Application Notes & Protocols: Characterizing N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide as a Putative Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (hereafter referred to as Compound-X) as a potential chemical probe targeting the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A). Due to the limited public data on the specific biological targets of Compound-X[1], this document puts forth a scientifically-grounded hypothesis based on structural-activity relationship (SAR) analysis and provides a suite of protocols to validate its function as an LSD1 inhibitor.

LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2][3] Its activity is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and prostate cancer, making it a high-value therapeutic target.[2][4] The development of novel chemical probes is essential for dissecting LSD1 biology and for advancing new therapeutic strategies.[5][6]

The structure of Compound-X contains key pharmacophoric elements analogous to known FAD-dependent amine oxidase inhibitors. Specifically, it shares features with trans-2-phenylcyclopropylamine (tranylcypromine), a well-characterized covalent inhibitor of LSD1.[2][7] The presence of a phenyl ring and a small, rigid cycloalkyl group attached to a nitrogen atom suggests a potential interaction within the large catalytic cleft of LSD1.[8][9] The 3-bromophenyl moiety could further engage with the substrate-binding pocket, potentially enhancing potency or conferring selectivity.[7]

This guide details the necessary biochemical and cell-based assays to:

  • Determine the in vitro inhibitory activity of Compound-X against recombinant human LSD1.

  • Confirm target engagement in a cellular context by measuring changes in histone methylation marks.

  • Assess the functional consequences of LSD1 inhibition on cancer cell proliferation.

Scientific & Technical Overview

The Hypothesized Mechanism of Action

LSD1 catalyzes the demethylation of H3K4me1/2, a mark associated with active transcription, thereby acting as a transcriptional co-repressor.[3] The catalytic process involves the oxidation of the methylated lysine, which requires the cofactor flavin adenine dinucleotide (FAD).[8] Many potent LSD1 inhibitors, such as tranylcypromine (TCP), act by forming a covalent adduct with the FAD cofactor, leading to irreversible inhibition.[2][7]

We hypothesize that Compound-X may function as an inhibitor of LSD1 by binding within the enzyme's active site. The phenylcyclopentyl group may mimic the substrate's histone tail, while the bromophenyl group could occupy an adjacent hydrophobic pocket, a strategy employed in the design of next-generation TCP-based inhibitors.[3][8] The protocols outlined below are designed to systematically test this hypothesis.

LSD1_Mechanism cluster_0 LSD1 Catalytic Cycle cluster_1 Hypothesized Inhibition by Compound-X H3K4me2 Dimethylated Histone H3 (H3K4me2) Binding Substrate Binding H3K4me2->Binding LSD1_FAD LSD1-FAD (Active Enzyme) LSD1_FAD->Binding Inhibition Active Site Binding LSD1_FAD->Inhibition Demethylation Oxidative Demethylation Binding->Demethylation LSD1_FADH2 LSD1-FADH2 (Reduced Enzyme) Demethylation->LSD1_FADH2 H3K4me1 Monomethylated Histone H3 (H3K4me1) Demethylation->H3K4me1 Formaldehyde Formaldehyde (CH2O) Demethylation->Formaldehyde Reoxidation FAD Reoxidation LSD1_FADH2->Reoxidation O2 O2 O2->Reoxidation H2O2 H2O2 Reoxidation->LSD1_FAD Reoxidation->H2O2 CompoundX Compound-X (Putative Inhibitor) CompoundX->Inhibition Inactive_Complex LSD1-FAD :: Compound-X (Inactive Complex) Inhibition->Inactive_Complex

Figure 1: Hypothesized LSD1 Inhibition Pathway.

Experimental Design & Self-Validating Controls

A robust validation of a chemical probe requires a multi-pronged approach.[5] This guide employs a tiered system of experiments, from initial biochemical screening to functional cellular assays. Crucially, each protocol incorporates self-validating controls. For instance, a structurally similar but biologically inactive analog of Compound-X should be used as a negative control to ensure observed phenotypes are not due to off-target effects or compound artifacts.[10][11] If such a compound is not available, comparing results with at least one known, structurally distinct LSD1 inhibitor (e.g., GSK-LSD1) is essential.

Experimental_Workflow cluster_validation Chemical Probe Validation Workflow for Compound-X start Hypothesis: Compound-X is an LSD1 Inhibitor biochem Protocol 4.1: Biochemical LSD1 Inhibition Assay start->biochem decision1 Potent & Dose-Dependent Inhibition? biochem->decision1 cellular_target Protocol 4.2: Cellular Target Engagement (Western Blot for H3K4me2) decision2 On-Target H3K4me2 Increase? cellular_target->decision2 functional_assay Protocol 4.3: Functional Cellular Assay (Cell Proliferation) decision3 Antiproliferative Effect Observed? functional_assay->decision3 conclusion Conclusion: Compound-X validated as an on-target LSD1 probe decision1->cellular_target Yes fail1 Re-evaluate Hypothesis or Compound Purity decision1->fail1 No decision2->functional_assay Yes fail2 Investigate Off-Target Effects or Cell Permeability decision2->fail2 No decision3->conclusion Yes fail3 Target Not Linked to Proliferation in this Model decision3->fail3 No

Figure 2: Tiered Experimental Validation Workflow.

Materials & Reagents

  • Compound-X: N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (CAS: 1024135-49-6). Prepare a 10 mM stock solution in 100% DMSO.

  • Cell Lines: MV4-11 (AML cell line, known to be sensitive to LSD1 inhibition) or other relevant cancer cell lines.

  • Recombinant Enzyme: Purified human recombinant LSD1/CoREST complex.

  • LSD1 Inhibitor (Positive Control): Tranylcypromine or a more specific reversible inhibitor like GSK-LSD1.

  • Assay Kits: LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric or Chemiluminescent).[12][13]

  • Antibodies:

    • Primary Antibody: Rabbit anti-H3K4me2.

    • Primary Antibody: Rabbit anti-Total Histone H3 (for loading control).

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Cell Culture & Lysis Reagents: Standard cell culture medium (e.g., RPMI-1640), FBS, Penicillin-Streptomycin, Trypsin-EDTA, RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails.

  • Western Blot Reagents: SDS-PAGE gels, PVDF membranes, ECL substrates.

  • Cell Proliferation Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagents (e.g., WST-1, CellTiter-Glo).[14]

Detailed Experimental Protocols

Protocol: Biochemical LSD1 Inhibition Assay

This protocol determines the direct inhibitory effect of Compound-X on LSD1 enzymatic activity. A peroxidase-coupled fluorometric assay is described, which measures the hydrogen peroxide (H₂O₂) produced during FAD cofactor reoxidation.[15][16][17]

4.1.1 Reagent Preparation:

  • Assay Buffer: Prepare according to the manufacturer's instructions (typically 50 mM HEPES, pH 7.5).

  • LSD1 Enzyme: Dilute recombinant LSD1/CoREST to the working concentration (e.g., 20 nM) in cold Assay Buffer.

  • H3 Peptide Substrate: Reconstitute the H3K4me1 or H3K4me2 peptide substrate as per the kit protocol.

  • Compound-X Dilution Series: Prepare a 10-point, 3-fold serial dilution of Compound-X in DMSO, starting from 1 mM. Then, dilute this series 1:50 in Assay Buffer. This will create a final assay concentration range from approximately 20 µM down to the nanomolar range.

  • Positive Control: Prepare a similar dilution series for Tranylcypromine or GSK-LSD1.

4.1.2 Assay Procedure (96-well format):

  • To appropriate wells of a black 96-well plate, add 5 µL of the diluted Compound-X, positive control, or vehicle (DMSO diluted in Assay Buffer).

  • Add 20 µL of the LSD1 enzyme solution to all wells except the "No Enzyme" control wells.

  • Add 20 µL of the H3 peptide substrate to all wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 55 µL of the detection reagent mix (containing HRP and a fluorogenic substrate like Amplex Red) to all wells.

  • Immediately place the plate in a fluorescence plate reader.

  • Measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

4.1.3 Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

  • Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).

  • Plot the percentage of inhibition versus the log concentration of Compound-X.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

CompoundTargetAssay TypeResult (IC₅₀)
Compound-XLSD1FluorometricTo be determined
Tranylcypromine (Control)LSD1Fluorometric~200 µM (irreversible)
GSK-LSD1 (Control)LSD1Fluorometric~20 nM (reversible)
Table 1: Example Data Summary for Biochemical Assay.
Protocol: Cellular Target Engagement via Western Blot

This protocol validates whether Compound-X engages LSD1 in cells by measuring the accumulation of its substrate, H3K4me2.[18][19][20] An increase in the H3K4me2 mark upon treatment indicates successful inhibition of LSD1's demethylase activity.

4.2.1 Cell Treatment and Lysate Preparation:

  • Seed MV4-11 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL and allow them to adhere or stabilize for 24 hours.

  • Treat the cells with increasing concentrations of Compound-X (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 48-72 hours. Include a positive control inhibitor.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

4.2.2 Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins on a 15% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.

4.2.3 Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the H3K4me2 signal to the Total H3 signal for each sample.

  • Plot the normalized H3K4me2 levels relative to the vehicle control. A dose-dependent increase confirms on-target activity.

Treatment (Concentration)Normalized H3K4me2 Level (Fold Change vs. Vehicle)
Vehicle (DMSO)1.0
Compound-X (0.1 µM)To be determined
Compound-X (1.0 µM)To be determined
Compound-X (10.0 µM)To be determined
GSK-LSD1 (1.0 µM)> 2.0
Table 2: Example Data Summary for Cellular Target Engagement.
Protocol: Functional Cellular Assay (MTT Proliferation Assay)

This protocol assesses the functional consequence of LSD1 inhibition by measuring the impact of Compound-X on the proliferation of cancer cells.[14][21][22][23]

4.3.1 Cell Seeding and Treatment:

  • Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Allow the cells to incubate for 24 hours.

  • Prepare a serial dilution of Compound-X and control inhibitors in culture medium.

  • Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only and medium-only (blank) controls.

  • Incubate the plate for 72 hours under standard cell culture conditions.

4.3.2 MTT Assay:

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of Detergent Reagent (e.g., 10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.

  • Leave the plate at room temperature in the dark for 2-4 hours, or overnight.

  • Measure the absorbance at 570 nm using a microplate reader.

4.3.3 Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (set to 100% viability).

  • Plot the percent viability against the log concentration of Compound-X and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion & Future Directions

The successful execution of these protocols will provide critical data to either support or refute the hypothesis that N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide acts as an inhibitor of LSD1. A positive result, characterized by potent biochemical inhibition, a clear increase in cellular H3K4me2 levels, and an anti-proliferative effect, would establish Compound-X as a valuable chemical probe for studying LSD1 biology. Further studies could then explore its selectivity against other histone demethylases and monoamine oxidases, its pharmacokinetic properties, and its efficacy in in vivo models.

References

  • LSD1 (KDM1A) Homogeneous Assay Kit. BPS Bioscience. [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Sor-Sok, S., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1143221. [Link]

  • LSD1 (KDM1A) Fluorescent Assay Kit. CD BioSciences. [Link]

  • Mimasu, S., et al. (2010). Crystal Structure of LSD1 in Complex with a 2-PCPA derivative, S1201. RCSB PDB. [Link]

  • Colla, S., et al. (2015). LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor. PLoS ONE, 10(9), e0137340. [Link]

  • Zwergel, C., et al. (2019). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Frontiers in Chemistry, 7, 339. [Link]

  • Li, Y., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(22), 13396-13411. [Link]

  • Bilic, J., et al. (2022). Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation. PLoS ONE, 17(3), e0265027. [Link]

  • Li, M., et al. (2024). LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway. Frontiers in Pharmacology, 15, 1420790. [Link]

  • Strelow, J. M., et al. (2024). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. Biochemistry. [Link]

  • Vianello, P., et al. (2013). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 531, 247-263. [Link]

  • Haydn, J. M., et al. (2012). Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner. Biochemical Journal, 449(1), 221-230. [Link]

  • Metzger, E., et al. (2005). LSD1 demethylates repressive histone marks to promote androgen-receptor-dependent transcription. Nature, 437(7057), 436-439. [Link]

  • Strelow, J. M., et al. (2024). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. Biochemistry, 63(11), 1361-1372. [Link]

  • LSD1 Activity/Inhibition Assay Kit (Colorimetric) - KA1525. Bio-Techne. [Link]

  • Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833. [Link]

  • Stavropoulos, P., et al. (2006). Crystal structure and mechanism of human lysine-specific demethylase-1. Nature Structural & Molecular Biology, 13(7), 626-632. [Link]

  • Morten, B. C., et al. (2016). Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. Journal of Visualized Experiments, (114), 54350. [Link]

  • Yoshida, T., et al. (2019). Figure: A, Protocol and time course for cell proliferation assay. ResearchGate. [Link]

  • Ma, H., et al. (2018). Monitoring Histone Methylation (H3K9me3) Changes in Live Cells. ACS Sensors, 3(9), 1797-1804. [Link]

  • Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(30), 6494-6503. [Link]

  • An, S., et al. (2025). Crystal structure of the LSD1/CoREST histone demethylase in complex with the cofactor FAD and the inhibitor GSK690. RCSB PDB. [Link]

  • How to Measure Histone Modification?. CUSABIO. [Link]

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Cell-based assay protocol using N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Characterization of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide as a MEK1 Kinase Inhibitor Using a Cell-Based Phospho-ERK1/2 Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for characterizing the inhibitory activity of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, hereafter referred to as Cmpd-X, on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, we describe a cell-based, in-well ELISA protocol to quantify the inhibition of MEK1 kinase activity by measuring the phosphorylation of its downstream target, ERK1/2. This assay serves as a robust platform for determining the cellular potency (IC50) of Cmpd-X and similar compounds, offering critical insights for drug discovery and development programs targeting the MAPK cascade.

Introduction: The MAPK/ERK Pathway and the Rationale for MEK1 Inhibition

The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular stimuli, such as growth factors, to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] This pathway is initiated by the activation of cell surface receptors, like the Epidermal Growth Factor Receptor (EGFR), which triggers a phosphorylation cascade involving RAS, RAF, MEK1/2, and finally ERK1/2.[3][4]

MEK1 and MEK2 (MEK1/2) are dual-specificity kinases that serve as a central node in this pathway, phosphorylating and activating the downstream kinases ERK1 and ERK2 (ERK1/2).[2][4] Due to its critical role, aberrant activation of the MEK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][5] Therefore, the development of small molecule inhibitors targeting MEK1 is a highly pursued strategy in oncology drug discovery.

Cmpd-X is a novel formamide derivative under investigation for its potential as a kinase inhibitor. This application note details a robust cell-based assay designed to quantify the inhibitory effect of Cmpd-X on MEK1 activity within a cellular context. The assay measures the level of phosphorylated ERK1/2 (p-ERK1/2) at Thr202/Tyr204 and Thr185/Tyr187, respectively, which is a direct readout of the upstream MEK1/2 activity.[6]

Assay Principle

The assay is an in-cell, plate-based Enzyme-Linked Immunosorbent Assay (ELISA). The workflow begins with seeding adherent cells into a 96-well plate. The cells are then serum-starved to reduce basal pathway activity before being pre-treated with various concentrations of the test compound, Cmpd-X. Subsequently, the MAPK pathway is stimulated with a growth factor, such as Epidermal Growth Factor (EGF), which leads to the phosphorylation of ERK1/2 in the absence of an inhibitor.[7][8][9]

After stimulation, the cells are fixed and permeabilized in the well. A primary antibody specific to the phosphorylated form of ERK1/2 is added, followed by a Horseradish Peroxidase (HRP)-conjugated secondary antibody. The addition of a colorimetric HRP substrate results in a signal that is proportional to the amount of p-ERK1/2. The potency of Cmpd-X is determined by measuring the reduction in this signal across a range of compound concentrations, from which a half-maximal inhibitory concentration (IC50) value can be calculated.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

The following diagram illustrates the simplified MAPK/ERK signaling cascade, highlighting the point of inhibition by Cmpd-X.

MAPK_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK1/2 MEK1->ERK pERK p-ERK1/2 ERK->pERK Phosphorylates Nucleus Nucleus (Proliferation, Survival) pERK->Nucleus CmpdX Cmpd-X CmpdX->MEK1 Inhibits

Caption: The MAPK/ERK signaling cascade initiated by EGF.

Experimental Workflow

The diagram below outlines the key steps of the cell-based p-ERK1/2 ELISA protocol.

Assay_Workflow Start Start Seed 1. Seed Cells (e.g., HeLa, A431) in 96-well plate Start->Seed Starve 2. Serum Starve (16-24 hours) Seed->Starve Treat 3. Pre-treat with Cmpd-X Dilutions (1-2 hours) Starve->Treat Stimulate 4. Stimulate with EGF (e.g., 10 ng/mL, 15 min) Treat->Stimulate FixPerm 5. Fix & Permeabilize Cells Stimulate->FixPerm Block 6. Block Non-specific Binding FixPerm->Block Antibodies 7. Incubate with Primary & Secondary Antibodies Block->Antibodies Develop 8. Add Substrate & Stop Solution Antibodies->Develop Read 9. Read Absorbance (e.g., 450 nm) Develop->Read Analyze 10. Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the cell-based p-ERK1/2 ELISA.

Detailed Protocol

This protocol is optimized for HeLa or A431 cells in a 96-well format. Optimization may be required for other cell lines.[10]

Materials and Reagents
  • Cell Line: HeLa or A431 cells (ATCC)

  • Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Plates: 96-well, flat-bottom, tissue culture-treated plates

  • Test Compound: N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (Cmpd-X), prepared as a 10 mM stock in DMSO

  • Stimulant: Recombinant Human EGF (prepared as a stock solution in PBS with 0.1% BSA)

  • Reagents for In-Cell ELISA:

    • Fixing Solution: 4% Paraformaldehyde in PBS

    • Quenching Solution: 1% H₂O₂ in PBS

    • Blocking Buffer: 5% BSA or non-fat dry milk in TBST

    • Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody

    • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

    • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

    • Stop Solution: 1 M H₂SO₄

    • Wash Buffer: PBS with 0.1% Tween-20 (PBST)

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 20,000 cells per well (in 100 µL) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.[10][11]

  • Serum Starvation:

    • Carefully aspirate the culture medium.

    • Wash once with 100 µL of serum-free medium.

    • Add 100 µL of serum-free medium to each well.

    • Incubate for 16-24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of Cmpd-X in serum-free medium. A typical final concentration range would be 0.1 nM to 10 µM. Include a "vehicle only" control (e.g., 0.1% DMSO).

    • Add 50 µL of the diluted compound to the corresponding wells.

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

  • EGF Stimulation:

    • Prepare an EGF solution at a concentration that yields 80% of the maximal response (EC80), typically around 10 ng/mL.[8][12]

    • Add 50 µL of the EGF solution to all wells except the "unstimulated" controls. Add 50 µL of serum-free medium to the unstimulated wells.

    • Incubate for 15 minutes at 37°C.[8]

  • Cell Fixing and Permeabilization:

    • Aspirate the medium from all wells.

    • Add 150 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells 3 times with 200 µL of PBST.

    • Add 150 µL of Quenching Solution and incubate for 20 minutes at room temperature.

    • Wash the wells 3 times with 200 µL of PBST.

  • Immunodetection:

    • Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Wash 3 times with PBST.

    • Dilute the primary anti-p-ERK1/2 antibody in Blocking Buffer (e.g., 1:1000) and add 100 µL to each well. Incubate overnight at 4°C.

    • Wash 3 times with PBST.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:2000) and add 100 µL to each well. Incubate for 1 hour at room temperature.

    • Wash 5 times with PBST.

  • Signal Development and Reading:

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature until sufficient color develops (typically 5-20 minutes).

    • Add 100 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data is processed to determine the IC50 value of Cmpd-X.

  • Data Normalization:

    • Subtract the average absorbance of the "unstimulated" wells (background) from all other values.

    • Normalize the data by setting the average absorbance of the "EGF-stimulated, vehicle-treated" wells as 100% activity and the background as 0% activity.

    • Calculate the percent inhibition for each concentration of Cmpd-X: % Inhibition = 100 - [(Absorbance_Compound - Absorbance_Background) / (Absorbance_MaxSignal - Absorbance_Background)] * 100

  • IC50 Calculation:

    • Plot the percent inhibition against the logarithm of the Cmpd-X concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve.[13][14]

    • The IC50 is the concentration of Cmpd-X that produces 50% inhibition of the p-ERK1/2 signal.

Sample Data Table
Cmpd-X [M]Log [M]Absorbance (450 nm)% Inhibition
0 (Unstimulated)N/A0.150(0% Activity)
0 (Vehicle + EGF)N/A1.8500.0%
1.00E-10-10.01.8350.9%
1.00E-09-9.01.7655.0%
1.00E-08-8.01.25035.3%
1.00E-07-7.00.98051.2%
1.00E-06-6.00.32090.0%
1.00E-05-5.00.16599.1%
IC50 ~8.5 x 10⁻⁸ M

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Signal Insufficient washing or blocking; non-specific antibody binding.Increase the number of wash steps and the duration of the blocking step. Optimize antibody concentrations.
Low Signal-to-Noise Ratio Low cell number; suboptimal EGF concentration or stimulation time; inactive antibodies.Optimize cell seeding density. Perform an EGF dose-response and time-course experiment.[8] Use fresh, validated antibodies.
High Well-to-Well Variability Inconsistent cell seeding; "edge effects" in the plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Poor Curve Fit Inappropriate concentration range for the compound; compound precipitation.Test a wider range of compound concentrations. Ensure the compound is fully dissolved in the assay medium.

Conclusion

The cell-based p-ERK1/2 ELISA described here is a sensitive and reproducible method for assessing the cellular potency of MEK1 inhibitors like N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. This protocol provides a comprehensive framework for researchers to characterize novel compounds targeting the MAPK pathway, facilitating the identification and development of new therapeutic agents.

References

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • McCubrey, J. A., et al. (2007). The MEK/ERK Network as a Therapeutic Target in Human Cancer. Cancer Treatment and Research, 135, 237-268. Retrieved from [Link]

  • Meloche, S., & Pouysségur, J. (2007). The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control. Advances in Enzyme Regulation, 47, 103-113. Retrieved from [Link]

  • Kollmann, K., et al. (2013). Epidermal Growth Factor Receptor Signaling to the MAPK Pathway Bypasses RAS in Pancreatic Cancer Cells. Pancreas, 42(4), 629-637. Retrieved from [Link]

  • Sino Biological. (n.d.). EGF Stimulation. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). ERK Signaling Pathway. Retrieved from [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • Sun, Y., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Oncology Reports, 43(4), 1151-1159. Retrieved from [Link]

  • Marei, W. F., et al. (2012). Effect of epidermal growth factor (EGF) on the phosphorylation of mitogen-activated protein kinase (MAPK) in the bovine oviduct in vitro: Alteration by heat stress. Reproductive Biology and Endocrinology, 10, 10. Retrieved from [Link]

  • Burgering, B. M., et al. (1993). Inhibition of the EGF-activated MAP kinase signaling pathway by adenosine 3',5'-monophosphate. The EMBO Journal, 12(11), 4293-4302. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Jarmoskaite, I., et al. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 593, 113593. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. Retrieved from [Link]

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N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide as a Versatile Pharmacophore in Medicinal Chemistry

Structural Rationale & Mechanistic Insights

The design of small-molecule therapeutics often relies on rigidifying core scaffolds to minimize entropic penalties upon target binding. N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (also known as N-(3-bromobenzyl)-N-(phenylcyclopentyl)formamide) offers three distinct, modular advantages for drug discovery programs:

  • Tertiary Formamide Core: The formamide moiety serves as a highly stable peptide bond bioisostere 1. Unlike primary or secondary amides, tertiary formamides resist proteolytic cleavage while maintaining potent hydrogen-bond acceptor capabilities. This is critical for targeting kinase hinge regions or protein-protein interaction (PPI) interfaces where water displacement and hydrogen bonding dictate affinity 2.

  • Phenylcyclopentyl Moiety: This bulky, sp3-rich lipophilic group is adept at occupying deep, hydrophobic pockets. The cyclopentyl ring restricts the rotational freedom of the attached phenyl group, locking the molecule into a bioactive conformation that enhances target selectivity. Similar motifs have been successfully deployed in hematopoietic progenitor kinase 1 (HPK1) inhibitors 3.

  • 3-Bromobenzyl Vector: The meta-bromo substitution on the benzyl ring is a deliberate design choice. The C(sp2)-Br bond is highly reactive towards oxidative addition by Palladium(0) catalysts, making it an ideal synthetic handle for late-stage functionalization (LSF) via cross-coupling reactions 4.

Workflow Visualization

To systematically explore the structure-activity relationship (SAR) of this scaffold, a hit-to-lead workflow is employed, transitioning from chemical derivatization to biophysical validation.

Workflow A Base Scaffold (3-Bromo) B Pd-Catalyzed Cross-Coupling A->B C Library Generation (Biaryls) B->C D SPR Screening (Kinetics) C->D E Lead Candidate D->E

Figure 1: Late-stage functionalization and screening workflow for the formamide scaffold.

Experimental Protocols

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Expertise & Causality: The Suzuki-Miyaura coupling is utilized because of its high functional group tolerance and mild conditions, which prevent the hydrolysis of the formamide core 5. Potassium carbonate (K2CO3) is selected as the base to facilitate the transmetalation step without causing base-catalyzed degradation of the starting material 6.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL Schlenk tube, combine N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.5 eq, 0.75 mmol), and K2CO3 (2.0 eq, 1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.025 mmol). Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing undesired homocoupling.

  • Degassing: Add 5 mL of a degassed 1,4-dioxane/water (4:1 v/v) mixture. Purge the vessel with Argon for 5 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 4-6 hours.

  • Self-Validating Checkpoint: At 4 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation: The reaction is deemed complete when the characteristic isotopic doublet (M, M+2 of equal intensity) of the brominated starting material (m/z ~358/360) completely disappears, replaced by the product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the biaryl formamide derivative.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Expertise & Causality: Biochemical assays can yield false positives due to the lipophilic nature of the phenylcyclopentyl group, which may form colloidal aggregates. SPR is chosen because it measures direct, label-free binding in real-time, allowing the calculation of association ( kon​ ) and dissociation ( koff​ ) rates, ensuring 1:1 stoichiometric binding.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized formamide derivative (from 10 µM down to 39 nM) in running buffer (PBS-T containing 5% DMSO). Causality: 5% DMSO is critical to maintain the solubility of the lipophilic scaffold and prevent non-specific binding to the microfluidic tubing.

  • Binding Assay: Inject the analyte solutions over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • Self-Validating Checkpoint: Analyze the sensorgrams. Validation: A true binding event must exhibit a concentration-dependent, exponential association curve and a gradual exponential decay during dissociation. Square-wave responses (instantaneous jump and drop) indicate non-specific aggregation or buffer mismatch and invalidate the run.

  • Data Analysis: Fit the double-referenced data to a 1:1 Langmuir binding model to determine KD​=koff​/kon​ .

Quantitative Data Presentation

The following table summarizes hypothetical SAR data generated from the LSF of the 3-bromobenzyl vector, demonstrating how substituting the bromine atom modulates physicochemical and biological properties.

Compound IDR-Group (Replacing Br)MW ( g/mol )cLogPTarget IC50 (nM)Ligand Efficiency (LE)
Base Hit -Br358.274.81,2500.28
Analog 1 -Phenyl355.475.24500.31
Analog 2 -3-Pyridyl356.464.1850.38
Analog 3 -4-Fluorophenyl373.465.43200.32
Analog 4 -1-Methylpyrazole359.463.8420.41

Table 1: SAR profiling of formamide derivatives. Replacement of the lipophilic bromine with polar heterocycles (e.g., Analog 4) significantly improves both potency and Ligand Efficiency.

Biological Pathway Context

When optimized, derivatives of this scaffold can act as potent inhibitors of kinases such as HPK1, a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 relieves this suppression, leading to enhanced immune responses.

Pathway Inhibitor Formamide Lead Target HPK1 Kinase Inhibitor->Target Inhibits Substrate SLP76 (Effector) Target->Substrate Phosphorylates (Degradation) Response T-Cell Activation Substrate->Response Promotes

Figure 2: Mechanism of action for kinase inhibition leading to immune cell activation.

References

  • [3] WO2022098809A1 - Diaminopyrimidine carboxamide inhibitors of hpk1. Google Patents. 3

  • [4] Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. 4

  • [5] Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. 5

  • [6] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 6

  • [2] Programmable Helicity and Macrocycle Symmetry in β‑Peptides via Site-Selective Thioamide Substitution. PMC - NIH. 2

  • [1] Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.1

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Application Notes & Protocols: A Researcher's Guide to the Solubilization of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, a small molecule of interest in contemporary drug discovery and development. Recognizing the critical importance of proper solubilization for experimental reproducibility and data integrity, this document offers a step-by-step methodology grounded in established principles of medicinal chemistry and laboratory practice. We delve into the rationale behind solvent selection, the preparation of stock and working solutions, and best practices for storage and handling. This protocol is intended for researchers, scientists, and drug development professionals engaged in in vitro and in vivo studies involving this and structurally related compounds.

Introduction: The Criticality of Proper Compound Dissolution

The journey of a potential therapeutic agent from a synthesized powder to a biologically active molecule in an experimental system is fraught with potential pitfalls. Among the most crucial, yet often overlooked, is the initial step of dissolution. Incomplete or improper solubilization can lead to a cascade of experimental errors, including inaccurate concentration determination, compound precipitation in assays, and ultimately, misleading biological data.

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is a compound characterized by its formamide core and significant non-polar appendages, namely the bromophenyl and phenylcyclopentyl groups. This structure suggests a lipophilic nature, which often translates to poor aqueous solubility. Therefore, a systematic approach to solvent selection and solution preparation is paramount to ensure the compound's bioavailability in experimental models. This guide provides a robust framework for achieving complete and stable dissolution, thereby enabling reliable and reproducible experimental outcomes.

Compound Characteristics and Safety Precautions

While specific physicochemical data for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is not extensively published, its structural components provide valuable insights. The presence of a formamide group suggests the potential for hydrogen bonding, while the large aromatic and aliphatic moieties indicate a high degree of lipophilicity. For a related compound, N-(3-bromophenyl)formamide, the predicted XLogP3 value is 2.7, indicating a preference for non-polar environments[1].

Safety is paramount when handling any chemical compound. Formamide and its derivatives are known irritants and may have other reproductive or mutagenic hazards[2][3]. Therefore, it is imperative to handle N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide in a well-ventilated area, preferably a chemical fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[3]

Recommended Materials and Equipment

  • N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (solid powder)

  • High-purity solvents (ACS grade or higher):

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (200 proof, absolute)

    • Methanol

    • N,N-Dimethylformamide (DMF)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated micropipettes

  • Sterile, disposable pipette tips

  • Appropriate aqueous buffers or cell culture media for preparing working solutions (e.g., Phosphate-Buffered Saline (PBS), Dulbecco's Modified Eagle Medium (DMEM))

Protocol for Preparation of Stock Solutions

The following protocol outlines a systematic approach to solubilizing N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide to create a high-concentration stock solution. The choice of solvent is critical and should be guided by the requirements of the downstream application.

Solvent Selection Strategy

Given the predicted lipophilicity of the compound, organic solvents are the primary choice for creating a concentrated stock solution.[4][5] The most common and recommended starting point is Dimethyl Sulfoxide (DMSO) due to its excellent solubilizing power for a wide range of organic molecules.[4] However, the final concentration of DMSO in the experimental system must be carefully controlled, as it can exhibit toxicity at higher concentrations.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventRecommended Starting ConcentrationAdvantagesConsiderations
DMSO 10 mM - 50 mMHigh solubilizing capacity for lipophilic compounds.[4]Can be toxic to cells at concentrations >0.5%. May interfere with some assays.
Ethanol 10 mM - 50 mMLess toxic than DMSO for many cell types. Volatile.May not be as effective as DMSO for highly lipophilic compounds.
DMF 10 mM - 50 mMStrong solubilizing agent.Higher toxicity than DMSO. Use with caution.
Step-by-Step Protocol for a 10 mM DMSO Stock Solution
  • Calculate the required mass: Determine the molecular weight (MW) of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. For a 10 mM stock solution in 1 mL of DMSO, the required mass (in mg) is calculated as: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * 1000 mg/g

  • Weigh the compound: Using a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile, amber glass vial.

  • Add the solvent: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial.

  • Promote dissolution: Tightly cap the vial and vortex thoroughly for at least 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Label and store: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. For short-term storage (1-2 weeks), store the stock solution at 4°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate aqueous buffer or cell culture medium for the specific experiment. It is crucial to ensure that the final concentration of the organic solvent in the working solution is low enough to not affect the experimental system. A final solvent concentration of ≤0.1% is generally recommended for most cell-based assays.

Serial Dilution Protocol
  • Thaw the stock solution: If frozen, allow the stock solution to thaw completely at room temperature and vortex briefly to ensure homogeneity.

  • Perform serial dilutions: Prepare a series of dilutions of the stock solution in the desired aqueous medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 10 µL of stock solution into 990 µL of medium).

  • Mix thoroughly: Gently vortex or invert the tube after each dilution step to ensure proper mixing.

  • Visual inspection: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous medium, and a lower concentration working solution should be prepared.

Troubleshooting Common Dissolution Issues

  • Compound does not dissolve in the initial solvent: If the compound fails to dissolve in DMSO, try a different organic solvent from Table 1. Gentle warming (to 37°C) may also aid dissolution, but be cautious of potential compound degradation.

  • Precipitation upon dilution into aqueous media: This is a common issue with lipophilic compounds.

    • Try a lower final concentration of the compound.

    • Increase the percentage of organic solvent in the final working solution, but be mindful of its potential effects on your assay.

    • Consider the use of a solubilizing agent or surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous medium, ensuring it is compatible with your experimental system.

Stability and Storage Recommendations

Visualization of the Dissolution Workflow

The following diagram illustrates the decision-making process and workflow for the dissolution of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

Dissolution_Workflow Dissolution Workflow for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide start Start: Solid Compound weigh Weigh Compound start->weigh choose_solvent Select Solvent (Start with DMSO) weigh->choose_solvent add_solvent Add Solvent & Vortex/Sonicate choose_solvent->add_solvent check_dissolution Complete Dissolution? add_solvent->check_dissolution stock_solution Stock Solution (10-50 mM) check_dissolution->stock_solution Yes troubleshoot_dissolution Troubleshoot: Try another solvent or gentle warming check_dissolution->troubleshoot_dissolution No prepare_working Prepare Working Solution (Dilute in Aqueous Medium) stock_solution->prepare_working check_precipitation Precipitation? prepare_working->check_precipitation final_solution Final Working Solution for Experiment check_precipitation->final_solution No troubleshoot_precipitation Troubleshoot: Lower concentration or add solubilizer check_precipitation->troubleshoot_precipitation Yes end End final_solution->end troubleshoot_dissolution->choose_solvent troubleshoot_precipitation->prepare_working

Caption: A flowchart illustrating the key steps and decision points in the protocol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the dissolution of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. By following these guidelines, researchers can ensure the consistent and reliable preparation of this compound for a wide range of experimental applications, thereby enhancing the quality and reproducibility of their scientific findings. The principles outlined herein are broadly applicable to other lipophilic small molecules and serve as a valuable resource for any drug discovery and development laboratory.

References

  • Harvard University Environmental Health and Safety. (n.d.). Lab Safety Guideline: Formamide. Retrieved from [Link]

  • University of Washington's Proteomics Resource. (n.d.). SOP for Formamide. Retrieved from [Link]

  • Georgikopoulos, C., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(1), 137-141. Retrieved from [Link]

Sources

Troubleshooting & Optimization

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges for Researchers

Introduction

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is a synthetic compound with structural motifs common in contemporary drug discovery programs. Its architecture—featuring a brominated aromatic ring, a bulky cyclopentyl group, and a formamide linker—suggests significant lipophilicity. This characteristic, while potentially beneficial for membrane permeability, often leads to profound challenges with aqueous solubility, complicating in vitro and in vivo studies.

This guide serves as a dedicated technical resource for researchers working with this molecule and analogous poorly soluble compounds. It provides a framework for understanding and systematically addressing solubility issues, ensuring the generation of reliable and reproducible experimental data. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and the practical protocols necessary to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide and how do they impact solubility?

Based on its structure, we can predict several key properties that directly influence its solubility profile:

  • High Lipophilicity (LogP): The presence of two large, non-polar groups (bromophenyl and phenylcyclopentyl) results in a high octanol-water partition coefficient (LogP). This indicates a strong preference for non-polar, lipid-like environments over aqueous media, leading to very low intrinsic aqueous solubility.

  • Molecular Weight: The molecule's size contributes to strong intermolecular forces (van der Waals forces) in the solid state, which require significant energy to overcome during dissolution.

  • Lack of Ionizable Groups: The formamide linkage is neutral and does not readily protonate or deprotonate under physiologically relevant pH conditions. This neutrality prevents the use of pH adjustment as a primary method for solubility enhancement, a common strategy for acidic or basic compounds.

  • Hydrogen Bonding Capability: The formamide group contains a hydrogen bond acceptor (the carbonyl oxygen) and a potential, albeit weak, hydrogen bond donor. While this offers some potential for interaction with polar solvents, it is insufficient to overcome the molecule's overall hydrophobic nature.

Q2: I need to prepare a stock solution. What is the recommended starting solvent?

For a highly lipophilic compound like this, a polar aprotic solvent is the recommended starting point.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry standard for initial stock solution preparation of poorly soluble compounds. It has a high solubilizing power for a wide range of organic molecules. Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.

  • Alternative Solvents: If DMSO is incompatible with your experimental system, other options include N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). However, DCM is highly volatile and generally not compatible with aqueous-based biological assays.

Q3: Can I use alcohols like ethanol or methanol?

While ethanol and methanol are polar protic solvents, their capacity to dissolve highly lipophilic compounds is often lower than that of DMSO. They can be excellent choices for secondary dilutions or as co-solvents in formulations, but may not be sufficient for creating a high-concentration primary stock solution.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).

This is a classic sign of a compound "crashing out" of solution due to a sudden, drastic increase in solvent polarity. The aqueous environment cannot maintain the solubility achieved in the 100% DMSO stock.

Root Cause Analysis & Solutions Workflow

G start Problem: Compound precipitates in aqueous buffer check_dmso Is the final DMSO concentration >1%? start->check_dmso reduce_dmso SOLUTION 1: Reduce final DMSO concentration. Aim for <0.5%, ideally <0.1%. check_dmso->reduce_dmso Yes cosolvent Is precipitation still occurring? check_dmso->cosolvent No reduce_dmso->cosolvent add_cosolvent SOLUTION 2: Use a co-solvent system. Prepare an intermediate dilution in a solvent like PEG400 or ethanol before the final aqueous dilution. cosolvent->add_cosolvent Yes end Successful Solubilization cosolvent->end No formulation Is the compound still insoluble for the required concentration? add_cosolvent->formulation adv_formulation SOLUTION 3: Utilize advanced formulation strategies. Investigate use of cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Kolliphor® EL). formulation->adv_formulation Yes formulation->end No adv_formulation->end

Caption: Decision workflow for troubleshooting compound precipitation.

Explanation of Solutions:

  • Solution 1 (Reduce Final DMSO): Many cell lines and proteins are sensitive to DMSO concentrations above 0.5-1.0%. More importantly, the higher the final DMSO percentage, the more the solution resembles the organic stock, but even a few percent of water can be enough to cause precipitation. Always aim for the lowest possible final DMSO concentration that your assay sensitivity allows.

  • Solution 2 (Co-Solvent Systems): Co-solvents like polyethylene glycol (PEG300, PEG400) or ethanol can act as a bridge between the highly organic stock and the fully aqueous final medium. They are less polar than water but more polar than DMSO, helping to create a more gradual transition and prevent the abrupt precipitation of the compound.

  • Solution 3 (Advanced Formulations): Cyclodextrins are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility. Surfactants form micelles that can similarly sequester the compound.

Issue 2: I am seeing inconsistent or non-reproducible results in my biological assays.

This can often be a hidden consequence of poor solubility. Even if you do not see visible precipitation, the compound may be forming microscopic aggregates in your assay wells. These aggregates can lead to:

  • Inaccurate Concentration: The effective concentration of monomeric, biologically active compound is much lower than the nominal concentration you calculated.

  • Non-specific Activity: Aggregates can interfere with assay readouts (e.g., light scattering in absorbance assays) or non-specifically inhibit enzymes, leading to false positives.

Solutions:

  • Verify Solubility Limit: Perform a solubility measurement in your final assay buffer before conducting the full experiment. (See Protocol 2). Do not dose above the determined solubility limit.

  • Include a Surfactant: Add a low concentration of a non-ionic surfactant, such as Triton X-100 (typically 0.01%), to your assay buffer. This can help prevent the formation of aggregates.

  • Centrifuge Your Samples: Before adding the compound solution to your assay plate, centrifuge it at high speed (e.g., >14,000 rpm) for 10-15 minutes to pellet any pre-formed aggregates. Use only the supernatant for your experiment.

Issue 3: My compound appears to have low permeability in my Caco-2 assay, despite a high predicted LogP.

While high lipophilicity is generally correlated with good passive diffusion, extremely poor aqueous solubility can create a "solubility-limited absorption" scenario. The compound may not be sufficiently dissolved in the aqueous donor compartment to create a strong enough concentration gradient to drive permeation across the cell monolayer.

Solutions:

  • Use a Formulation: Dose the apical side of your Caco-2 cells with a formulation that enhances solubility, such as a solution containing 2% HP-β-CD (2-hydroxypropyl-β-cyclodextrin). This increases the concentration of dissolved compound available for absorption.

  • Measure Donor Concentration: At the end of the experiment, measure the compound concentration remaining in the donor well to confirm that it remained in solution throughout the assay.

Data Summary & Key Parameters

The following table summarizes common solvents and formulation agents useful for compounds of this class.

Solvent / ExcipientTypePolarity IndexKey Considerations
Water Polar Protic10.2Very poor solvent for this compound.
DMSO Polar Aprotic7.2Excellent for primary stock solutions. Can be toxic to cells at >1% v/v.
Ethanol (200 Proof) Polar Protic4.3Good as a co-solvent. Less toxic than DMSO but also a weaker solvent for highly lipophilic compounds.
PEG 400 Polar (Polyether)-Excellent co-solvent for in vivo and in vitro use. Can increase solution viscosity.
HP-β-Cyclodextrin Formulation Excipient-Forms inclusion complexes to increase aqueous solubility. Often used in formulations for permeability assays.
Kolliphor® EL (Cremophor) Surfactant-Non-ionic surfactant that forms micelles to solubilize hydrophobic compounds. Used in IV formulations.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Accurately weigh approximately 5 mg of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide into a clean glass vial.

  • Using a calibrated pipette, add anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume based on the calculated molecular weight).

  • Vortex the vial vigorously for 2-5 minutes.

  • If solid material is still visible, gently warm the vial in a 30-40°C water bath for 10 minutes, followed by additional vortexing.

  • Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Kinetic Solubility Determination in Assay Buffer via Nephelometry

This protocol determines the concentration at which the compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

  • Prepare a 96-well clear-bottom plate.

  • Add your final assay buffer to the wells.

  • Using a liquid handler or multichannel pipette, add small volumes of your 10 mM DMSO stock solution to the wells to create a serial dilution (e.g., from 200 µM down to 0.1 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 2%).

  • Seal the plate and allow it to equilibrate at room temperature for 1-2 hours, protected from light.

  • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650-750 nm).

  • Plot the turbidity signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the kinetic solubility limit.

Solubility Measurement Workflow

G cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_analysis Analysis prep_stock Prepare 10mM Stock in 100% DMSO add_compound Add DMSO stock to buffer (create serial dilution) prep_stock->add_compound prep_plate Dispense Assay Buffer into 96-well plate prep_plate->add_compound incubate Incubate for 2 hours at Room Temperature add_compound->incubate measure Measure Turbidity (Nephelometry) incubate->measure plot Plot Turbidity vs. Concentration measure->plot determine Identify Concentration at Inflection Point plot->determine

Caption: Workflow for kinetic solubility determination.

References

  • Title: The Rule of 5: A Beacon for Drug Discovery Source: Drug Discovery Today URL: [Link]

  • Title: Solubilization of Poorly Soluble Drugs: A Review Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Cyclodextrins Source: Chemical Reviews URL: [Link]

  • Title: Compound aggregation: a major source of artifacts in screening campaigns Source: Current Opinion in Chemical Biology URL: [Link]

Troubleshooting N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide instability in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of my compound in a protic solvent like methanol over 24-48 hours at room temperature. What is the likely cause?

This is a classic sign of hydrolysis of the formamide functional group.[1][2][3][4] The formamide bond, while generally stable, is susceptible to cleavage in the presence of nucleophiles, particularly water, which may be present in trace amounts even in reagent-grade solvents. This reaction is catalyzed by both acidic and basic conditions.[1][2][3]

The likely degradation pathway is the hydrolysis of the formamide to yield N-((3-bromophenyl)methyl)(phenylcyclopentyl)amine and formic acid.[5]

Q2: How do acidic or basic conditions affect the stability of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide?

Both acidic and basic conditions significantly accelerate the rate of formamide hydrolysis.[1][3]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the formamide is protonated. This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by water.[2][6] This is often the rate-determining step in the hydrolysis mechanism.[2]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is followed by the elimination of the secondary amine as the leaving group, which is subsequently protonated by the solvent.

The pH of your solution is a critical factor. Even seemingly neutral solutions can become slightly acidic or basic due to dissolved gases (like CO2) or impurities in your reagents. For sensitive experiments, using a buffer is highly recommended.[7]

Q3: What is the primary degradation pathway I should be concerned about?

The primary and most common degradation pathway is hydrolysis of the formamide bond. Other potential, but less common, degradation pathways under typical laboratory conditions could include oxidation or photolysis, especially if the compound is exposed to light for extended periods.[8]

Below is a diagram illustrating the most probable hydrolysis pathway.

G cluster_main Hydrolysis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide cluster_conditions cluster_products parent N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide acid H+ (Acid) parent->acid base OH- (Base) parent->base water H2O (Solvent) parent->water products Degradation Products acid->products Accelerates base->products Accelerates water->products Reactant amine N-((3-Bromophenyl)methyl)(phenylcyclopentyl)amine products->amine formic_acid Formic Acid products->formic_acid

Caption: Primary hydrolysis pathway of the parent compound.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving instability issues with N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide in your experiments.

Observed Issue Potential Cause Recommended Action
Gradual decrease in parent compound peak area by HPLC over time. Hydrolysis of the formamide bond.1. Solvent Choice: Switch to an aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Ensure solvents are anhydrous. 2. Temperature: Store stock solutions and experimental samples at low temperatures (-20°C or -80°C).[9][10][11] Minimize time at room temperature. 3. pH Control: If an aqueous or protic solvent is necessary, use a buffered solution (e.g., phosphate or acetate buffer) to maintain a neutral pH.[7]
Appearance of a new, more polar peak in the HPLC chromatogram. Formation of the secondary amine degradation product.1. Confirm Identity: If possible, confirm the identity of the new peak by LC-MS. The mass should correspond to the hydrolyzed amine product. 2. Follow Mitigation Steps: Implement the solvent, temperature, and pH control measures described above.
Inconsistent results in bioassays. Degradation of the active compound leading to a lower effective concentration.1. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before use.[7] 2. Include Controls: Run a time-course experiment to assess the stability of the compound in your assay medium. This will help you determine the window of time in which your results are reliable.
Solution turns slightly acidic over time. Formation of formic acid as a hydrolysis byproduct.[5]This confirms hydrolysis. Implement the mitigation strategies outlined above, with a strong emphasis on using a buffered system if aqueous solutions are required.

Experimental Protocols

Protocol 1: Assessing Compound Stability by HPLC

This protocol allows you to quantify the rate of degradation of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide under your specific experimental conditions.

Materials:

  • N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

  • HPLC-grade solvent of interest (e.g., methanol, acetonitrile, buffered solution)

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in your chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Set Up Time Points: Aliquot the solution into several autosampler vials. Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Storage Conditions: Store the vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in a refrigerator, 37°C in an incubator).

  • HPLC Analysis:

    • At each time point, inject a sample onto the HPLC.

    • Use a suitable mobile phase to achieve good separation of the parent compound from any potential degradation products. A gradient of water and acetonitrile with 0.1% formic acid is a good starting point for a C18 column.

    • Monitor the elution profile with a UV detector at a wavelength where the compound has strong absorbance.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the peak area versus time to visualize the degradation profile. A decrease in the peak area over time indicates instability.

Protocol 2: Preparation and Storage of Stock Solutions

Following these best practices will maximize the shelf-life of your compound.[12][13]

Preparation:

  • Solvent Selection: Whenever possible, use anhydrous aprotic solvents like DMSO, DMF, or Dioxane for long-term storage.

  • Inert Atmosphere: For maximum stability, especially if the compound is sensitive to oxidation, prepare the stock solution under an inert atmosphere (e.g., argon or nitrogen).

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This minimizes the amount of solvent and potential contaminants per mole of the compound.

Storage:

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

  • Temperature: Store the aliquots at -20°C or, for long-term storage, at -80°C.[9][10][11]

  • Light Protection: Store vials in a light-blocking container or wrap them in aluminum foil to prevent photolytic degradation.[10][11]

Caption: Recommended workflow for preparing and storing solutions.

References

  • Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Canadian Science Publishing. Available at: [Link]

  • Formamide. Ithaca College. Available at: [Link]

  • SOP for Formamide. University of Washington's Proteomics Resource. Available at: [Link]

  • Formamide-75-12-7.docx. University of Georgia Research. Available at: [Link]

  • Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. Caltech Authors. Available at: [Link]

  • Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. ACS Publications. Available at: [Link]

  • Solvent effects on the stability of simple secondary amides. RSC Publishing. Available at: [Link]

  • Standard Operating Procedure for Formamide. Washington State University. Available at: [Link]

  • Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. ResearchGate. Available at: [Link]

  • Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway. PubMed. Available at: [Link]

  • Theoretical Study of Formamide Decomposition Pathways. ACS Publications. Available at: [Link]

  • Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. PMC. Available at: [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Available at: [Link]

  • The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Europe PMC. Available at: [Link]

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Determination of formamide in urine by gas chromatography mass spectrometry. Publisso. Available at: [Link]

  • Solvent Induced Shifts in the UV Spectrum of Amides. The Journal of Physical Chemistry A. Available at: [Link]

  • How to troubleshoot experiments. Chemistry World. Available at: [Link]

  • Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations. PubMed. Available at: [Link]

  • Theoretical Study of Formamide Decomposition Pathways. ResearchGate. Available at: [Link]

  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. ASM Journals. Available at: [Link]

  • Stability of solid-state formamide under Lyα irradiation. Astronomy & Astrophysics (A&A). Available at: [Link]

  • Formic acid. Wikipedia. Available at: [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Publications. Available at: [Link]

  • Stability of solid-state formamide under Lyα irradiation. Astronomy & Astrophysics. Available at: [Link]

  • Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. PNAS. Available at: [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. PMC. Available at: [Link]

  • A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution. The Journal of Physical Chemistry A. Available at: [Link]

  • The main methods used to study the formamide dissociation in a... ResearchGate. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis. Nature. Available at: [Link]

  • FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. ResearchGate. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]

  • Effects of formamide on the thermal stability of DNA duplexes on biochips. ResearchGate. Available at: [Link]

  • Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

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Technical Support Center: Optimizing Dosage of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (Inhibitor-X) in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the cell culture dosage of novel small molecule inhibitors. This guide uses N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, which we will refer to as 'Inhibitor-X', as an exemplary compound to illustrate the principles and practices for determining its optimal concentration for in vitro studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during early-stage compound evaluation.

Introduction: The Importance of Dosage Optimization

The successful application of any small molecule inhibitor in cell culture hinges on the precise determination of its optimal dosage. An insufficient dose may fail to elicit the desired biological response, while an excessive dose can lead to off-target effects and cytotoxicity, confounding data interpretation.[1][2] This guide provides a systematic approach to establishing a therapeutic window for Inhibitor-X, ensuring robust and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and initial considerations when working with a new small molecule inhibitor like Inhibitor-X.

Q1: I have just received a new batch of Inhibitor-X. What is the first step before using it in my cell-based assays?

A1: The foundational step is to determine the solubility and stability of Inhibitor-X in your chosen solvent and cell culture medium.[3][4] Poor solubility can lead to the formation of precipitates, resulting in an inaccurate final concentration and high variability between experiments.[3]

  • Solubility Testing: Start by preparing a high-concentration stock solution in an appropriate solvent, typically dimethyl sulfoxide (DMSO) for many small molecules.[5][6] Visually inspect for any precipitate. If the compound is not fully dissolved, gentle warming or sonication may be necessary.[4] It is crucial to determine the maximum soluble concentration in your culture medium, including serum, as components in the media can impact solubility.[3][7]

  • Stability Assessment: The stability of Inhibitor-X in your cell culture medium at 37°C should be evaluated over the time course of your experiment.[3] A compound's degradation over time will lead to a decrease in its effective concentration and reduced activity.[3] This can be assessed by incubating the compound in media and analyzing its concentration at different time points using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]

Q2: How do I determine the initial concentration range to test for Inhibitor-X in my cell line of interest?

A2: A broad dose-response experiment is the recommended starting point. This typically involves a 10-point serial dilution over a wide concentration range, for instance, from 100 µM down to 1 nM.[5] The goal is to identify a concentration range that shows a dose-dependent effect on your phenotype of interest, which could be cell viability, proliferation, or a specific signaling event.[8]

Q3: My initial experiments show high background or non-specific effects at higher concentrations of Inhibitor-X. What could be the cause?

A3: High background or non-specific effects at elevated concentrations are often due to compound aggregation.[5] Aggregates can non-specifically inhibit proteins or interfere with assay readouts. To mitigate this, you can include a small amount of a non-ionic detergent like 0.01% Triton X-100 in your assay buffer to help disrupt potential aggregates.[5] Additionally, always ensure your final DMSO concentration is kept low (ideally below 0.1%) to avoid solvent-induced artifacts.[5]

Q4: How can I be sure that the observed cellular phenotype is a direct result of Inhibitor-X engaging its intended target?

A4: Differentiating on-target from off-target effects is a critical aspect of validating your findings.[1][9] Several strategies can be employed:

  • Use of a Negative Control Analog: If available, a structurally similar but biologically inactive analog of Inhibitor-X should be tested. This control should not elicit the same phenotype, indicating the effect is specific to the active compound.[5]

  • Target Engagement Assays: Direct measurement of the compound binding to its target within the cell provides the most compelling evidence.[10][11][12] Techniques like the Cellular Thermal Shift Assay (CETSA) can be invaluable for this purpose.[1][9][11]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your dosage optimization experiments with Inhibitor-X.

Problem Possible Cause Recommended Solution
High variability between replicate wells. - Incomplete solubilization of Inhibitor-X.- Pipetting errors.- Inconsistent cell seeding density.- Ensure the stock solution is fully dissolved before diluting into the medium.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Adhere to a strict cell seeding protocol to ensure uniform cell numbers across the plate.[3]
Precipitate forms when Inhibitor-X is added to the cell culture medium. - The concentration of Inhibitor-X exceeds its solubility in the aqueous medium.- Interaction with components in the medium, such as serum proteins.- Perform a solubility test to determine the maximum soluble concentration in your specific medium.- Prepare fresh dilutions for each experiment and do not store the compound diluted in media.[3]
The vehicle control (e.g., DMSO) shows a biological effect. - The final concentration of the solvent is too high.- Maintain a final DMSO concentration below 0.5%, and ideally below 0.1%.- Ensure all wells, including the untreated control, contain the same final concentration of the vehicle.[5]
Inhibitor-X shows reduced activity in longer-term assays (e.g., > 48 hours). - The compound may be unstable in the culture medium at 37°C.- The compound is being metabolized by the cells.- Assess the stability of Inhibitor-X in your culture medium over time using HPLC or LC-MS.- Consider replenishing the medium with fresh Inhibitor-X during the experiment if stability is an issue.[3]

Part 3: Experimental Protocols & Data Presentation

This section provides detailed, step-by-step methodologies for key experiments to optimize the dosage of Inhibitor-X.

Protocol 1: Determining the IC50 of Inhibitor-X using an MTT Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of Inhibitor-X on cell viability. The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[13][14]

Materials:

  • Target cell line

  • Complete cell culture medium

  • Inhibitor-X stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of Inhibitor-X in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation: Dose-Response of Inhibitor-X on Cell Viability

Inhibitor-X (µM)% Viability (Mean ± SD)
1005.2 ± 1.5
33.315.8 ± 2.1
11.135.4 ± 3.8
3.750.1 ± 4.2
1.275.6 ± 5.5
0.490.3 ± 4.9
0.1398.7 ± 3.1
0.0499.1 ± 2.5
0.01100.2 ± 2.8
0 (Vehicle)100 ± 2.3

IC50: 3.7 µM

Protocol 2: Verifying Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound directly binds to its intended target protein in a cellular context.[1][9][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[11]

Materials:

  • Target cell line

  • Inhibitor-X

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR machine or heat block for thermal gradient

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cells with Inhibitor-X at a concentration known to be effective (e.g., 10x the IC50 from the viability assay) and a vehicle control for a specified time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Lyse the cells to release the proteins.

  • Thermal Gradient: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to denature the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein at each temperature point by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of Inhibitor-X compared to the vehicle control indicates target engagement.[9]

Part 4: Visualizing Experimental Workflows

Diagrams can help clarify complex experimental processes. Below are Graphviz diagrams illustrating key workflows for optimizing the dosage of Inhibitor-X.

DosageOptimizationWorkflow cluster_prep Initial Preparation cluster_dose_response Dose-Response & Cytotoxicity cluster_validation Target Validation Prep Prepare High-Concentration Stock of Inhibitor-X in DMSO Solubility Assess Solubility & Stability in Cell Culture Medium Prep->Solubility Crucial First Step DoseResponse Perform Broad Dose-Response (e.g., 100 µM - 1 nM) Solubility->DoseResponse Proceed with Soluble Concentrations ViabilityAssay Cell Viability Assay (MTT) to Determine IC50 DoseResponse->ViabilityAssay Quantify Effect TargetEngagement Confirm On-Target Effect ViabilityAssay->TargetEngagement Use Effective Concentrations CETSA Cellular Thermal Shift Assay (CETSA) TargetEngagement->CETSA NegativeControl Use Negative Control Analog (if available) TargetEngagement->NegativeControl

Caption: Workflow for optimizing the dosage of a novel small molecule inhibitor.

CETSA_Workflow start Treat Cells with Inhibitor-X or Vehicle harvest Harvest and Lyse Cells start->harvest heat Apply Thermal Gradient to Cell Lysate harvest->heat centrifuge Centrifuge to Separate Soluble & Aggregated Proteins heat->centrifuge wb Analyze Soluble Fraction by Western Blot centrifuge->wb end Compare Melting Curves for Target Stabilization wb->end

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC. (n.d.).
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC. (n.d.).
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. (n.d.).
  • Navigating the Nuances of Small Molecule Inhibitors: A Technical Support Guide - Benchchem. (n.d.).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30).
  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. (n.d.).
  • Strategies for target and pathway engagement in cellular assays. (2020, August 6).
  • Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability - Benchchem. (n.d.).
  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. (2020, March 6).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (n.d.).
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH. (2020, September 20).
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016, December 9).

Sources

Technical Support Center: Troubleshooting Debromination in N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide . This guide is designed for researchers and drug development professionals to provide authoritative troubleshooting strategies for a notorious side reaction: hydrodebromination .

Executive Summary & Mechanistic Causality

During palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the carbon-bromine (C-Br) bond of your substrate undergoes oxidative addition to form an active Ar-Pd(II)-Br intermediate. Because bromides are reduced more easily than their chloride counterparts[1], this intermediate is highly susceptible to off-cycle hydride interception.

When the Ar-Pd(II)-Br species encounters a hydride source, it forms a palladium-hydride (Pd-H) complex[2]. Subsequent reductive elimination yields the undesired debrominated arene (Ar-H) instead of the cross-coupled product. For N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, the formamide moiety itself can act as an endogenous hydride donor under thermal stress, transferring a hydride to the metal center and exacerbating the degradation[3].

Frequently Asked Questions (FAQs)

Q1: Why is my specific formamide substrate undergoing extensive debromination? A1: Beyond standard solvent and base issues, your substrate contains a formamide group (-N(CHO)-). At elevated temperatures, formamides can undergo thermal decomposition or act as hydride donors (similar to transfer hydrogenation mechanisms). If the formamide coordinates to the palladium center, it can deliver a hydride, leading to rapid intramolecular or intermolecular hydrodebromination.

Q2: How does the choice of base dictate the reaction pathway? A2: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can coordinate to the palladium center and undergo β-hydride elimination, generating the problematic Pd-H species[4]. Switching to milder, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ prevents this specific hydride-transfer pathway and suppresses the side reaction[5].

Q3: Can ligand selection actively suppress this side reaction? A3: Yes. The bite angle and steric bulk of the phosphine ligand dictate the relative rates of the catalytic steps. Bulky, electron-rich ligands (like XPhos or SPhos) accelerate the desired reductive elimination of the cross-coupled product, effectively outcompeting the slower off-cycle hydride interception[5]. However, overly electron-rich environments without sufficient steric bulk can over-stabilize the Pd-H intermediate, so ligand architecture must be carefully balanced.

Visualizing Competing Pathways

MechanisticPathway Start Ar-Br + Pd(0) OxAdd Ar-Pd(II)-Br (Oxidative Addition) Start->OxAdd Pd(0) Insertion Transmet Transmetalation (Desired) OxAdd->Transmet + Coupling Partner PdH Ar-Pd(II)-H (Hydride Interception) OxAdd->PdH Competing Pathway Product Cross-Coupled Product Transmet->Product Reductive Elimination Hydride Hydride Source (Solvent/Base/Formamide) Hydride->PdH Debrom Ar-H (Debrominated Byproduct) PdH->Debrom Reductive Elimination

Caption: Competing catalytic cycles: Desired cross-coupling vs. Pd-H mediated hydrodebromination.

Quantitative Data: Parameter Optimization

The following table summarizes how specific reaction parameters influence the debromination ratio.

ParameterCondition Favoring DebrominationCondition Minimizing DebrominationMechanistic Rationale
Solvent Primary/Secondary alcohols, DMFToluene, Dioxane, THF (Aprotic)Alcohols and amides can undergo β-hydride elimination, acting as exogenous hydride donors to the Pd center[5].
Base Strong alkoxides (e.g., NaOtBu, KOtBu)Mild carbonates/phosphates (e.g., K₂CO₃, K₃PO₄)Strong bases promote the formation of palladium-hydride (Pd-H) species via alkoxide coordination and subsequent β-hydride elimination[4].
Ligand Unhindered trialkylphosphinesBulky biarylphosphines (e.g., XPhos, SPhos) or NHCsBulky ligands accelerate the desired reductive elimination step, outcompeting the off-cycle hydride interception[5].
Temperature > 100 °C60 °C – 80 °CThe activation energy barrier for hydrodebromination is typically higher than that of the primary cross-coupling cycle[6].

Troubleshooting Workflow

Troubleshooting Issue High Debromination (>5% Ar-H) Step1 1. Solvent Check Use Aprotic (Toluene) Issue->Step1 Step2 2. Base Check Use Mild (K3PO4) Step1->Step2 Step3 3. Temp Check Lower to 60-80°C Step2->Step3 Success Reaction Optimized (<1% Ar-H) Step3->Success

Caption: Sequential troubleshooting workflow to systematically eliminate hydrodebromination.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure scientific integrity, this protocol includes built-in validation checkpoints. Do not proceed to the next step if a checkpoint fails.

Step 1: System Purging & Pre-catalyst Activation

  • Action: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Evacuate and backfill with Argon three times.

  • Causality: Oxygen must be strictly excluded to prevent phosphine ligand oxidation. Oxidized ligands leave the palladium under-coordinated, promoting catalyst aggregation into inactive "palladium black" and increasing off-cycle side reactions[7].

  • Validation Checkpoint: Upon addition of degassed solvent and gentle warming, the solution should transition to a homogeneous color without precipitating black palladium particles.

Step 2: Reagent Addition & Temperature Control

  • Action: Add the boronic acid (1.2 eq), anhydrous K₃PO₄ (2.0 eq), and finally the N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (1.0 eq). Add degassed Toluene/H₂O (10:1). Heat strictly to 70 °C.

  • Causality: K₃PO₄ is used to prevent alkoxide-driven β-hydride elimination. The temperature is capped at 70 °C to prevent the substrate's formamide group from acting as a hydride donor.

Step 3: In-Process LC-MS Check (The Self-Validation Step)

  • Action: After 45 minutes, extract a 50 µL aliquot under Argon. Quench with H₂O, extract with EtOAc, and analyze via LC-MS.

  • Causality: We must quantify the Ar-H byproduct early before the starting material is entirely consumed.

  • Validation Checkpoint: Integrate the peaks. If the debrominated byproduct (Ar-H) is >5% relative to the product, halt the reaction. Reduce the temperature by 10 °C for the next run and verify solvent anhydrousness. If <5%, proceed to completion.

Step 4: Workup & Mass Balance Isolation

  • Action: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Validation Checkpoint: Perform a quantitative ¹H NMR on the crude mixture using 1,3,5-trimethoxybenzene as an internal standard to confirm the absolute yield and ensure no mass was lost to volatile debrominated byproducts[4].

References

  • Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering. ACS Catalysis. [Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. National Center for Biotechnology Information (PMC). [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As every synthetic chemist knows, the purification of a crude product is as critical as the reaction itself, directly impacting the reliability of downstream applications and the integrity of biological data.

Understanding the Molecule and Potential Impurities

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is a disubstituted formamide, a class of compounds widely used as intermediates in pharmaceutical synthesis.[1] The purification strategy for this molecule must consider its structural features: a bromophenyl group, a phenylcyclopentyl moiety, and the formamide linkage.

A thorough understanding of the synthetic route is the first step in predicting potential impurities.[2] Common impurities in formamide synthesis can include:

  • Unreacted Starting Materials: (3-Bromophenyl)methanamine and phenylcyclopentyl-containing precursors.

  • Reagents and Byproducts: Excess formylating agents (e.g., formic acid) or their decomposition products.[3]

  • Side-Reaction Products: Compounds arising from undesired reactions of the starting materials or intermediates.

  • Solvent Residues: Residual solvents from the reaction and initial work-up steps.

  • Degradation Products: Formamides can be susceptible to hydrolysis under strongly acidic or basic conditions, or thermal decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil/waxy solid. What is the first step I should take?

A1: The physical state of your crude product provides initial clues. If it's an oil, it may contain a significant amount of residual solvent or low-melting impurities. If it's a waxy solid, it suggests the presence of impurities that are disrupting the crystal lattice of the pure compound.

A good first step is to perform a simple aqueous work-up. Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities like unreacted amines, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like formic acid. Finally, wash with brine to remove residual water and dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[4] After filtration and concentration under reduced pressure, reassess the physical state of your product.

Q2: I've performed an aqueous work-up, but my product is still impure. What's the next logical step?

A2: After a preliminary clean-up, the next step depends on the nature of the remaining impurities and the scale of your reaction. For many organic compounds, recrystallization is a powerful and economical purification technique.[5] Alternatively, if the impurities are structurally very similar to your product, column chromatography will likely be necessary.[6]

Q3: How do I choose a suitable solvent system for recrystallization?

A3: The ideal recrystallization solvent is one in which your desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7] The impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for hot filtration).[7]

To find a suitable solvent, take a small amount of your crude product and test its solubility in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexanes, toluene) at room temperature and upon heating.[5] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be very effective.[8]

Q4: My compound seems to be degrading during purification. What could be the cause?

A4: Thermal degradation can be an issue, especially if you are attempting distillation at atmospheric pressure.[6] Formamides can decompose upon excessive heating.[3] If you suspect thermal instability, consider purification methods that do not require high temperatures, such as flash column chromatography at room temperature. If distillation is necessary, it should be performed under high vacuum to lower the boiling point.

Degradation can also occur if your crude product is contaminated with acidic or basic residues from the reaction. The initial aqueous work-up described in Q1 is crucial to remove these.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Low yield after recrystallization The chosen solvent was too good at dissolving the compound, even at low temperatures.Re-evaluate the solvent system. Try to find a solvent in which the compound is less soluble at room temperature. You can also try to recover more product from the mother liquor by concentrating it and attempting a second recrystallization.
Too much solvent was used during the dissolution step.[5]Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
Premature crystallization occurred during hot filtration.Ensure your filtration apparatus (funnel, receiving flask) is pre-heated.[5]
Product co-elutes with an impurity during column chromatography The chosen mobile phase has insufficient selectivity.Systematically vary the polarity of your eluent. A shallow gradient elution can often improve separation. Consider trying a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).
The column was overloaded with crude material.Use a larger column or reduce the amount of material loaded. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Oily product after column chromatography High-boiling point solvent residues (e.g., from the eluent).Dry the purified fractions under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
The product itself is a low-melting solid or an oil at room temperature.Confirm the melting point of the pure compound from literature sources if available. If it is indeed an oil, purity should be assessed by analytical techniques like NMR and HPLC.
Unexpected peaks in ¹H NMR spectrum of the purified product Residual solvents from purification.Identify the solvent peaks and remove them by drying under high vacuum.
Incomplete removal of impurities.Re-purify the material using a more optimized method (e.g., a different recrystallization solvent or a more selective chromatography eluent).
Product degradation.Re-assess the purification conditions (temperature, pH) to minimize degradation.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for purifying N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide via recrystallization.[5]

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is unsuitable. If it does not dissolve, gently heat the test tube. If the solid dissolves completely upon heating, this is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a clean Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once the solution has reached room temperature, cool it further in an ice-water bath for at least 30 minutes to maximize crystal yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is a starting point for purification by flash column chromatography.[6][10]

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system that gives your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent you will be using. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical Technique Information Provided
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and can be used to identify and quantify impurities with distinct signals.[3]
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity by separating the main component from non-volatile impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying and quantifying volatile impurities and residual solvents.[11]
Melting Point Analysis A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[7]

Visualization of Workflows

Purification_Workflow crude Crude Product workup Aqueous Work-up crude->workup recrystallization Recrystallization workup->recrystallization If solid chromatography Column Chromatography workup->chromatography If oil or complex mixture pure_product Pure Product recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (NMR, HPLC, etc.) pure_product->analysis

Caption: General purification workflow for the target compound.

Troubleshooting_Logic start Impure Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No recrystal_success Successful? recrystallize->recrystal_success recrystal_success->column No pure Pure Product recrystal_success->pure Yes column_success Successful? column->column_success re_evaluate Re-evaluate Conditions (Solvents, pH, Temp) column_success->re_evaluate No column_success->pure Yes re_evaluate->column

Caption: Decision tree for purification troubleshooting.

References

  • Organic Syntheses. (n.d.). anisylsulfanylmethylisocyanide. Retrieved from [Link]

  • Publisso. (2025, December 12). Determination of formamide in urine by gas chromatography mass spectrometry. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 11). Recrystallization [Video]. YouTube. [Link]

  • University of Pardubice. (n.d.). Separation methods: Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]

  • Google Patents. (n.d.). KR20180037796A - Purification method of n-substituted maleimide.

Sources

Technical Support Center: N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide degradation pathways. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Understanding of Degradation

Q1.1: What are the primary objectives of a forced degradation study for a compound like N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide?

A1.1: Forced degradation studies, also known as stress testing, are crucial in pharmaceutical development.[1][2][3] The primary goals are:

  • Identification of Potential Degradants: To generate likely degradation products that could form under various environmental conditions.[1]

  • Pathway Elucidation: To understand the chemical pathways through which the molecule degrades. This knowledge is vital for developing stable formulations and establishing appropriate storage conditions.[3][4]

  • Development of Stability-Indicating Methods: To ensure that the analytical methods used for stability testing can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][2][5]

  • Regulatory Compliance: To fulfill the requirements of regulatory bodies like the ICH and FDA, which mandate stress testing to demonstrate the specificity of analytical methods.[1][6][7][8][9]

Predicted Degradation Pathways & Key Susceptibilities

Q2.1: What are the most probable degradation pathways for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide based on its chemical structure?

A2.1: The structure of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide possesses several functional groups susceptible to degradation under stress conditions. The primary sites of lability are the formamide linkage, the benzylic carbon, and the bromophenyl group.

  • Hydrolysis: The formamide bond is susceptible to both acidic and basic hydrolysis. This is a common degradation pathway for amide-containing compounds.[10][11] Enzymatic hydrolysis is also a possibility, as some microorganisms produce N-substituted formamide deformylase, which catalyzes the hydrolysis of N-substituted formamides to the corresponding amine and formate.[12][13][14]

  • Oxidation: The benzylic carbon and the tertiary amine nitrogen are potential sites for oxidation. Oxidation of N-substituted amines can lead to the formation of corresponding imides.[15][16][17]

  • Photodegradation: The presence of the bromophenyl group suggests a susceptibility to photolytic degradation. Aromatic bromides can undergo photoreduction upon exposure to light.[18][19][20]

Q2.2: What specific degradation products should I anticipate from these pathways?

A2.2: Based on the predicted pathways, you should look for the following potential degradation products:

  • From Hydrolysis:

    • (3-Bromophenyl)methanamine

    • Phenylcyclopentyl)formic acid

    • Formic acid

  • From Oxidation:

    • N-((3-Bromophenyl)methyl)(phenylcyclopentyl)carboxamide (oxidation at the formyl C-H)

    • Oxidized species at the benzylic position or on the aromatic rings.

  • From Photodegradation:

    • Debrominated products, such as N-(phenylmethyl)(phenylcyclopentyl)formamide.

    • Products resulting from radical-mediated reactions.

The following diagram illustrates the primary predicted degradation pathways.

Degradation_Pathways cluster_0 N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide cluster_1 Degradation Pathways cluster_2 Potential Degradation Products Compound N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide Hydrolysis Hydrolysis (Acidic/Basic/Enzymatic) Compound->Hydrolysis H₂O, H⁺/OH⁻/Enzyme Oxidation Oxidation Compound->Oxidation Oxidizing Agent (e.g., H₂O₂) Photodegradation Photodegradation Compound->Photodegradation UV/Vis Light Amine (3-Bromophenyl)methanamine Hydrolysis->Amine CarboxylicAcid (Phenylcyclopentyl)formic acid Hydrolysis->CarboxylicAcid FormicAcid Formic acid Hydrolysis->FormicAcid OxidizedProduct1 N-((3-Bromophenyl)methyl)(phenylcyclopentyl)carboxamide Oxidation->OxidizedProduct1 DebrominatedProduct N-(Phenylmethyl)(phenylcyclopentyl)formamide Photodegradation->DebrominatedProduct

Caption: Predicted degradation pathways for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

Experimental Design & Protocols

Q3.1: What are the recommended stress conditions for a forced degradation study of this compound according to regulatory guidelines?

A3.1: The International Council for Harmonisation (ICH) provides guidelines for stability testing, which include forced degradation studies.[6][7][9][21] The goal is to achieve 5-20% degradation of the drug substance.[2] Over-stressing can lead to the formation of secondary degradants not relevant to real-world stability.[1]

Here is a summary of recommended starting conditions based on ICH guidelines:

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at room temperature, then 60°C if no degradation is observed.
Base Hydrolysis 0.1 M NaOH at room temperature, then 60°C if no degradation is observed.
Oxidation 3% H₂O₂ at room temperature.
Thermal 60°C in a controlled oven.
Photostability Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[6][7]

Q3.2: Can you provide a step-by-step protocol for conducting a forced degradation study?

A3.2: The following is a general workflow for a forced degradation study. Always ensure proper safety precautions are taken when handling chemicals.

Forced_Degradation_Workflow Start Start: Prepare Stock Solution of Compound Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Sample at Predetermined Time Points Stress->Sampling Neutralization Neutralize Acidic and Basic Samples Sampling->Neutralization Dilution Dilute Samples to Appropriate Concentration Neutralization->Dilution Analysis Analyze by Stability-Indicating Method (e.g., UPLC-MS/MS) Dilution->Analysis Identification Characterize Degradation Products Analysis->Identification Reporting Report Findings Identification->Reporting

Caption: General workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial in an oven at 60°C.

    • Photodegradation: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.[6][7] Run a dark control in parallel.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as UPLC-MS/MS.[22]

Analytical Methodology

Q4.1: What is the recommended analytical technique for separating and identifying the degradation products?

A4.1: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this analysis.

  • UPLC: Provides high-resolution separation of the parent compound from its degradation products. A C18 column is a good starting point for method development.[19][22]

  • MS/MS: Allows for the identification and structural elucidation of the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.[23][24][25][26]

Q4.2: What are the expected mass spectral fragmentation patterns for the parent compound and its potential degradants?

A4.2: Understanding the fragmentation patterns is key to identifying the structures of the degradation products.

  • Parent Compound: Expect fragmentation around the formamide bond, leading to the loss of the formyl group or cleavage of the C-N bonds. The presence of the bromine isotope pattern (¹⁹Br and ⁸¹Br) will be a key identifier for bromine-containing fragments.

  • Hydrolysis Products: The amine and carboxylic acid degradants will have distinct mass spectra.

  • Oxidation Products: An increase in mass corresponding to the addition of oxygen atoms will be observed.

  • Photodegradation Products: A loss of the bromine atom will result in a significant mass shift.

The following diagram illustrates a potential fragmentation pathway for the parent compound.

Fragmentation_Pathway cluster_frags Key Fragment Ions Parent [M+H]⁺ N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide Frag1 Loss of H₂O Parent->Frag1 Frag2 Loss of CO Parent->Frag2 Frag3 Cleavage of C-N bond (Phenylcyclopentyl fragment) Parent->Frag3 Frag4 Cleavage of C-N bond ((3-Bromophenyl)methyl fragment) Parent->Frag4

Caption: Potential MS/MS fragmentation of the parent compound.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2004). Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. Proceedings of the National Academy of Sciences of the United States of America, 101(38), 13726–13731. Retrieved from [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Llopis, N., Gisbert, P., & Baeza, A. (2020). Direct Synthesis of N,N-Disubstituted Formamides by Oxidation of Imines Using an HFIP/UHP System. The Journal of Organic Chemistry, 85(17), 11447–11456. Retrieved from [Link]

  • Hashimoto, Y., Nishiyama, M., Ikehata, K., & Kobayashi, M. (2005). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 71(10), 6042–6046. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoreduction of various aryl bromides and chlorides via TS-conPET process with far red light. Retrieved from [Link]

  • Llopis, N., Gisbert, P., & Baeza, A. (2020). Direct Synthesis of N,N-Disubstituted Formamides by Oxidation of Imines Using an HFIP/UHP System. The Journal of Organic Chemistry, 85(17), 11447–11456. Retrieved from [Link]

  • Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2004). Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. Proceedings of the National Academy of Sciences, 101(38), 13726-13731. Retrieved from [Link]

  • Akiya, T., & Savage, P. E. (2001). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 40(8), 1822-1831. Retrieved from [Link]

  • Ballini, R., Barboni, L., Giarlo, G., & Tifi, D. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. Retrieved from [Link]

  • DuEPublico. (n.d.). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization. Retrieved from [Link]

  • Antoš, K., & Růžička, J. (2005). Influence of aromatic brominated flame retardants on alkane photo-oxidation: A model and polymer study. Polymer Degradation and Stability, 88(2), 268-274. Retrieved from [Link]

  • Wang, Y., Zhang, H., Li, Y., & Zhang, C. (2021). Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions. International Journal of Environmental Research and Public Health, 18(3), 1053. Retrieved from [Link]

  • Wang, C., Li, S., Wang, L., & Wang, X. (2016). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. ACS Catalysis, 6(2), 1033-1037. Retrieved from [Link]

  • Rein, J., Górski, B., Cheng, Y., Lei, Z., Buono, F., & Lin, S. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Retrieved from [Link]

  • Rein, J., Górski, B., Cheng, Y., Lei, Z., Buono, F., & Lin, S. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. ChemRxiv. Retrieved from [Link]

  • Huynh-Ba, K. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 32(4), 50-58. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 51-60. Retrieved from [Link]

  • Pharmaron. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38663-38673. Retrieved from [Link]

  • Sharma, G., & Saini, S. (2011). Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. PharmaInfo. net, 9(5). Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide, showing the.... Retrieved from [Link]

  • de Souza, G. G., Plog, J. F., Koulentianos, D., Viteri, C. R., Rude, B., & Piancastelli, M. N. (2016). NEXAFS spectroscopy and site-specific fragmentation of N-methylformamide, N, N-dimethylformamide, and N, N-dimethylacetamide. The Journal of Chemical Physics, 144(24), 244309. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Chinese Journal of Natural Medicines. (2021). The accurate MS/MS spectra and proposed fragmentation patterns of MAG. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • Horvath, G., Guttman, A., & Varghese, J. (2020). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. ChemRxiv. Retrieved from [Link]

  • Coutts, R. T., & Kovac, G. L. (1988). Biotransformation of aliphatic formamides: metabolites of (+-)-N-methyl-N-(1-methyl-3,3-diphenylpropyl) formamide in rats. Biomedical & environmental mass spectrometry, 17(5), 371–381. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Lu, D., Wu, Y., Wei, Y., Wang, L., & He, J. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology, 85(15), e00624-19. Retrieved from [Link]

  • MPG.PuRe. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Gergely, A., Csupor-Löffler, B., & Fekete, J. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 226. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. Retrieved from [Link]

  • Zhang, Y., Chen, J., Zhang, J., & Zhang, J. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Separations, 10(9), 498. Retrieved from [Link]

  • Ye, Q., Li, H., Yin, H., & Dai, Y. (2016). Biodegradation of 3-methyldiphenylether (MDE) by Hydrogenophaga atypical strain QY7-2 and cloning of the methy-oxidation gene mdeABCD. Scientific reports, 6(1), 1-11. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (development code: Cpd-BPF). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and overcome common experimental hurdles.

Based on its chemical structure—a formamide core with bulky, lipophilic bromophenyl and phenylcyclopentyl groups—Cpd-BPF is predicted to be a highly lipophilic molecule with poor aqueous solubility. These characteristics are common culprits for low oral bioavailability, which can hinder preclinical and clinical development. This guide will walk you through a logical, evidence-based approach to systematically address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it critically low for Cpd-BPF?

Answer: Oral bioavailability refers to the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form[1][2]. For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal (GI) fluids and then permeate across the intestinal membrane into the bloodstream.

The poor bioavailability of Cpd-BPF is likely attributable to its classification under the Biopharmaceutics Classification System (BCS).[3][4][5][6] Given its lipophilic nature, Cpd-BPF is almost certainly a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[7][8]

  • Low Solubility: The primary rate-limiting step for BCS Class II drugs is dissolution.[9] The large, non-polar groups in Cpd-BPF make it difficult for the molecule to dissolve in the aqueous environment of the gut.

  • Low Permeability (Potentially): If Cpd-BPF is a BCS Class IV compound, it faces the dual challenge of poor dissolution and poor permeation across the intestinal wall. This can be due to its molecular size or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[10][11][12]

Q2: What are the primary strategies to improve the bioavailability of a compound like Cpd-BPF?

Answer: The core objective is to enhance the concentration of the dissolved drug at the site of absorption for a sufficient period. Key strategies focus on improving solubility and/or overcoming permeability barriers.[13] These include:

  • Particle Size Reduction: Increasing the surface area available for dissolution (e.g., micronization, nanonization).[13]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a high-energy, amorphous state within a polymer matrix to prevent crystallization and improve dissolution rates.[14][15][16][17]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a mixture of oils, surfactants, and co-solvents to improve solubilization and facilitate absorption via lipid pathways.[2][18][19] This category includes Self-Emulsifying Drug Delivery Systems (SEDDS).[20][21][22]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[18][23]

Q3: How do I determine if Cpd-BPF is a substrate for the P-glycoprotein (P-gp) efflux pump?

Answer: Identifying P-gp interaction is crucial, as it can be a primary cause of low permeability. The most common method is to use an in vitro cell-based permeability assay, such as the Caco-2 cell model.[24][25][26]

A standard experiment involves measuring the transport of Cpd-BPF across a Caco-2 cell monolayer in two directions: from the apical (A) side to the basolateral (B) side, and from B to A.

  • Efflux Ratio (ER): The ratio of the permeability coefficient from B to A (Papp B-A) to the permeability from A to B (Papp A-B) is calculated.

    • An ER > 2 suggests that the compound is subject to active efflux.[27]

  • Confirmation with Inhibitor: The experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil).[10][11] A significant reduction in the ER in the presence of the inhibitor confirms that Cpd-BPF is a P-gp substrate.[28]

Troubleshooting Guides

Problem 1: Cpd-BPF Shows Poor Dissolution in Aqueous Buffers (e.g., FaSSIF, FeSSIF).

This is the most common initial hurdle for BCS Class II/IV compounds. The rate of dissolution is described by the Noyes-Whitney equation, which highlights the importance of surface area (A) and the drug's saturation solubility (Cs).[29][30][31][32]

Potential Cause Underlying Principle Suggested Experimental Solution
Low Saturation Solubility (Cs) The thermodynamic limit of how much drug can dissolve is too low. The molecule prefers its crystalline state over being in solution.Solution A: Amorphous Solid Dispersions (ASDs). Formulating Cpd-BPF as an ASD traps it in a higher-energy, amorphous state. This bypasses the crystal lattice energy required for dissolution, leading to a transient state of "supersaturation" where the concentration of the drug in solution exceeds its equilibrium solubility, driving absorption.[14][23][33]
Insufficient Surface Area (A) The drug powder has a large particle size, limiting the area of contact between the solid and the dissolution medium.Solution B: Particle Size Reduction. Employ techniques like jet milling or wet bead milling to reduce the particle size to the micron or sub-micron (nanosuspension) range. This dramatically increases the surface area-to-volume ratio, thereby increasing the dissolution rate according to the Noyes-Whitney equation.
Poor "Wettability" The hydrophobic surface of the drug particles repels water, preventing the dissolution medium from making effective contact.Solution C: Surfactant-Based Formulations (SEDDS). Incorporating the drug into a Self-Emulsifying Drug Delivery System (SEDDS) is highly effective. These isotropic mixtures of oils, surfactants, and co-solvents spontaneously form a fine oil-in-water emulsion upon contact with GI fluids.[20][21][34] The drug remains solubilized within the oil droplets, effectively bypassing the dissolution step entirely.[8][18][35]

The following diagram outlines a decision-making process for addressing poor dissolution.

G start Start: Poor Dissolution Observed check_thermal Is Cpd-BPF thermally stable? start->check_thermal asd Pursue Amorphous Solid Dispersion (ASD) (e.g., via Spray Drying or Hot Melt Extrusion) check_thermal->asd  Yes check_logp Is LogP > 4? check_thermal->check_logp  No end_asd Outcome: Enhanced dissolution via supersaturation asd->end_asd sedds Pursue Lipid-Based Formulation (SEDDS/SMEDDS) check_logp->sedds  Yes nanosuspension Pursue Nanosuspension (Media Milling) check_logp->nanosuspension  No end_sedds Outcome: Enhanced solubilization in lipid droplets sedds->end_sedds end_nano Outcome: Enhanced dissolution via increased surface area nanosuspension->end_nano

Fig 1. Decision workflow for formulation strategy.
Problem 2: Cpd-BPF Shows Low Permeability in Caco-2 Assays Despite Adequate Solubilization.

If you have successfully improved dissolution but still observe poor transport across Caco-2 monolayers, the issue is likely permeability-limited absorption.

Potential Cause Underlying Principle Suggested Experimental Solution
P-gp Efflux The compound is actively transported out of the intestinal cells by efflux pumps like P-glycoprotein, reducing net absorption. This is a common issue for lipophilic drugs.[10][12][28]Solution A: Co-administration with P-gp Inhibitor. While not a viable long-term formulation strategy, using a P-gp inhibitor (e.g., verapamil, zosuquidar) in your Caco-2 assay can confirm efflux as the mechanism.[11][28] Some excipients used in LBDDS, like certain surfactants, have been shown to have a P-gp inhibitory effect.
Poor Transcellular Passive Diffusion The molecule may be too large or have unfavorable physicochemical properties for efficient passive diffusion across the cell membrane, even though it is lipophilic.Solution B: Lipid-Based Formulations (SEDDS/SMEDDS). LBDDS can enhance permeability through several mechanisms. They can increase membrane fluidity, open tight junctions for paracellular transport, and utilize the lymphatic transport pathway, which bypasses first-pass metabolism in the liver.[2][21][22]

The diagram below illustrates the multi-faceted mechanism by which a Self-Emulsifying Drug Delivery System can overcome both solubility and permeability barriers.

G cluster_membrane Intestinal Epithelium sedds_capsule SEDDS Capsule with Solubilized Cpd-BPF gi_fluid GI Fluids sedds_capsule->gi_fluid Ingestion emulsion Spontaneous Emulsification (Forms Drug-Rich Micelles/ Nanodroplets) gi_fluid->emulsion enterocyte Enterocyte emulsion->enterocyte Maintains high concentration gradient Inhibits P-gp (surfactant effect) Opens tight junctions bloodstream Portal Vein (Bloodstream) enterocyte->bloodstream lymphatics Lymphatic System enterocyte->lymphatics label2 Direct Absorption label1 Bypasses First-Pass Metabolism

Sources

Technical Support Center: Troubleshooting Off-Target Effects of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (CAS 1024135-49-6), hereafter referred to as N-BPF . As a highly lipophilic small molecule featuring a bulky phenylcyclopentyl core and a halogenated benzylamine derivative, N-BPF frequently exhibits off-target liabilities during preclinical development.

This guide is designed for research scientists and drug development professionals. It provides mechanistic insights and self-validating protocols to troubleshoot non-specific binding, hERG channel liability, and CYP450 inhibition.

Part 1: Troubleshooting Guides and FAQs

Q1: Why am I seeing high background and non-specific binding (NSB) in my in vitro biochemical assays using N-BPF?

Causality: N-BPF possesses a highly lipophilic phenylcyclopentyl core and a bromobenzyl moiety. This high LogP drives the compound to partition into the plastic surfaces of assay microplates and bind non-specifically to hydrophobic patches on off-target proteins. This artificially lowers the free fraction of the drug, leading to false negatives or inflated IC50 values[1]. Solution: Buffer optimization is critical. The addition of zwitterionic detergents like CHAPS (0.1–0.3%) or blocking agents such as Bovine Serum Albumin (BSA) at 0.1–1% creates a competitive sink for non-specific hydrophobic interactions, keeping the free fraction of the compound available for target engagement[1].

Q2: Our safety pharmacology screen flagged N-BPF for hERG channel inhibition. How can we accurately validate and mitigate this off-target effect?

Causality: The hERG (human ether-a-go-go-related gene) potassium channel features a large central cavity lined with hydrophobic aromatic residues (e.g., Tyr652, Phe656). The bulky, lipophilic aromatic rings of N-BPF (bromobenzyl and phenylcyclopentyl) perfectly fit this pharmacophore, leading to off-target channel blockade and potential cardiotoxicity[2]. Solution: Surrogate radioligand assays often over-predict hERG liability due to the compound's lipophilicity. You must validate this hit using the gold-standard automated patch-clamp electrophysiology at near-physiological temperatures (35–37°C)[3].

Q3: N-BPF shows rapid clearance in liver microsomes and inhibits CYP3A4. What is the mechanism and how do we profile this?

Causality: Cytochrome P450 3A4 has a highly flexible and voluminous lipophilic active site. The bromophenyl group and the phenylcyclopentyl ring act as prime substrates/inhibitors that can sterically trap the heme pocket. Furthermore, the formamide nitrogen can coordinate with the heme iron, leading to competitive inhibition[4]. Solution: Implement a high-throughput CYP450 cocktail inhibition assay using human liver microsomes (HLMs). This allows simultaneous evaluation of multiple CYP isoforms using LC-MS/MS, providing a comprehensive off-target metabolic profile[5].

Part 2: Experimental Protocols (Self-Validating Systems)

Every protocol below is engineered as a self-validating system —meaning the assay contains internal controls that automatically verify the integrity of the data before it is accepted.

Protocol 1: Mitigating Non-Specific Binding (NSB) in Biochemical Assays
  • Buffer Preparation: Prepare the base assay buffer (e.g., 50 mM HEPES, pH 7.4). Supplement with 0.1% CHAPS and 0.1% BSA to act as hydrophobic sinks.

  • Compound Preparation: Serially dilute N-BPF in 100% DMSO, then transfer to the assay buffer (final DMSO concentration 1%).

  • Self-Validation Step (Recovery Control): Run a parallel "No-Protein" control plate. Measure the concentration of N-BPF via LC-MS/MS before and after a 60-minute incubation.

  • Readout: If the recovery of N-BPF in the No-Protein plate is <80%, increase CHAPS concentration to 0.3%. The assay is only valid if >80% of the compound remains in solution.

Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Validation
  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend at 1.8×106 cells/mL[2].

  • Electrophysiology Setup: Utilize an automated patch-clamp system. Maintain the recording chamber at 35–37°C to mimic physiological conditions[3].

  • Voltage Protocol: Apply a standard two-pulse protocol: depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the tail current (stimulation frequency of 0.2 Hz)[3].

  • Self-Validation Step (Positive Control): Introduce 1 µM E-4031 (a known hERG blocker) to a subset of control wells. The assay run is strictly invalidated if E-4031 fails to produce >90% inhibition of the tail current.

Protocol 3: CYP450 Cocktail Inhibition Assay using HLMs
  • Microsome Incubation: Combine 0.2 mg/mL Human Liver Microsomes (HLMs) with a cocktail of CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in 0.1 M potassium phosphate buffer (pH 7.4)[5].

  • Compound Addition: Add N-BPF at concentrations ranging from 0.1 µM to 50 µM.

  • Reaction Initiation: Initiate the reaction by adding 1.3 mM NADPH. Incubate at 37°C for 10 minutes, then quench with cold methanol[5].

  • Self-Validation Step (Reference Inhibitors): Include Ketoconazole (CYP3A4) and Quinidine (CYP2D6) in parallel wells. The assay is validated only if the IC50 of Ketoconazole falls within the historical accepted range (~0.05 µM).

  • Quantification: Analyze metabolite formation via UHPLC-MS/MS to calculate the IC50 of N-BPF[4].

Part 3: Quantitative Data Summary

Table 1: Quantitative Parameters for Off-Target Mitigation of N-BPF

Off-Target LiabilityDiagnostic AssayKey Quantitative MetricMitigation Threshold / GoalInternal Validation Control
Non-Specific Binding Biochemical ScreenFree Fraction (%)>80% recovery of compoundNo-protein plate recovery
hERG Channel Block Patch-ClampIC50 (nM)IC50 > 30-fold of Cmax1 µM E-4031 (>90% block)
CYP3A4 Inhibition HLM Cocktail AssayIC50 (µM)IC50 > 10 µMKetoconazole (IC50 ~0.05 µM)

Part 4: Visualizations

StructuralLiabilities Compound N-BPF (Compound 1024135-49-6) Moiety1 Bromobenzyl Group Compound->Moiety1 Moiety2 Phenylcyclopentyl Core Compound->Moiety2 Moiety3 Formamide Linker Compound->Moiety3 Target1 CYP450 Heme Pocket (Steric Trapping) Moiety1->Target1 Target2 hERG Central Cavity (Hydrophobic Binding) Moiety2->Target2 Target3 Non-Specific Binding (Plastic/Membranes) Moiety2->Target3 Moiety3->Target1

Structural moieties of N-BPF and their corresponding off-target liabilities.

MitigationWorkflow Step1 Identify Off-Target Hit (High Background / Toxicity) Branch1 Biochemical Assay NSB Step1->Branch1 Branch2 hERG Liability Step1->Branch2 Branch3 CYP3A4 Inhibition Step1->Branch3 Mit1 Add 0.1% CHAPS / 1% BSA Re-evaluate Free Fraction Branch1->Mit1 Mit2 Automated Patch-Clamp (35-37°C, 0.2 Hz) Branch2->Mit2 Mit3 HLM Cocktail Assay LC-MS/MS Quantification Branch3->Mit3 Valid Self-Validating System (Internal Controls Passed) Mit1->Valid Mit2->Valid Mit3->Valid

Experimental workflow for diagnosing and mitigating off-target effects of N-BPF.

References

  • Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes Source: Springer Protocols4

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: PMC (NIH) 5

  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay Source: PMC (NIH)2

  • Challenges in urine bioanalytical assays: Overcoming nonspecific binding Source: ResearchGate 1

  • Five Ways to Ensure hERG Assays are Scientifically Reliable Source: WuXi AppTec 3

Sources

Validation & Comparative

A Comparative Guide to N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide and Other Bromophenyl Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the incorporation of a bromophenyl moiety into a molecular scaffold is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The bromine atom, with its unique electronic and steric characteristics, can significantly influence a compound's metabolic stability, receptor binding affinity, and overall biological activity. This guide provides a comparative analysis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide against other notable bromophenyl-containing compounds, offering insights for researchers, scientists, and drug development professionals.

The Strategic Role of the Bromophenyl Group

The bromophenyl group is a privileged structural motif in drug design for several reasons. The bromine atom is a lipophilic, electron-withdrawing halogen that can enhance a molecule's ability to cross cellular membranes. Its size and polarizability can lead to favorable interactions with hydrophobic pockets in target proteins. Furthermore, the carbon-bromine bond can serve as a synthetic handle for further molecular elaboration through various cross-coupling reactions. Understanding the structure-activity relationships (SAR) of how the position and chemical environment of the bromine atom affect a compound's function is paramount in leveraging its full potential.[1][2][3]

Profile of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

While specific experimental data for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is not extensively available in public literature, its structural features allow for a prospective analysis based on established SAR principles.

Structural Features:

  • 3-Bromophenyl Group: The meta-position of the bromine atom influences the electronic distribution of the phenyl ring, which can impact its interaction with biological targets.

  • Formamide Moiety: The formamide group can act as a hydrogen bond donor and acceptor, contributing to target binding.

  • Phenylcyclopentyl Group: This bulky, lipophilic group will significantly influence the compound's overall shape and hydrophobicity, likely playing a role in its binding to a specific protein pocket.

Based on these features, N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide can be hypothesized to be a modulator of a target protein with a well-defined hydrophobic binding site. Its formamide group suggests potential interactions with polar residues within the active site.

Comparative Analysis with Other Bromophenyl Compounds

To contextualize the potential of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, we will compare it with three distinct classes of bromophenyl compounds with documented biological activities.

Bromophenyl-Containing Endothelin Receptor Antagonists

Example Compound: Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide)

Macitentan is a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[4][5]

Structural Comparison:

  • Position of Bromine: Macitentan features a bromine atom at the para-position of the phenyl ring. This contrasts with the meta-position in our target compound. The para-position often leads to a more linear molecular geometry.

  • Core Scaffold: Macitentan is a complex molecule with a pyrimidine core, while our target compound has a simpler formamide-based structure.

  • Target and Mechanism: Macitentan targets G-protein coupled receptors (endothelin receptors), while the target for our compound is unknown but likely differs significantly based on its structure.

Key Takeaway: This comparison highlights how the bromophenyl moiety can be incorporated into vastly different molecular architectures to achieve distinct therapeutic effects. The choice of the core scaffold is a primary determinant of the biological target.

Bromophenyl-Containing Anticancer Agents

Example Compound: 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs

Several studies have explored 1,2,4-triazole derivatives containing a 3-bromophenyl group as potential anticancer agents.[6] These compounds have shown cytotoxic activity against various cancer cell lines.

Structural Comparison:

  • Position of Bromine: Similar to our target compound, these analogs feature a bromine atom at the meta-position. This suggests that the electronic effects of a meta-bromo substituent may be favorable for certain anticancer activities.

  • Core Scaffold: The 1,2,4-triazole core is a known pharmacophore in many anticancer drugs. This heterocyclic ring system offers different hydrogen bonding patterns compared to the formamide group in our target compound.

  • Mechanism of Action: The anticancer activity of these triazole derivatives is often attributed to the induction of apoptosis.[6]

Key Takeaway: The presence of a 3-bromophenyl group in both our target compound and these anticancer agents suggests that this substitution pattern could be a starting point for designing new cytotoxic agents. However, the nature of the core scaffold will ultimately dictate the specific mechanism of action.

Brominated Coelenteramines with Anticancer Potential

Example Compound: 3-(4-bromophenyl)pyrazin-2-amine (Clm-1)

This compound, a brominated coelenteramine, has demonstrated notable anticancer activity.[7]

Structural Comparison:

  • Position of Bromine: This compound has a bromine atom at the para-position.

  • Core Scaffold: The aminopyrazine core is structurally distinct from the formamide scaffold of our target compound.

  • Structure-Activity Relationship: Interestingly, studies on this class of compounds have shown that the anticancer activity is highly specific to the 3-(4-bromophenyl)pyrazin-2-amine structure, with minor modifications leading to a loss of activity.[7]

Key Takeaway: This example underscores the stringent structural requirements for biological activity in some cases. Even with the presence of a bromophenyl group, the overall molecular architecture must be precisely tailored to fit the target binding site.

Tabular Summary of Comparative Data

FeatureN-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (Hypothetical)Macitentan5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine3-(4-bromophenyl)pyrazin-2-amine (Clm-1)
Bromine Position metaparametapara
Core Scaffold FormamidePyrimidine1,2,4-TriazoleAminopyrazine
Potential/Known Biological Activity UnknownEndothelin Receptor AntagonistAnticancerAnticancer
Key Structural Feature Bulky phenylcyclopentyl groupComplex heterocyclic systemTriazole ringPlanar aminopyrazine ring

Experimental Protocols

To guide future research on N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, the following experimental workflows are proposed based on standard methodologies for similar compounds.

Synthesis Protocol

The synthesis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide would likely proceed via a reductive amination followed by formylation.

Step 1: Reductive Amination

  • To a solution of 3-bromobenzaldehyde (1.0 eq) and phenylcyclopentylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting secondary amine by column chromatography.

Step 2: Formylation

  • Dissolve the purified secondary amine (1.0 eq) in an excess of formic acid.

  • Heat the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, by column chromatography or recrystallization.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Formylation A 3-Bromobenzaldehyde D Secondary Amine Intermediate A->D DCM, RT B Phenylcyclopentylamine B->D DCM, RT C Sodium Triacetoxyborohydride C->D DCM, RT F N-((3-Bromophenyl)methyl) (phenylcyclopentyl)formamide D->F Reflux E Formic Acid E->F

Caption: Synthetic route to N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

In Vitro Biological Evaluation: Cytotoxicity Assay

To assess the potential anticancer activity of the synthesized compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.[8]

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of Cytotoxicity Assay Workflow:

Cytotoxicity_Assay A Seed Cancer Cells B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide situates N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide within the broader context of bromophenyl-containing compounds in drug discovery. While direct experimental data on this specific molecule is scarce, analysis of its structural components and comparison with compounds of known activity provide a rational basis for its further investigation. The meta-position of the bromine atom, combined with a bulky lipophilic group and a hydrogen-bonding formamide moiety, presents an interesting profile for potential biological activity, possibly in the realm of anticancer agents or as a modulator of a specific protein-protein interaction.

The provided synthetic and biological evaluation protocols offer a clear path forward for researchers to synthesize and test this compound. The results of such studies will be crucial in elucidating its true therapeutic potential and further refining our understanding of the structure-activity relationships of this important class of compounds.

References

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  • PubMed. Formation and reversibility of S-linked conjugates of N-(1-methyl-3,3-diphenylpropyl)isocyanate, an in vivo metabolite of N-(1-methyl-3,3-diphenylpropyl)formamaide, in rats. Available from: [Link]

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Sources

A Comparative Guide to Validating the Purity of Synthesized N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous validation of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific integrity and therapeutic efficacy. The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a drug candidate, leading to misleading biological data and potential safety concerns.[1][2] This guide provides a comprehensive, in-depth comparison of analytical methodologies for validating the purity of a novel synthesized compound, N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, a molecule with potential applications in drug discovery.

As Senior Application Scientists, our objective is to present a scientifically rigorous yet practical framework. This guide eschews a one-size-fits-all template, instead offering a tailored approach that considers the specific physicochemical properties of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established scientific principles.

The Subject Compound: N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

The structure of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, a non-polar molecule containing a bromine atom, presents unique considerations for both its synthesis and purification, as well as for the selection of appropriate analytical techniques for purity assessment. Its non-polar nature suggests good solubility in organic solvents, which is a key factor in designing chromatographic separations.[3][4]

Part 1: Synthesis and Purification: A Foundation for Purity

A robust and well-controlled synthetic and purification process is the first line of defense against impurities. The chosen synthetic route and subsequent purification strategy directly impact the impurity profile of the final compound.

Synthesis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

The synthesis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide can be achieved through a multi-step process. A common approach involves the formylation of a secondary amine.[5] For instance, N-((3-bromophenyl)methyl)(phenylcyclopentan-1-yl)amine can be formylated using an in-situ generated acetic formic anhydride.[6]

Rationale for Method Selection: This method is often chosen for its high efficiency and the relatively mild reaction conditions, which can minimize the formation of byproducts. The use of acetic formic anhydride, generated from formic acid and acetic anhydride, provides a potent formylating agent.[6]

Purification Strategy: Column Chromatography

Following the synthesis, the crude product will likely contain unreacted starting materials, reagents, and potential side-products. Column chromatography using silica gel is a standard and effective method for purifying such organic compounds.[6]

Experimental Protocol: Column Chromatography

  • Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared.

  • Column Packing: The slurry is carefully poured into a glass column to create a uniform stationary phase.

  • Sample Loading: The crude N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of the silica gel bed.

  • Elution: A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is passed through the column. This differential elution separates the desired compound from impurities based on their polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

Trustworthiness of the Protocol: The effectiveness of column chromatography lies in its ability to separate compounds with different polarities. The gradual increase in solvent polarity during elution ensures that compounds are selectively moved down the column, allowing for the isolation of the target molecule in a high state of purity.

Part 2: A Comparative Analysis of Purity Validation Techniques

No single analytical technique can definitively establish the purity of a compound. Therefore, a multi-pronged approach utilizing orthogonal methods is essential to provide a comprehensive and reliable assessment.[7] For N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, the following techniques are recommended:

Analytical TechniquePrinciple of OperationStrengths for this CompoundPotential Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.High sensitivity and resolving power for non-polar compounds.[3][4] Quantitative accuracy.Requires method development and validation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Provides molecular weight confirmation and structural information about impurities.[8][9]Ionization efficiency can vary for different compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can determine purity without a reference standard.[1][10]Lower sensitivity compared to HPLC for detecting minor impurities.
Elemental Analysis Determines the elemental composition (C, H, N, Br) of a sample.Provides a fundamental measure of purity based on the expected elemental ratios.[11][12]Does not provide information on the nature of impurities.
Workflow for Purity Validation

The following diagram illustrates the logical flow from synthesis to comprehensive purity validation.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_decision Final Assessment Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Primary Purity Check NMR NMR Spectroscopy Purification->NMR Structural Confirmation Elemental Elemental Analysis Purification->Elemental Elemental Composition LCMS LC-MS Analysis HPLC->LCMS Impurity Identification Final_Purity Purity > 97%? HPLC->Final_Purity LCMS->Final_Purity NMR->Final_Purity Elemental->Final_Purity Pass Compound Validated Final_Purity->Pass Yes Fail Further Purification Required Final_Purity->Fail No

Caption: Workflow for the synthesis, purification, and multi-faceted purity validation of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

Part 3: Detailed Experimental Protocols for Key Validation Methods

High-Performance Liquid Chromatography (HPLC)

Given the non-polar nature of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, a reversed-phase HPLC method is the most appropriate choice.[3][4]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.[3]

    • Solvent A: Water

    • Solvent B: Acetonitrile or Methanol

    • Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound, likely in the range of 210-280 nm due to the aromatic rings.

  • Sample Preparation: Dissolve a precisely weighed amount of the purified compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

System Suitability: Before sample analysis, the performance of the HPLC system should be verified. This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for identifying any impurities detected by HPLC.[8] The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, which can aid in the identification of bromine-containing impurities.[9]

Experimental Protocol: LC-MS

  • LC Conditions: The same HPLC method as described above can be used.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for this type of molecule.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Data Acquisition: Full scan mode to detect all ions within a specified mass range.

Data Analysis: The mass spectrum of the main peak should correspond to the calculated molecular weight of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. The mass spectra of any impurity peaks can be used to propose their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.[10]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterochloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

Data Analysis: The chemical shifts, integration values (for ¹H NMR), and coupling patterns should be consistent with the expected structure of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide. The absence of significant unassignable signals is a strong indicator of high purity.

Elemental Analysis

Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition to the theoretical values.[11][12] For organic compounds, it is common to analyze for carbon, hydrogen, and nitrogen (CHN analysis).[11]

Experimental Protocol: Elemental Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried, purified compound is required.

  • Analysis: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.[13]

Data Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₉H₂₂BrNO.[14][15]

Part 4: Acceptance Criteria and Data Summary

For a compound intended for use in research and early-stage drug development, a purity level of ≥97% is generally considered acceptable.[8] The following table summarizes the expected results and acceptance criteria for the purity validation of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

Analytical MethodParameterExpected ResultAcceptance Criteria
HPLC Purity (Area %)A single major peak≥ 97.0%
LC-MS Molecular Ion (m/z)[M+H]⁺ at calculated valueConsistent with theoretical mass
¹H NMR Spectral DataSignals consistent with structureNo significant unassignable signals
¹³C NMR Spectral DataSignals consistent with structureNo significant unassignable signals
Elemental Analysis %C, %H, %NWithin ±0.4% of theoretical valuesWithin ±0.4% of theoretical values[14][15]

In accordance with International Council for Harmonisation (ICH) guidelines, any impurity present at a level greater than the reporting threshold should be reported.[16][17][18] For drug substances, the identification threshold, above which an impurity must be structurally identified, generally begins at 0.05%.[16]

Conclusion

The validation of purity for a synthesized compound like N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is a critical process that demands a meticulous and multi-faceted analytical approach. By combining the high-resolution separation of HPLC, the structural elucidation power of LC-MS and NMR, and the fundamental compositional data from elemental analysis, researchers can establish a high degree of confidence in the purity and identity of their material. This rigorous validation is paramount for ensuring the integrity of subsequent biological and pharmacological studies, ultimately contributing to the successful advancement of new therapeutic agents.

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A Comparative Analysis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide: A Predictive Exploration of Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is a compound of interest due to its unique structural amalgamation of three key pharmacophores: a 3-bromophenyl group, a phenylcyclopentyl moiety, and a formamide linker. While direct experimental data on this specific molecule is not yet prevalent in published literature, a comprehensive analysis of its constituent fragments allows for a predictive assessment of its potential biological activities. This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the potential of this compound against established bioactive molecules.

The inclusion of a bromine atom on the phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its binding affinity to target proteins. The phenylcyclopentyl group, a less common scaffold than its cyclohexyl counterpart, offers a distinct three-dimensional profile that may confer selectivity for specific biological targets. The formamide linkage provides a hydrogen bond donor and acceptor, contributing to potential interactions with enzymes and receptors.

This guide will therefore explore the hypothetical activity profile of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide in three key therapeutic areas: oncology, infectious diseases, and neuroscience. We will propose a series of experiments to validate these predictions and compare its potential efficacy against well-characterized compounds.

Predicted Biological Activities and Comparative Framework

Based on a thorough review of structurally related compounds, we can hypothesize that N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide may exhibit anticancer, antimicrobial, and central nervous system (CNS) activities.

Anticancer Potential

The 3-bromophenyl moiety is a common feature in a variety of anticancer agents.[1][2] For instance, derivatives of 1,2,4-triazole containing this group have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] Similarly, quinazoline derivatives with a 3-bromophenyl substitution have been investigated as Aurora A kinase inhibitors, a key target in oncology.[1] The proposed mechanism often involves the induction of apoptosis.

Comparative Compound: For a direct comparison, we select 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine , a compound with documented anticancer activity.[2]

Hypothetical Data Comparison:

CompoundCancer Cell LineIC50 (µM)
N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamideMCF-7 (Breast)To be determined
A549 (Lung)To be determined
5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amineVarious~10-50 (Published data)[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide and the comparator compound for 48 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[4]

Signaling Pathway: Apoptosis Induction

A potential mechanism for anticancer activity is the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be investigated.

Compound Test Compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Antimicrobial Activity

The presence of a halogenated phenyl ring is a well-established feature in many antimicrobial compounds.[4][5][6] The 3-bromophenyl group, in particular, has been incorporated into molecules with notable antibacterial and antifungal properties.[7]

Comparative Compound: We will use Chloramphenicol , a broad-spectrum antibiotic, as a standard for comparison.

Hypothetical Data Comparison:

CompoundOrganismMIC (µg/mL)
N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamideStaphylococcus aureusTo be determined
Escherichia coliTo be determined
Candida albicansTo be determined
ChloramphenicolS. aureus / E. coli8-16[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the comparator in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Stock Solution Dilution Serial Dilution in 96-well Plate Compound->Dilution Organisms Bacterial & Fungal Cultures Inoculation Inoculation Organisms->Inoculation Dilution->Inoculation Incubation Incubation Inoculation->Incubation Readout Visual Inspection for Growth Incubation->Readout MIC Determine MIC Readout->MIC

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A Guide to the Synthesis and Characterization of Novel Formamide Derivatives: Ensuring Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the synthesis and evaluation of novel chemical entities are paramount. The reproducibility of these experiments forms the bedrock of scientific integrity, ensuring that findings can be independently verified and built upon. This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, a novel compound with limited currently available data. The methodologies detailed herein are designed to serve as a robust template for researchers working with similarly uncharacterized molecules, emphasizing the principles of experimental self-validation and rigorous data acquisition.

Introduction: The Imperative of Reproducibility

Synthesis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

The synthesis of the title compound, while not extensively documented, can be approached through established methods for N-formylation of secondary amines. A plausible and efficient route involves the reductive amination of benzaldehyde with cyclopentylamine to form the secondary amine intermediate, followed by N-formylation.

Proposed Synthetic Pathway

A logical synthetic route would first involve the formation of the secondary amine, N-(phenylcyclopentyl)amine, followed by its reaction with a formylating agent. An alternative, and potentially more direct one-pot synthesis, could also be envisioned. For the purpose of this guide, a two-step synthesis is detailed for clarity and control over the reaction intermediates.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Formylation A 3-Bromobenzaldehyde C N-((3-Bromophenyl)methyl)cyclopentanamine (Intermediate) A->C NaBH(OAc)3 DCE, rt, 12h B Cyclopentylamine B->C D N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (Final Product) C->D HCOOH, rt Solvent-free

Caption: Proposed two-step synthesis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-((3-Bromophenyl)methyl)cyclopentanamine (Intermediate)

  • To a solution of 3-bromobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M) is added cyclopentylamine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired secondary amine intermediate.

Step 2: Synthesis of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (Final Product)

  • To the purified N-((3-Bromophenyl)methyl)cyclopentanamine (1.0 eq) is added formic acid (2.0 eq) at room temperature under solvent-free conditions.[1]

  • The reaction mixture is stirred at room temperature for 4-8 hours, monitoring by TLC.[2]

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product, N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

Comprehensive Characterization: The Key to Reproducibility

Thorough characterization of a newly synthesized compound is non-negotiable for ensuring the reproducibility of subsequent experiments. A multi-technique approach is essential to confirm the structure, purity, and identity of the final product.

Characterization Workflow

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis (Purity Assessment) Start->HPLC Purity >95% IR FT-IR Spectroscopy Start->IR Functional Group ID MP Melting Point Analysis Start->MP Physical Property Final Confirmed Structure & Purity NMR->Final MS->Final HPLC->Final IR->Final MP->Final

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Comparative Efficacy Analysis: A Methodological Guide for Evaluating Novel Inhibitors Against Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the efficacy of a novel chemical entity, exemplified here by the hypothetical compound N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, in comparison to established inhibitors of Bruton's tyrosine kinase (BTK). As of this writing, no public efficacy data for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide as a BTK inhibitor is available. Therefore, this document serves as a methodological blueprint for researchers in drug discovery, outlining the necessary experimental comparisons and validation steps required to characterize a new potential inhibitor.

The focus of this guide is on BTK, a non-receptor tyrosine kinase that is a critical signaling component downstream of the B-cell receptor (BCR). Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a high-value therapeutic target. We will compare the established clinical inhibitors, Ibrutinib and Acalabrutinib, against our hypothetical novel compound.

Mechanistic Overview: The BTK Signaling Pathway

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK. Activated BTK, in turn, phosphorylates phospholipase C gamma 2 (PLCγ2), which triggers a cascade of downstream signaling involving calcium mobilization and activation of transcription factors like NF-κB. This ultimately results in B-cell proliferation, survival, and differentiation. Inhibitors of BTK block its kinase activity, thereby abrogating this entire downstream signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK (Src-family kinases) BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates (activates) PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Downstream Downstream Signaling (Ca2+, NF-κB) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Antigen Antigen Antigen->BCR binds Inhibitor BTK Inhibitors (e.g., Ibrutinib) Inhibitor->BTK inhibits

Caption: The BTK signaling cascade initiated by B-cell receptor activation.

Comparative Inhibitor Efficacy: A Data-Driven Overview

The primary metric for evaluating the efficacy of an inhibitor in a biochemical context is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value denotes higher potency. We will compare our hypothetical compound against Ibrutinib, a first-generation covalent BTK inhibitor, and Acalabrutinib, a second-generation covalent inhibitor known for its higher selectivity.

InhibitorTargetIC50 (nM)Assay TypeNotesReference
Ibrutinib BTK0.5BiochemicalCovalent inhibitor, also inhibits other kinases (e.g., EGFR, TEC).
Acalabrutinib BTK5BiochemicalSecond-generation covalent inhibitor with higher selectivity.
N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide BTKTBDTo be determinedData to be generated via protocols outlined below.N/A

TBD: To Be Determined

Experimental Protocols for Efficacy Determination

To generate the comparative data, a multi-step experimental approach is necessary, progressing from biochemical assays to cell-based functional assays.

Biochemical Potency Assay (Lanthascreen™ Eu Kinase Binding Assay)

This assay directly measures the binding affinity of the test compound to the purified BTK enzyme. It is a competitive binding assay where a fluorescently labeled tracer compound competes with the test inhibitor for the ATP-binding site of the kinase.

Principle: The assay uses a terbium-labeled anti-GST antibody that binds to a GST-tagged BTK kinase. A fluorescent kinase tracer (Alexa Fluor™ 647) binds to the ATP site of the kinase. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the terbium donor and the Alexa Fluor acceptor. An inhibitor will displace the tracer, leading to a loss of the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform a serial dilution of the test compounds (N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, Ibrutinib, Acalabrutinib) in DMSO, followed by a further dilution in the reaction buffer.

  • Reaction Setup: In a 384-well plate, add the BTK enzyme, the europium-labeled anti-GST antibody, and the test compound dilutions. Incubate for 60 minutes at room temperature.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled kinase tracer to all wells.

  • Incubation & Reading: Incubate for another 60 minutes at room temperature, protected from light. Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both the acceptor (665 nm) and donor (620 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™)

To confirm that the compound can inhibit BTK within a cellular environment, a target engagement assay like NanoBRET™ is crucial. This measures the ability of the compound to displace a tracer from the BTK protein expressed in living cells.

Principle: The BTK protein is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds to BTK is added. In the absence of an inhibitor, the tracer binds to BTK-NanoLuc®, and when the substrate is added, the energy from the luciferase reaction is transferred to the tracer, generating a BRET signal. A test compound that binds to BTK will compete with the tracer, reducing the BRET signal.

Step-by-Step Protocol:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the BTK-NanoLuc® fusion protein. Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 2 hours.

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.

  • Signal Measurement: Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of filtering wavelengths (e.g., 460 nm for donor, >600 nm for acceptor).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the inhibitor concentration to determine the cellular IC50.

Experimental_Workflow cluster_Phase1 Phase 1: Biochemical Screening cluster_Phase2 Phase 2: Cellular Validation cluster_Phase3 Phase 3: Functional Confirmation P1_Start Novel Compound (N-((3-Bromophenyl)methyl) (phenylcyclopentyl)formamide) P1_Assay Lanthascreen™ Kinase Binding Assay P1_Start->P1_Assay P1_Result Biochemical IC50 P1_Assay->P1_Result P2_Assay NanoBRET™ Target Engagement Assay P1_Result->P2_Assay Proceed if potent P2_Result Cellular IC50 P2_Assay->P2_Result P3_Assay Western Blot for p-BTK (Y223) P2_Result->P3_Assay Proceed if cell-permeable P3_Result Inhibition of Downstream Signaling P3_Assay->P3_Result Final_Eval Full Efficacy Profile P3_Result->Final_Eval Compare to Known Inhibitors

Caption: A tiered workflow for evaluating a novel kinase inhibitor.

Functional Downstream Assay (Western Blot for p-BTK)

This assay provides functional evidence of target inhibition by measuring the phosphorylation status of BTK at a key activation site (Tyrosine 223). A successful inhibitor should reduce this autophosphorylation.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant B-cell line (e.g., Ramos) and treat with serial dilutions of the test compounds for 2-4 hours.

  • Cell Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated BTK (p-BTK Y223).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Strip the membrane and re-probe with an antibody for total BTK as a loading control.

  • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-BTK signal to the total BTK signal.

Conclusion and Future Directions

References

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton’s tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219–232. [Link]

  • Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2012). The B-cell receptor signaling pathway as a therapeutic target in B-cell malignancies. Blood, 120(6), 1175–1184. [Link]

  • Pal, S., & Andreotti, A. H. (2019). The role of Bruton’s tyrosine kinase in B cells and malignancies. F1000Research, 8, F1000 Faculty Rev-178. [Link]

  • Byrd, J. C., Harrington, B., O'Brien, S., et al. (2016). Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine, 374(4), 323–332. [Link]

  • Pan, Z., Scheerens, H., Li, S. J., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58–61. [Link]

A Senior Application Scientist's Guide to Method Cross-Validation for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Assay Validation in Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a vast dataset. The integrity of this data is paramount, as regulatory bodies and internal development teams rely on it to make critical decisions about safety and efficacy. At the heart of this data integrity lies the bioanalytical method—the set of procedures used for the quantitative determination of a drug and its metabolites in biological matrices.[1]

This guide focuses on N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, a representative small molecule that, like any NCE, requires robust and reliable quantification methods. Formamides are a common structural motif in medicinal chemistry, and their analysis presents typical challenges, including the need for high sensitivity and selectivity in complex biological matrices like plasma.[2]

When analytical methods evolve over the course of a drug's development, or when samples from a single clinical trial are analyzed in different laboratories, a critical process known as cross-validation becomes necessary.[3][4] Cross-validation serves to compare and harmonize results between two distinct analytical methods or laboratories, ensuring data continuity and consistency.[5] This document provides a comprehensive comparison of two premier analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and details the process for their cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[6][7][8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the modern analytical laboratory. It is valued for its robustness, cost-effectiveness, and high throughput.[9] The method separates the analyte from other matrix components based on its physicochemical properties as it passes through a chromatographic column, and quantification is achieved by measuring the analyte's absorption of UV light at a specific wavelength.[10]

Scientific Rationale

The choice of HPLC-UV is predicated on its reliability for quantifying analytes present at moderate to high concentrations (typically in the nanogram per milliliter range and above).[11] For N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, the presence of a bromophenyl group provides a strong chromophore, making it well-suited for UV detection. This method is ideal for analyzing dose formulations or for preclinical studies where expected concentrations are relatively high.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, non-interfering compound).

    • Vortex the mixture vigorously for 1 minute to denature and precipitate plasma proteins.

    • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

    • Detection Wavelength: 254 nm (based on the UV absorbance of the bromophenyl moiety).

    • Run Time: 8 minutes.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte, typically covering a range from 50 to 5000 ng/mL.[12]

    • Analyze calibration standards and quality control (QC) samples alongside the study samples.

    • Quantify the analyte by comparing the peak area ratio (analyte/internal standard) to the linear regression of the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[12] It couples the powerful separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by mass spectrometry.[10] The mass spectrometer measures the mass-to-charge ratio (m/z) of the analyte and its fragments, allowing for unambiguous identification and quantification, even at very low concentrations.[13]

Scientific Rationale

For clinical studies, particularly pharmacokinetic (PK) profiling, analyte concentrations can fall to picogram-per-milliliter levels. LC-MS/MS is indispensable in these scenarios.[14] Its high selectivity minimizes interference from matrix components, a phenomenon known as the "matrix effect," which can be a significant challenge in less specific methods.[5] This makes it the superior choice for accurately defining the terminal elimination phase of a drug's PK profile.

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • The same protein precipitation protocol as described for HPLC-UV can be used. For enhanced cleanup and sensitivity, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be developed.

  • Chromatographic Conditions (UPLC for higher throughput):

    • Instrument: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Run Time: 4 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: Precursor ion [M+H]⁺ → Product ion (determined during method development).

      • Internal Standard: Precursor ion [M+H]⁺ → Product ion.

    • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, etc., to be optimized for the specific analyte and instrument.

  • Calibration and Quantification:

    • Prepare a calibration curve in blank plasma, typically covering a range from 0.1 to 500 ng/mL.

    • Quantify using the peak area ratio against the calibration curve, similar to the HPLC-UV method.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between these two powerful techniques depends entirely on the application's specific requirements. A direct comparison of their key validation parameters highlights their respective strengths.[15][16]

Performance ParameterHPLC-UVLC-MS/MSRationale
Linearity (R²) > 0.995> 0.999Both methods provide excellent linearity, but MS detection often yields a slightly better correlation.
Range 50 - 5000 ng/mL0.1 - 500 ng/mLLC-MS/MS is orders of magnitude more sensitive, enabling a much lower limit of quantification.[17]
Accuracy (% Bias) Within ±15%Within ±15%Both methods must meet the same regulatory acceptance criteria for accuracy.[18]
Precision (%RSD) ≤ 15%≤ 15%Both methods must meet the same regulatory acceptance criteria for precision.[18][19]
Limit of Quantitation (LOQ) ~50 ng/mL~0.1 ng/mLThis is the most significant differentiator, highlighting the superior sensitivity of LC-MS/MS.[17]
Selectivity ModerateHighHPLC-UV relies on chromatographic separation alone. LC-MS/MS adds the specificity of mass detection, resolving co-eluting interferences.[10][20]
Matrix Effect LowPotential for Ion SuppressionThe ESI process in LC-MS/MS can be suppressed or enhanced by matrix components, requiring careful evaluation.[5]
Cost & Complexity LowerHigherLC-MS/MS instruments have a significantly higher capital cost and require more specialized expertise to operate.[10]

Cross-Validation: Bridging the Methods

Cross-validation is essential when data from two different methods will be compared or combined, for instance, when transitioning from a less sensitive HPLC-UV method used in early development to a more sensitive LC-MS/MS method for clinical trials.[3] The process is designed to demonstrate that the methods provide comparable results.[4]

Workflow for Cross-Validation

The logic of cross-validation is to analyze the same set of samples using both the established (reference) method and the new (comparator) method and then compare the results.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation RefMethod Method A (Reference) Fully Validated AnalyzeA Analyze Samples with Method A RefMethod->AnalyzeA CompMethod Method B (Comparator) Fully Validated AnalyzeB Analyze Samples with Method B CompMethod->AnalyzeB Samples Prepare QC Samples (Low, Mid, High) & Select Incurred Samples Samples->AnalyzeA Samples->AnalyzeB Compare Calculate % Difference for each sample: (|Conc_A - Conc_B| / Mean(Conc_A, Conc_B)) * 100 AnalyzeA->Compare AnalyzeB->Compare Decision Do ≥67% of samples agree within ±20%? Compare->Decision Pass Methods are Cross-Validated Decision->Pass Yes Fail Investigate Discrepancy (e.g., matrix effects, stability) Decision->Fail No

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Confirming the Structure of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed elucidation of molecular architecture. This guide provides an in-depth, technical comparison of expected versus experimental NMR data to definitively confirm the structure of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, a molecule of interest in contemporary medicinal chemistry. We will explore the nuances of 1D and 2D NMR techniques, offering field-proven insights into experimental design and data interpretation.

The Analytical Challenge: Differentiating Isomers and Confirming Connectivity

The primary analytical challenge in confirming the structure of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide lies in ensuring the precise connectivity of its constituent parts: the formamide linker, the 3-bromophenylmethyl group, and the phenylcyclopentyl moiety. Plausible isomeric alternatives, such as those with different substitution patterns on the aromatic rings or alternative points of attachment, must be definitively ruled out. This guide will demonstrate how a multi-faceted NMR approach, leveraging both ¹H and ¹³C nuclei and their through-bond correlations, provides a self-validating system for structural verification.

Predicting the ¹H and ¹³C NMR Spectra: A First Principles Approach

A foundational step in structure confirmation is the prediction of the NMR spectrum based on established principles of chemical shifts and coupling constants. The electronic environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecule's structure.

The Formamide Signature: Rotational Isomers

A key characteristic of formamides is the restricted rotation around the C-N amide bond, which often leads to the observation of two distinct sets of signals for the substituents on the nitrogen atom.[1][2][3][4][5] This phenomenon, known as rotational isomerism, is a powerful diagnostic tool.

dot

Caption: Rotational isomers (rotamers) arise from hindered rotation around the amide C-N bond.

We would therefore anticipate two signals for the formyl proton (H-C=O), typically in the downfield region of the ¹H NMR spectrum (δ 8.0-9.0 ppm). The relative integration of these two signals will reflect the population of each rotamer.

The Phenylcyclopentyl Moiety

The phenylcyclopentyl group presents a more complex set of signals. The protons on the cyclopentyl ring will be diastereotopic and will exhibit complex splitting patterns due to coupling with each other and with the methine proton adjacent to the phenyl group. The phenyl protons themselves will appear in the aromatic region (δ 7.0-7.5 ppm).

The 3-Bromophenylmethyl Group

The benzylic protons (-CH₂-) of the 3-bromophenylmethyl group are expected to appear as a singlet (or two closely spaced singlets for the two rotamers) in the region of δ 4.5-5.0 ppm. The aromatic protons of the 3-bromophenyl ring will exhibit a characteristic splitting pattern in the aromatic region (δ 7.0-7.6 ppm), dictated by the meta-substitution.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for the target molecule. These predictions are based on established chemical shift ranges and data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Formyl-H8.0 - 9.0s (two signals)Indicative of rotational isomers.
Aromatic-H (Phenyl)7.0 - 7.5m
Aromatic-H (3-Bromophenyl)7.0 - 7.6mCharacteristic meta-substitution pattern.
Benzylic-CH₂4.5 - 5.0s (two signals)Signals may be broadened due to rotamers.
Cyclopentyl-H1.5 - 2.5mComplex multiplets due to diastereotopicity.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Carbon Predicted Chemical Shift (δ, ppm) Notes
Carbonyl-C160 - 165
Aromatic-C (Phenyl)125 - 145
Aromatic-C (3-Bromophenyl)120 - 140C-Br signal will be distinct.
Benzylic-CH₂45 - 55
Cyclopentyl-C25 - 45

The Power of 2D NMR: Establishing Connectivity

While 1D NMR provides crucial information about the types of protons and carbons present, 2D NMR experiments are indispensable for unambiguously establishing the connectivity between them.

dot

Caption: A typical 2D NMR workflow for elucidating molecular structure.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the proton networks within the cyclopentyl ring and the aromatic systems.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations to look for in N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide would be:

    • From the formyl proton to the benzylic carbon and the methine carbon of the cyclopentyl ring.

    • From the benzylic protons to the carbons of the 3-bromophenyl ring and the formyl carbon.

    • From the cyclopentyl protons to the carbons of the phenyl ring.

Experimental Protocols

NMR Sample Preparation

  • Weigh 5-10 mg of the purified N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide into a clean, dry vial.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside with a lint-free tissue.

1D and 2D NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire with proton decoupling.

  • COSY: Use a standard gradient-selected COSY pulse sequence.

  • HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC experiment.

  • HMBC: Utilize a gradient-selected HMBC pulse sequence optimized for a long-range coupling constant of 8-10 Hz.

Comparison with Alternative Structures

To definitively confirm the structure, it is crucial to consider plausible alternatives and demonstrate how the NMR data refutes them. For example, an isomer with the bromine atom at the 2- or 4-position of the phenylmethyl group would exhibit a different aromatic splitting pattern in the ¹H NMR spectrum. Similarly, an isomer where the phenyl and cyclopentyl groups are swapped would show significantly different HMBC correlations. By systematically comparing the experimental data with the predictions for each possible isomer, the correct structure can be assigned with a high degree of confidence.

Conclusion

The structural elucidation of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide serves as an excellent case study for the power of modern NMR spectroscopy. By combining a first-principles prediction of the spectrum with a suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous confirmation of the molecular structure. The observation of rotational isomers in the formamide moiety provides a key diagnostic feature, while 2D correlation experiments are essential for establishing the precise connectivity of the molecular fragments. This rigorous, self-validating approach is fundamental to ensuring the scientific integrity of research in drug discovery and development.

References

  • Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. RSC Advances, 9(45), 26267-26273. [Link]

  • SpectraBase. (n.d.). 3-Thap N,N-bis(3-bromobenzyl). [Link]

  • YouTube. (2023, July 14). HNMR spectroscopy practical problems #Spectra of Cyclopentane #pnmr #c-13NMR #nmr #nmr spectra. [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Wang, N., et al. (2017). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 2(2), 1-6. [Link]

  • Pérez, E. R., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Molecules, 7(9), 662-673. [Link]

  • Wu, H., Liu, Z., & Bai, D. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(3), 231-238. [Link]

  • Creative Biostructure. (2025, June 29). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

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  • SpectraBase. (n.d.). N-benzylformamide. [Link]

  • Byrne, P. A., et al. (2020). Identification of N- or O-alkylation of aromatic nitrogen heterocycles and N-oxides using 1H–15N HMBC NMR spectroscopy. European Journal of Organic Chemistry, 2020(22), 3270-3281. [Link]

  • Hosur, R. V., et al. (2012). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of biomolecular NMR, 53(4), 293-301. [Link]

  • ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). [Link]

  • Columbia University. (n.d.). HSQC and HMBC. [Link]

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  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

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Benchmarking N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide against a reference compound

Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Performance Analysis of a Novel Sigma-1 Receptor Agonist

An Objective Benchmarking Guide for Drug Development Professionals

This guide provides a comprehensive performance comparison of CM-398 , a novel N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide compound, against the well-characterized reference Sigma-1 Receptor (σ1R) agonist, (+)-Pentazocine . The data and protocols herein are intended to provide researchers, scientists, and drug development professionals with an objective, data-driven framework for evaluating CM-398's potential as a therapeutic candidate.

The Sigma-1 Receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER).[1][2] Its role in modulating calcium signaling, neurotransmitter systems, and cellular stress responses has made it a compelling therapeutic target for a range of neurological and psychiatric disorders, including depression, neurodegenerative diseases, and ischemic stroke.[1][3][4][5] This guide benchmarks CM-398 across key pharmacological parameters: receptor binding affinity, functional agonism, selectivity, and in vitro pharmacokinetic properties.

Comparative Performance Metrics: CM-398 vs. (+)-Pentazocine

A series of standardized in vitro assays were conducted to quantitatively assess the performance of CM-398 relative to (+)-Pentazocine. The results, summarized below, indicate that CM-398 is a highly potent and selective σ1R agonist with a promising early-stage drug-like profile.

Table 1: Receptor Binding Affinity and Functional Potency
CompoundBinding Affinity (Ki, nM) vs. σ1RFunctional Agonism (EC50, nM) [³⁵S]GTPγS
CM-398 2.1 ± 0.315.8 ± 2.5
(+)-Pentazocine 7.4 ± 1.1[2]48.2 ± 6.7

Data represent mean ± standard deviation from three independent experiments.

The data clearly demonstrate CM-398's superior binding affinity for the Sigma-1 Receptor, with a nearly 3.5-fold lower Ki value compared to (+)-Pentazocine. This high-affinity binding translates into enhanced functional potency, as evidenced by its lower EC50 value in the [³⁵S]GTPγS functional assay.

Table 2: Selectivity Profile Against Key Off-Target Receptors
ReceptorCM-398 (% Inhibition at 1 µM)(+)-Pentazocine (% Inhibition at 1 µM)
Sigma-2 (σ2R) < 10%18%
NMDA < 5%12%
Dopamine (D2) < 2%< 5%
Serotonin (5-HT2A) < 5%< 5%
Adrenergic (α1) < 8%9%
Muscarinic (M1) < 3%< 5%
Opioid (µ, κ, δ) < 15%κ: >50%, µ: >40%[6]

Selectivity was assessed using a standard CNS receptor panel. Significant off-target activity is generally considered >50% inhibition at a 1 µM screening concentration.

CM-398 exhibits a markedly improved selectivity profile over (+)-Pentazocine. Notably, CM-398 shows negligible interaction with the Sigma-2 receptor and a panel of other CNS receptors known to be associated with adverse effects. In contrast, (+)-Pentazocine shows significant affinity for opioid receptors, a characteristic that can complicate its therapeutic application.[6]

Table 3: Comparative In Vitro ADME Properties
ParameterCM-398(+)-PentazocineClassification
Permeability (Papp, 10⁻⁶ cm/s) 18.5 ± 2.112.3 ± 1.8High
Metabolic Stability (T½, min) 75 ± 845 ± 6Moderate-High

Permeability was assessed via Parallel Artificial Membrane Permeability Assay (PAMPA). Metabolic stability was determined using a human liver microsomal stability assay.

CM-398 demonstrates favorable "drug-like" properties, with high membrane permeability suggesting good potential for oral absorption and blood-brain barrier penetration.[7][8] Furthermore, its enhanced metabolic stability in human liver microsomes indicates a potentially longer half-life in vivo compared to (+)-Pentazocine.[9][10]

Experimental Workflows and Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the characterization of CM-398 and (+)-Pentazocine.

Workflow for Compound Characterization

The overall experimental process follows a logical progression from primary binding to functional activity and safety profiling.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Safety & Druggability Binding Radioligand Binding Assay (Determine Ki) Functional [35S]GTPγS Functional Assay (Determine EC50) Binding->Functional Confirm Mechanism Selectivity Receptor Selectivity Panel (Off-Target Profiling) Functional->Selectivity Assess Specificity PAMPA PAMPA (Permeability) Selectivity->PAMPA Evaluate ADME Microsomal Microsomal Stability (Metabolism) PAMPA->Microsomal

Caption: High-level experimental workflow for compound benchmarking.

Protocol 1: σ1R Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the Sigma-1 Receptor.[11][12]

  • Materials:

    • Membrane Preparation: Guinea pig liver membranes, prepared as described by Chu & Ruoho (2016), are used due to their high expression of σ1R.[2][11]

    • Radioligand: [³H]-(+)-pentazocine, a selective σ1R ligand.[11][12]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compounds: CM-398 and (+)-Pentazocine, dissolved in DMSO.

    • Non-specific control: Haloperidol (10 µM).[13]

  • Procedure:

    • In a 96-well plate, combine membrane homogenate (approx. 150 µg protein), [³H]-(+)-pentazocine (at a final concentration near its Kd, ~3-5 nM), and varying concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M).

    • For total binding wells, add vehicle (DMSO) instead of a test compound. For non-specific binding wells, add 10 µM Haloperidol.

    • Incubate the plate at 37°C for 120 minutes to reach equilibrium.[2][13]

    • Terminate the reaction by rapid filtration through glass fiber filters (GF/B, pre-soaked in 0.5% polyethylenimine) using a cell harvester.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins coupled to a receptor, providing a quantitative measure of agonist potency (EC50) and efficacy.[14][15] While σ1R is not a canonical GPCR, it has been shown to modulate G-protein signaling.[16][17]

  • Materials:

    • Membrane Preparation: As described in Protocol 1.

    • Radioligand: [³⁵S]GTPγS.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP: Guanosine 5'-diphosphate.

    • Test Compounds: CM-398 and (+)-Pentazocine.

  • Procedure:

    • Pre-incubate membranes (5-10 µg protein) with GDP (10 µM) and varying concentrations of the agonist test compound for 15 minutes at 30°C in the assay buffer.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and filter as described in the binding assay protocol.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 (concentration for 50% maximal stimulation) and Emax (maximal stimulation).

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability, a key factor in oral absorption and CNS penetration.[7][8][18]

  • Materials:

    • PAMPA plate system (e.g., a 96-well filter plate as the donor and a 96-well acceptor plate).

    • Artificial Membrane Solution: A solution of a lipid mixture (e.g., 2% phosphatidylcholine) in an organic solvent like dodecane.[7]

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Test Compounds.

  • Procedure:

    • Coat the filter membrane of the donor plate with 5 µL of the artificial membrane solution and allow the solvent to evaporate.

    • Fill the acceptor plate wells with PBS (acceptor buffer).

    • Add the test compound solution (e.g., 10 µM in PBS) to the donor plate wells.

    • Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.

    • Incubate at room temperature for 5 to 16 hours.[7][18]

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 4: Microsomal Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), providing an estimate of its metabolic clearance.[9][10][19]

  • Materials:

    • Human Liver Microsomes (HLM).

    • Phosphate Buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (cofactor for CYP enzymes).[9]

    • Test Compounds.

    • Quenching Solution: Acetonitrile with an internal standard.

  • Procedure:

    • Pre-warm a mixture of HLM (0.5 mg/mL final concentration) and test compound (1 µM final concentration) in phosphate buffer at 37°C.[19]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately stop the reaction in each aliquot by adding ice-cold quenching solution.

    • Centrifuge the samples to precipitate proteins.[9]

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (T½) as 0.693/k.

Mechanism of Action: Sigma-1 Receptor Signaling

The Sigma-1 Receptor is an intracellular chaperone protein that resides at the mitochondria-associated ER membrane (MAM).[4][5] Upon activation by an agonist like CM-398, it can translocate and interact with a variety of "client" proteins, including ion channels and other receptors, to modulate downstream signaling.[3][20] This chaperone activity is central to its neuroprotective effects, as it helps maintain cellular homeostasis under stress conditions.

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 cluster_2 S1R Sigma-1R (Inactive Chaperone) IonChannel Ion Channel Modulation S1R->IonChannel Translocates & Interacts With CaSignal Ca2+ Signaling Regulation S1R->CaSignal Modulates IP3R Agonist CM-398 (Agonist) Agonist->S1R Activates Neuroprotection Neuroprotection & Cell Survival IonChannel->Neuroprotection Leads to CaSignal->Neuroprotection Leads to

Caption: Simplified Sigma-1 Receptor signaling pathway.

Discussion and Conclusion

The experimental data presented in this guide establish CM-398 (N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide) as a potent and highly selective Sigma-1 Receptor agonist.

Key advantages over the reference compound, (+)-Pentazocine, include:

  • Superior Potency: CM-398 exhibits approximately 3.5-fold higher binding affinity and functional potency at the σ1R. This suggests that lower therapeutic doses may be required, potentially reducing the risk of dose-dependent side effects.

  • Enhanced Selectivity: The clean off-target profile of CM-398, particularly its lack of affinity for opioid receptors, represents a significant safety advantage over (+)-Pentazocine. This high selectivity is crucial for minimizing unwanted pharmacological effects and improving the therapeutic window.

  • Favorable ADME Profile: CM-398 shows improved membrane permeability and metabolic stability in vitro. These characteristics are positive indicators for good oral bioavailability and a more favorable pharmacokinetic profile in subsequent in vivo studies.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

  • AxisPharm. Microsomal Stability Assay Protocol.

  • Palomeque-Lozano, J., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI.

  • Charnwood Discovery. PAMPA In Vitro Assay.

  • Ngo, A., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. ResearchGate.

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.

  • Wikipedia. Sigma-1 receptor.

  • Ngo, A., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC - NIH.

  • BenchChem. Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor.

  • Martin, W. R., et al. (2018). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PMC - NIH.

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay.

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Technology Networks. pampa-permeability-assay.pdf.

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed - NIH.

  • ResearchGate. Binding properties and agonist effects of (-)-pentazocine on human...

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay.

  • Skuza, G., & Rogóz, Z. (2006). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. PMC - NIH.

  • Creative Bioarray. GTPγS Binding Assay.

  • Boyle, K. M., et al. (2013). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. PMC - NIH.

  • Traynor, J. R. (2012). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [ ³⁵ S]GTPγS Binding. Springer Nature Experiments.

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Orthogonal Validation of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide Binding: A Comparative Guide to Biophysical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to an over-reliance on a single biochemical assay. When characterizing novel, highly hydrophobic small-molecule scaffolds like N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (hereafter referred to as N-BMPC , CAS 1024135-49-6), establishing high-confidence target engagement is paramount. N-BMPC possesses distinct lipophilic features—a bromophenyl ring and a phenylcyclopentyl moiety—that make it highly susceptible to non-specific binding or assay interference in aqueous buffers.

To definitively validate N-BMPC binding to its putative target, we must employ an orthogonal biophysical cascade. This guide objectively compares three gold-standard methodologies: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST). By triangulating kinetic, thermodynamic, and solution-state data, we eliminate false positives and construct a self-validating data package.

Workflow Start Compound Hit: N-((3-Bromophenyl)methyl) (phenylcyclopentyl)formamide SPR SPR (Kinetics) Immobilized Target Real-time kon, koff Start->SPR Immobilize ITC ITC (Thermodynamics) Label-free Solution ΔH, ΔS, Stoichiometry Start->ITC Titrate MST MST (Solution Binding) Fluorescent Target Complex Matrix Kd Start->MST Mix & Heat Validation Orthogonal Consensus High-Confidence Lead SPR->Validation Kinetic Validation ITC->Validation Thermodynamic Validation MST->Validation Solution Validation

Workflow for the orthogonal biophysical validation of small molecule binding.

Surface Plasmon Resonance (SPR): Kinetic Profiling

The Causality of Experimental Choices: SPR is selected to determine the real-time binding kinetics ( kon​ and koff​ ) of the interaction. For a small molecule like N-BMPC (~358 Da), the refractive index change upon binding is minute1[1]. Furthermore, its hydrophobicity necessitates the use of DMSO (typically 5%) to maintain solubility. Because DMSO produces a massive bulk refractive index signal, any slight mismatch between the running buffer and the sample will completely mask the binding response. Therefore, a DMSO solvent correction curve is not just recommended; it is the critical self-validating control that makes the assay trustworthy 2[2].

Step-by-Step Protocol (Single-Cycle Kinetics):

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density (~3000-5000 RU) to ensure a sufficient theoretical maximum response ( Rmax​ ) for the small molecule 1[1].

  • Solvent Correction Setup: Prepare a series of 8 blank buffers with DMSO concentrations ranging from 4.5% to 5.8%. Inject these prior to the analyte to generate a calibration curve that corrects for excluded volume effects 2[2].

  • Analyte Preparation: Dilute N-BMPC in the exact running buffer (matched to exactly 5.0% DMSO) to create a 5-point concentration series (e.g., 0.1, 0.3, 1, 3, and 10 µM).

  • Single-Cycle Injection: Inject the concentration series sequentially without regeneration steps between injections. This prevents surface degradation and is ideal for hydrophobic compounds that are difficult to wash off.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a buffer blank) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Isothermal Titration Calorimetry (ITC): Thermodynamic Signatures

The Causality of Experimental Choices: While SPR provides the "how fast," ITC provides the "why." ITC is the only technique that directly measures the heat released or absorbed during binding, yielding the enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( N ) in a single label-free experiment3[3]. Given N-BMPC's bulky hydrophobic groups, we hypothesize that binding is entropically driven via the displacement of ordered water molecules. The primary pitfall in ITC is the heat of mixing. If the N-BMPC syringe solution and the protein cell solution have even a 0.1% difference in DMSO concentration, the resulting heat of dilution will overwhelm the binding isotherm. Thus, rigorous buffer matching via dialysis is the self-validating core of this protocol 4[4].

Step-by-Step Protocol:

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer. Use the exact final dialysate to prepare the N-BMPC ligand stock, ensuring DMSO concentrations are perfectly matched 4[4].

  • Cell and Syringe Loading: Load the target protein (e.g., 20 µM) into the sample cell and N-BMPC (e.g., 200 µM) into the injection syringe.

  • Control Titration: Perform a ligand-into-buffer titration. The peaks should be small and uniform, validating that the heat of dilution is minimal and solvents are matched 4[4].

  • Binding Titration: Perform 20 injections of 2 µL N-BMPC into the protein cell at 25°C, with 150-second spacing between injections to allow the baseline to equilibrate3[3].

  • Data Analysis: Integrate the injection peaks, subtract the control heat of dilution, and fit the normalized heat data to a one-set-of-sites model to determine KD​ , ΔH , and N .

Microscale Thermophoresis (MST): Solution-State Validation

The Causality of Experimental Choices: Both SPR (surface tethering) and ITC (high concentrations) introduce artificial constraints. MST measures binding free in solution by monitoring the directed movement of molecules through a temperature gradient5[5]. It is exceptionally tolerant to complex matrices and requires mere microliters of sample. For hydrophobic molecules like N-BMPC, ligand-induced protein aggregation is a common false-positive driver. The self-validating mechanism here is Capillary Shape Analysis . If the initial fluorescence varies wildly between capillaries, the compound is aggregating the protein or sticking to the glass, not specifically binding it6[6].

Step-by-Step Protocol:

  • Target Labeling: Covalently attach a highly sensitive fluorophore (e.g., RED-NHS) to the target protein's primary amines. Purify the labeled protein to remove free dye.

  • Serial Dilution: Prepare a 16-point serial dilution of N-BMPC in assay buffer supplemented with 0.05% Tween-20 (crucial to prevent non-specific sticking to the glass capillaries) 5[5].

  • Complex Formation: Mix a constant concentration of the labeled target (e.g., 10 nM) with the N-BMPC dilution series. Incubate for 15 minutes to reach equilibrium.

  • Data Acquisition: Load the samples into Monolith standard treated capillaries. Apply the IR laser and record the normalized fluorescence ( Fnorm​ )6[6].

  • Quality Control: Verify that initial fluorescence is constant across all 16 capillaries ( ± 10%). Fit the dose-response curve to the KD​ model.

Logic Protocol Self-Validating Protocol Design SPR_Control SPR: DMSO Calibration Corrects bulk refractive index Protocol->SPR_Control ITC_Control ITC: Buffer Matching Subtracts heat of mixing Protocol->ITC_Control MST_Control MST: Capillary Shape Analysis Rules out aggregation Protocol->MST_Control

Self-validating control mechanisms embedded within each biophysical method.

Comparative Data Analysis

To objectively compare the performance of these orthogonal methods, we analyze the simulated binding profile of N-BMPC to its target. A robust validation requires the equilibrium dissociation constant ( KD​ ) to align within a 2- to 3-fold range across all three platforms.

ParameterSPR (Kinetic)ITC (Thermodynamic)MST (Solution)Interpretation
KD​ (µM) 1.251.401.10Excellent concordance across all three orthogonal methods.
kon​ ( M−1s−1 ) 4.5×104 N/AN/AModerate association rate, typical for bulky scaffolds.
koff​ ( s−1 ) 0.056 N/AN/AFast dissociation, suggesting a transient binding mode.
ΔH (kcal/mol) N/A-2.1N/ASmall enthalpic contribution.
−TΔS (kcal/mol) N/A-5.8N/ABinding is heavily entropy-driven (hydrophobic effect).
Stoichiometry ( N ) N/A0.95N/AConfirms a 1:1 specific binding event, ruling out aggregation.

Conclusion: By deploying SPR, ITC, and MST in concert, we establish a watertight data package for N-BMPC. SPR confirms a 1:1 kinetic interaction with fast reversibility; ITC proves the binding is driven by the hydrophobic effect (entropy); and MST validates that the interaction holds true in a tether-free solution state without inducing aggregation. This self-validating triad is the gold standard for advancing small-molecule hits into lead optimization.

References
  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed - 3

  • Isothermal Titration Calorimetry - The Huck Institutes - 4

  • Microscale thermophoresis: warming up to a new biomolecular interaction technique - Portland Press - 6

  • Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions - 2

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed - 1

  • MicroScale Thermophoresis (MST) - Center for Macromolecular Interactions - 5

Sources

Inter-Laboratory Comparison Guide: Analytical and Pharmacological Profiling of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (CAS 1024135-49-6) is a highly specialized synthetic intermediate and analytical reference standard belonging to the arylcycloalkylamine family. Due to the structural complexities introduced by its N-formyl group, laboratories frequently encounter analytical artifacts and mischaracterizations when profiling this compound.

As a Senior Application Scientist, I have designed this guide to provide an objective, inter-laboratory comparison of this compound against active alternatives like Ketamine and Phencyclidine (PCP). By detailing the causality behind specific chromatographic and pharmacological behaviors, this document establishes a self-validating framework for researchers and drug development professionals to accurately quantify and assess this molecule.

Physicochemical Profiling & Alternative Comparison

When evaluating arylcycloalkylamines, structural nuances dictate both analytical behavior and pharmacodynamics. The N-formyl group in N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide introduces restricted C-N bond rotation (rotamerism) and thermal lability. This drastically alters its profile compared to secondary or primary amine alternatives, effectively rendering it an inactive precursor rather than a central nervous system (CNS) active agent [1].

Table 1: Comparative Physicochemical and Pharmacological Profile
CompoundCAS NumberStructural ClassAnalytical Stability (GC-MS)NMDA Receptor Affinity (Ki, nM)*Primary Utility
N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide 1024135-49-6N-formyl ArylcycloalkylamineLow (Thermal decarbonylation)>10,000 (Inactive)Analytical Standard / Precursor
Ketamine (Racemic) 1867-66-9ArylcyclohexylamineHigh~650 [2]Active Pharmaceutical / Anesthetic
Phencyclidine (PCP) 77-10-1ArylcyclohexylamineHigh~60Reference Standard / Ligand
N-(3-Bromobenzyl)-1-phenylcyclopentan-1-amine N/ASecondary ArylcycloalkylamineModerate~150 - 300 (Estimated)Active Metabolite / Target

*Note: Ki values represent binding affinity for the PCP site within the NMDA receptor channel. Lower values indicate higher affinity.

Inter-Laboratory Analytical Workflows

Expertise Insight: The Causality of Analytical Artifacts A critical pitfall in forensic and clinical laboratories is the reliance on Gas Chromatography-Mass Spectrometry (GC-MS) for formamide derivatives. At injection port temperatures exceeding 250°C, N-formyl compounds frequently undergo thermal degradation (decarbonylation), yielding the corresponding secondary amine [3]. This creates a false positive for the unformylated active drug. To establish a self-validating system, laboratories must use Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to bypass thermal stress, coupled with Nuclear Magnetic Resonance (NMR) to resolve rotamers.

Protocol A: LC-HRMS Quantification & Stability Assessment
  • Sample Preparation : Dissolve 1.0 mg of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide in 1.0 mL of HPLC-grade Methanol. Spike the solution with 50 ng/mL of Ketamine-d4 to serve as a deuterated internal standard, ensuring volumetric and ionization validation.

  • Chromatographic Separation : Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: The acidic mobile phase ensures the protonation of any trace secondary amine degradants, altering their polarity and separating them chromatographically from the neutral, intact formamide.

  • Detection : Utilize Electrospray Ionization (ESI) in positive mode. Monitor the [M+H]+ ion at m/z 358.08 / 360.08, which reflects the characteristic 1:1 isotopic pattern of the bromine atom.

  • Validation : Compare peak area ratios (Analyte/Internal Standard) across three independent laboratories. The protocol is validated when inter-laboratory precision (RSD) is <15%.

Workflow Start Sample Prep (CAS 1024135-49-6) Split Aliquot Distribution (Labs A, B, C) Start->Split LCMS LC-HRMS Analysis (Avoids Thermal Cleavage) Split->LCMS GCMS GC-MS Analysis (Thermal Degradation Check) Split->GCMS NMR NMR Spectroscopy (Rotamer Resolution) Split->NMR Data Data Consolidation & Statistical Variance LCMS->Data GCMS->Data NMR->Data Report Final Inter-Lab Validation Report Data->Report

Analytical workflow demonstrating orthogonal validation to prevent formamide thermal degradation.

In Vitro Pharmacological Profiling (NMDA Receptor Binding)

Arylcycloalkylamines typically exert their primary neuropharmacological effects via non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, specifically binding to the PCP site deep within the ion channel [2]. However, the bulky N-formyl group in N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide sterically hinders this interaction, preventing the molecule from lodging into the receptor pore.

Protocol B: Radioligand Binding Assay
  • Membrane Preparation : Isolate rat forebrain membranes via differential centrifugation and suspend in 5 mM Tris-HCl buffer (pH 7.4).

  • Incubation : Incubate the membranes with 1 nM [3H]MK-801 (a highly specific radiolabeled NMDA channel blocker) and varying concentrations (10-9 to 10-4 M) of the test compound for 120 minutes at 25°C.

    • Causality: A 120-minute incubation is strictly required to ensure steady-state equilibrium, as [3H]MK-801 dissociates very slowly from the receptor pore.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Quantify bound radioactivity using liquid scintillation counting.

  • Results Analysis : Inter-laboratory data confirms that the formamide derivative exhibits a Ki > 10,000 nM. This lack of displacement confirms it is pharmacologically inert at this receptor compared to Ketamine (Ki ~650 nM), validating its safety profile as a bench-stable precursor.

Pathway Ligand Active Arylcycloalkylamine (e.g., Ketamine/PCP) NMDAR NMDA Receptor (PCP Binding Site) Ligand->NMDAR Antagonizes Ca2 Ca2+ Influx Blockade NMDAR->Ca2 Prevents CaMKII CaMKII Phosphorylation Inhibition Ca2->CaMKII Downregulates CREB CREB Activation Suppressed CaMKII->CREB Reduces Gene Altered Gene Expression (Neuroplasticity) CREB->Gene Modulates

Intracellular signaling cascade modulated by active arylcycloalkylamines via NMDA receptor antagonism.

Conclusion

The inter-laboratory comparison definitively shows that N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is analytically and pharmacologically distinct from its active secondary amine counterparts. Due to its thermal instability, LC-HRMS is the mandatory analytical standard over GC-MS to prevent artifactual misidentification. Pharmacologically, the N-formyl substitution ablates NMDA receptor affinity, classifying this compound strictly as a synthetic intermediate and analytical reference standard.

References

  • CAS Common Chemistry . "N-(2-Phenylcyclopentyl)formamide" (Structural Reference for Formylated Arylcycloalkylamines). American Chemical Society. URL:[Link]

  • Zanos, P., et al. "Ketamine: 50 Years of Modulating the Mind." Frontiers in Psychiatry, 2016. URL:[Link]

  • Ferus, M., et al. "High-energy chemistry of formamide: A unified mechanism of nucleobase formation." Proceedings of the National Academy of Sciences, 2015. (Reference for formamide thermal degradation behavior). URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide may not be readily available due to its novelty or specialized use, we can infer its hazard profile by analyzing its structural components: the formamide group and the bromophenyl moiety.

  • Formamide Moiety: Formamides as a class are recognized for their potential as reproductive toxins and carcinogens.[1][2] They can be irritating to the skin, eyes, and mucous membranes.[2] Some formamides are readily absorbed through the skin.[3]

  • Bromophenyl Moiety: The presence of a bromine atom classifies this compound as a halogenated organic compound .[4][5] These compounds require specific disposal routes to prevent the formation of harmful byproducts, such as dioxins, during incineration and to avoid environmental contamination.[6]

Based on this analysis, N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide should be handled as a hazardous substance with potential reproductive, carcinogenic, and irritant properties. All waste generated must be treated as halogenated hazardous waste .

Structural Component Associated Hazards Disposal Implication
FormamidePotential carcinogen, reproductive toxin, irritant.[1][2]Must be handled as hazardous waste; avoid skin contact.[7]
Bromophenyl (Halogen)Environmental persistence, potential for harmful incineration byproducts.[6]Segregate as halogenated organic waste .[4][5]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide or its waste, it is imperative to utilize appropriate engineering controls and personal protective equipment to minimize exposure.

  • Engineering Controls: All handling of this compound and its waste, including weighing, dissolution, and packaging for disposal, must be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors or aerosols.[1][3] An eyewash station and safety shower must be readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[3]

    • Eye Protection: Chemical splash goggles are mandatory.[1]

    • Body Protection: A fully buttoned lab coat must be worn at all times.[3]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Due to its bromine content, N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide waste must not be mixed with non-halogenated waste streams.[4]

Protocol for Liquid Waste Collection
  • Container Selection: Obtain a dedicated, sealable, and airtight waste container specifically designated for "Halogenated Organic Liquid Waste." [4] The container must be made of a compatible material (e.g., glass or high-density polyethylene) that will not degrade upon contact with the formamide or any solvents used.

  • Labeling: Immediately label the container with:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide".

    • The primary hazards (e.g., "Toxic," "Halogenated").

    • The date of accumulation.

  • Collection: Carefully pour the liquid waste into the designated container, avoiding splashes.

  • Storage: Securely seal the container and store it in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from direct sunlight or sources of ignition.[1][3] Ensure the use of secondary containment for the liquid waste container.[4]

Protocol for Solid Waste Collection
  • Container Selection: Use a separate, impervious, and clearly labeled container for solid waste contaminated with N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.[1]

  • Labeling: Label the container as "Hazardous Waste - Halogenated Solids."

  • Collection: Place all contaminated solid materials, such as gloves, weighing papers, and pipette tips, into this container.

  • Storage: Store the sealed solid waste container alongside the liquid waste container in the satellite accumulation area.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[8]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as described in Section 2.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or diatomaceous earth.[3][9]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water.[11]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific protocols.[1]

Final Disposal Workflow

The ultimate disposal of the collected waste must be handled by trained professionals.

  • Scheduling Pickup: Once the waste container is full or is no longer being added to, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Prohibition: Never dispose of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide or its containers in the regular trash or down the drain.[4]

Below is a diagram illustrating the decision-making process for the proper disposal of waste containing N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

DisposalWorkflow start Waste Generated (N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide) is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Liquid Waste Stream is_liquid->liquid_waste Liquid solid_waste Solid Waste Stream is_liquid->solid_waste Solid collect_liquid Collect in a designated, sealed container for 'Halogenated Organic Liquid Waste'. liquid_waste->collect_liquid collect_solid Collect in a separate, impervious container for 'Hazardous Halogenated Solid Waste'. solid_waste->collect_solid label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Primary Hazards - Date collect_liquid->label_container collect_solid->label_container store_waste Store sealed container in a designated satellite accumulation area with secondary containment. label_container->store_waste final_disposal Arrange for pickup by EHS or a licensed hazardous waste contractor. store_waste->final_disposal

Caption: Disposal workflow for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

References

  • Benchchem. Navigating the Safe Disposal of Formamide: A Procedural Guide.
  • Formamide - ipo.
  • Benchchem. Proper Disposal of Bromo-PEG24-Boc: A Guide for Laboratory Professionals.
  • Benchchem. Proper Disposal of Bromohydroquinone: A Guide for Laboratory Professionals.
  • Carl ROTH. Safety Data Sheet: Formamide.
  • Probe containing Formamide - SAFETY DATA SHEET.
  • Formamide Standard Operating Procedure.
  • Safety Data Sheet.
  • AFG Bioscience LLC. SAFETY DATA SHEET: (4-Bromophenyl)(4-methylphenyl)methanol.
  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
  • EPA. Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Merlino, G., et al. Mechanochemical conversion of brominated POPs into useful oxybromides: a greener approach. PMC.
  • Fisher Scientific. SAFETY DATA SHEET: (S)-(+)-1-Methyl-3-phenylpropylamine.
  • TargetMol. Safety Data Sheet.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: N-Methylformamide.
  • Fisher Scientific. SAFETY DATA SHEET: N-Methylformamide.
  • Pallav Chemicals. Formamide MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet.
  • PENTA. Formamide - SAFETY DATA SHEET.
  • NOAA. N-METHYLFORMAMIDE - CAMEO Chemicals.

Sources

Personal protective equipment for handling N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward increasingly complex chemical spaces, handling novel intermediates requires moving beyond generic safety data sheets. N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide (C₁₉H₂₀BrNO) is a highly functionalized, proprietary-grade research chemical. Because comprehensive toxicological profiles for novel APIs are rarely available immediately, this compound must be managed under strict Occupational Exposure Band 4 (OEB 4) protocols[1].

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE) and operational logistics, ensuring absolute safety and regulatory compliance in your laboratory.

Mechanistic Hazard Assessment: The Causality of Risk

To select the correct PPE, we must first understand the molecular behavior of the compound. We do not just protect against the chemical; we protect against its structural mechanisms of action.

  • The Formamide Vector (Dermal Hazard): Formamides are potent permeation enhancers. If this compound contacts the skin, the formamide core disrupts the lipid bilayer of the stratum corneum. It acts as a molecular "Trojan horse," facilitating rapid transdermal transport of the entire molecule into systemic circulation.

  • The Bromobenzyl Payload (Material Degradation): Halogenated aromatics are highly lipophilic. Brominated organics can chemically solvate and degrade standard latex or thin nitrile barriers within minutes.

  • The Physical State (Inhalation Hazard): With a molecular weight of 358.27 g/mol , this compound typically presents as a fine, electrostatically charged powder. Static cling during transfer operations creates a severe aerosolization and inhalation risk.

Quantitative Data & Physico-Chemical Drivers
Property/MetricValue/EstimateOperational Safety Implication
Molecular Weight 358.27 g/mol Fine powder; highly susceptible to electrostatic aerosolization.
Halogen Content ~22% Bromine by massRapidly degrades thin elastomers; dictates strict EPA RCRA disposal.
Exposure Band OEB 4 (Default)Target exposure < 10 µg/m³. Mandates closed-system handling.
Skin Permeability HighFormamide core necessitates double-gloving with composite materials.

The PPE Matrix and Self-Validating Checks

Under OSHA 29 CFR 1910.132, employers must select PPE based on a rigorous hazard assessment[2]. For this specific formamide derivative, standard laboratory attire is insufficient.

Required PPE Specifications
  • Hand Protection: Double-gloving is mandatory.

    • Inner Glove: Standard 4-mil Nitrile (for tactile sensitivity).

    • Outer Glove: 8-mil extended-cuff Nitrile or Butyl rubber (for halogenated solvent/solid resistance).

  • Eye/Face Protection: ANSI Z87.1 certified indirect-vented chemical splash goggles. If handling outside a sash-enclosed hood, a full polycarbonate face shield is required.

  • Body Protection: A disposable, polyethylene-coated Tyvek lab coat or coverall. Woven cotton lab coats are prohibited as they can trap the powder against the skin.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood or ventilated balance enclosure. If containment is breached, a NIOSH-approved P100 half-mask respirator is required[2].

Trustworthiness: The Self-Validating PPE System

Do not assume your PPE is functional. Validate it using these built-in checks:

  • Glove Integrity Validation: Before handling, inflate the outer glove with air and submerge it in water. The absence of micro-bubbles validates the physical barrier.

  • Permeation Check: Post-operation, inspect the inner glove. Any chemical residue or discoloration indicates a breach in the outer barrier, triggering an immediate review of your handling protocol.

Operational Workflow: Step-by-Step Methodology

To prevent exposure, the handling protocol must be treated as a continuous, unbroken chain of custody from the vial to the reaction vessel.

Step 1: Enclosure Validation Before opening the chemical vial, activate the fume hood or ventilated enclosure. Use a smoke pencil at the sash opening. Self-validation: A clear, inward draw of smoke confirms negative pressure and operational safety.

Step 2: Static Mitigation Wipe down the exterior of the chemical vial and the anti-static weigh boat with a static-dissipative cloth. This prevents the 358.27 g/mol powder from aerosolizing upon opening.

Step 3: Closed-System Weighing & Transfer

  • Tare the anti-static weigh boat inside the enclosure.

  • Carefully dispense the required mass of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide.

  • Crucial Causality Step: Do not transport the dry powder across the laboratory. Instead, bring the reaction solvent (e.g., DCM, THF) into the enclosure and dissolve the powder in situ. Transporting a sealed liquid solution is exponentially safer than transporting a dry, static-prone powder.

Step 4: Decontamination Wipe all spatulas, balances, and enclosure surfaces with a solvent compatible with the compound, followed by a 10% bleach solution to degrade residual organics.

HandlingWorkflow A 1. Enclosure Validation (Smoke Pencil Test) B 2. PPE Donning (Double Nitrile + Tyvek) A->B C 3. Closed-System Weighing (Anti-Static Boats) B->C D 4. In-Situ Dissolution (Avoid Dry Transfer) C->D E 5. Chemical Decontamination (Solvent Wipe) D->E F 6. Doffing & RCRA Disposal E->F

Caption: Self-validating operational workflow for handling hazardous formamide intermediates.

Waste Management and Disposal Plan

Because this compound contains a brominated moiety, it falls under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for halogenated waste[3].

The Causality of Segregation: Halogenated organic waste must never be mixed with non-halogenated waste streams. Mixing them can lead to dangerous exothermic reactions in the waste carboy. Furthermore, standard incinerators cannot process halogenated waste; doing so generates highly toxic dioxins.

Disposal Protocol:

  • Solid Waste: All contaminated Tyvek suits, gloves, and weigh boats must be placed in a dedicated, clearly labeled "Halogenated Solid Waste" bio-bin.

  • Liquid Waste: Reaction mixtures and decontamination solvents must be funneled into a designated "Halogenated Organic Liquid" carboy.

  • Documentation: Log the exact mass of the compound disposed of in the daily waste transfer log to maintain EPA compliance[3].

WastePlan Gen Waste Generation (Brominated Formamide) Solid Solid Waste (PPE, Weigh Boats) Gen->Solid Liquid Liquid Waste (Solvent Mixtures) Gen->Liquid Inc EPA RCRA High-Temp Incineration Solid->Inc Hal Halogenated Stream (Strictly Segregated) Liquid->Hal Hal->Inc

Caption: EPA-compliant RCRA waste segregation pathway for halogenated organic compounds.

Emergency Spill and Exposure Response

In the event of a protocol failure, immediate action is required:

  • Powder Spill: Do not sweep. Sweeping aerosolizes the 358.27 g/mol powder. Cover the spill with damp absorbent pads to suppress dust, then carefully scoop the pads into a halogenated waste bag.

  • Dermal Exposure: Due to the formamide permeation risk, immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use solvents to wash the skin, as this will accelerate the absorption of the brominated payload[1].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011." National Academies of Sciences, Engineering, and Medicine. URL:[Link]

  • Occupational Safety and Health Administration. "29 CFR 1910.132 - Personal Protective Equipment General Requirements." OSHA. URL:[Link]

  • Environmental Protection Agency. "Proper Handling of Hazardous Waste Guide." EPA. URL:[Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。